molecular formula C7H10O3 B146770 3,3-Dimethylglutaric anhydride CAS No. 4160-82-1

3,3-Dimethylglutaric anhydride

Número de catálogo: B146770
Número CAS: 4160-82-1
Peso molecular: 142.15 g/mol
Clave InChI: HIJQFTSZBHDYKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,3-Dimethylglutaric anhydride (DGA) is a versatile building block in advanced materials science, with key applications in developing high-performance polymers and novel cryoprotective agents. In polymer research, DGA serves as a curing agent for epoxy resins, particularly with low-viscosity diglycidyl ethers. The resulting anhydride-cured epoxies are characterized by their excellent thermal stability, good mechanical properties, and low cure shrinkage, making them suitable for investigations into matrices for composites, electronic insulation sealants, and surface coatings . The curing kinetics of DGA with epoxy systems can be fine-tuned, allowing for the synthesis of nanocomposites with homogeneously dispersed fillers like nanoalumina for enhanced material properties . In the biomedical field, DGA is a critical reagent for synthesizing innovative ampholytic polymers. It is used to create this compound poly-L-lysine (DMGA-PLL), a highly effective cryoprotective agent (CPA) . Research demonstrates that DMGA-PLL significantly improves the viability and in vitro developmental rates of vitrified-warmed porcine pronuclear and blastocyst-stage embryos, outperforming other similar compounds and presenting a promising non-invasive method for embryo cryopreservation . This makes DGA a valuable compound for research aimed at improving biopreservation techniques and genetic resource banking. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

4,4-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTSZBHDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063327
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-82-1
Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylglutaric anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylglutaric anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYLGLUTARIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BON0TR03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical intermediate with significant applications in organic synthesis and the development of novel therapeutic agents. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility in various research and development domains, including its role in the synthesis of anti-HIV compounds, its application as a cryoprotectant, and its potential in myocardial imaging.

Core Properties of 3,3-Dimethylglutaric Anhydride

This compound is a cyclic dicarboxylic anhydride. Its chemical structure, characterized by a six-membered ring containing two carbonyl groups and gem-dimethyl substitution at the 3-position, imparts specific reactivity and steric hindrance that are key to its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][2][3]
CAS Number 4160-82-1[2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 124-126 °C[2][4][5]
Boiling Point 181 °C at 25 mmHg[2][4][5]
Density 1.102 g/cm³
Solubility Soluble in organic solvents such as THF and chloroform.[6]
LogP 0.7[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features and Observations
¹H NMR Signals corresponding to the methyl protons and the methylene (B1212753) protons of the glutaric anhydride backbone.
¹³C NMR Resonances for the carbonyl carbons, the quaternary carbon, the methylene carbons, and the methyl carbons.
IR Spectroscopy Characteristic strong absorption bands for the anhydride carbonyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation[1][3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. The acid precursor can be synthesized from readily available starting materials such as isophorone (B1672270).

Synthesis of 3,3-Dimethylglutaric Acid from Isophorone

A common method for the preparation of 3,3-dimethylglutaric acid involves the oxidative cleavage of isophorone.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 166.3 g of 95% sulfuric acid.

  • Addition of Oxidant: Cool the sulfuric acid to approximately 10 °C using an ice bath. Slowly add 200 g of 30% hydrogen peroxide dropwise while maintaining the temperature.

  • Addition of Isophorone: Over a period of one hour, add 40 g of isophorone to the reaction mixture, ensuring the temperature is kept constant at 25 °C.

  • Reaction Progression: After the addition is complete, gradually increase the temperature to 58 °C and continue stirring for an additional 16 hours.

  • Isolation of Product: Cool the reaction mixture to -10 °C. The product, 3,3-dimethylglutaric acid, will crystallize out of the solution.

  • Purification: Collect the crystals by filtration and wash with cold water. The purity of the product is typically around 82%[7]. Further purification can be achieved by recrystallization.

Synthesis_of_3_3_Dimethylglutaric_Acid Isophorone Isophorone Reaction Oxidative Cleavage (25-58 °C, 16h) Isophorone->Reaction H2O2_H2SO4 H₂O₂ / H₂SO₄ H2O2_H2SO4->Reaction DMGAcid 3,3-Dimethylglutaric Acid Reaction->DMGAcid Synthesis_of_Anhydride DMGAcid 3,3-Dimethylglutaric Acid Reaction Dehydration/ Cyclization DMGAcid->Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction Anhydride 3,3-Dimethylglutaric Anhydride Reaction->Anhydride Piscidinol_A_Synthesis PiscidinolA Piscidinol A Reaction Esterification PiscidinolA->Reaction DMGAnhydride 3,3-Dimethylglutaric Anhydride DMGAnhydride->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization Purification->Characterization Derivative Piscidinol A Derivative Purification->Derivative BioAssay Anti-HIV Activity Assay Derivative->BioAssay Sperm_Cryopreservation_Workflow Sperm Porcine Spermatozoa Mix Mixing Sperm->Mix Extender Freezing Extender (3% Glycerol) Extender->Mix DMGAPLL DMGA-PLL (0.25% v/v) DMGAPLL->Mix Cryopreservation Cryopreservation Mix->Cryopreservation Thawing Thawing Cryopreservation->Thawing Evaluation Post-Thaw Evaluation (Motility, Viability) Thawing->Evaluation Myocardial_Imaging_Agent_Development DMGAnhydride 3,3-Dimethylglutaric Anhydride Synthesis Synthesis of Conjugate DMGAnhydride->Synthesis Chelator Bifunctional Chelator Chelator->Synthesis Radiolabeling Radiolabeling (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) Synthesis->Radiolabeling Evaluation In Vitro / In Vivo Evaluation Radiolabeling->Evaluation ImagingAgent Potential Myocardial Imaging Agent Evaluation->ImagingAgent Amine_Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Ring Opening Anhydride 3,3-Dimethylglutaric Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Amine Primary Amine (R-NH₂) Amine->Intermediate Product Amide-Carboxylic Acid Intermediate->Product Proton Transfer & Ring Opening

References

A Comprehensive Technical Guide to 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4160-82-1

This technical guide provides an in-depth overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical intermediate with applications in drug discovery and biotechnology. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and process visualizations.

Physicochemical and Structural Data

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 4160-82-1[1][2][3][4]
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [2][3]
Melting Point 124-126 °C[1][3]
Boiling Point 299.5 °C at 760 mmHg[1]
Density 1.102 g/cm³[1]
Flash Point 104.9 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in 0.1 M phosphate (B84403) buffer, pH 7.0 (10 mg/ml)
Sensitivity Moisture Sensitive[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the dehydration of 3,3-dimethylglutaric acid. The acid precursor can be synthesized from isophorone (B1672270) or dimedone.

Experimental Protocol: Synthesis from 3,3-Dimethylglutaric Acid

A direct synthesis from the corresponding acid can be achieved via electrochemical dehydration. This method offers a greener alternative to traditional dehydrating agents.

Materials:

Procedure:

  • Prepare a 0.1 M solution of KSCN in acetonitrile/water (9:1) to serve as the electrolyte.

  • Dissolve 3,3-dimethylglutaric acid in the electrolyte solution.

  • Place the solution in an electrolytic cell equipped with graphite electrodes.

  • Apply a voltage of 3.0–4.0 V.

  • Maintain the reaction at 25°C for 6–8 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, isolate the product by extraction and purify by recrystallization.

G cluster_start Starting Materials cluster_process Electrochemical Dehydration cluster_end Product Isolation and Purification 3_3_dimethylglutaric_acid 3,3-Dimethylglutaric Acid Electrolysis Electrolytic Cell (Graphite Electrodes) 3.0-4.0 V, 25°C, 6-8h 3_3_dimethylglutaric_acid->Electrolysis Electrolyte 0.1 M KSCN in Acetonitrile/Water (9:1) Electrolyte->Electrolysis Extraction Extraction Electrolysis->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Workflow for the electrochemical synthesis of this compound.

Applications in Drug Development and Biotechnology

This compound serves as a key reagent in the synthesis of various molecules with therapeutic and biotechnological potential.

Reagent for HIV-1 Protease Inhibitor Synthesis

This anhydride is utilized in the synthesis of piscidinol A derivatives, which are investigated for their ability to inhibit HIV-1 protease.[1][5] The anhydride is used to modify the core structure of piscidinol A to generate a library of analogues for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification and Analysis cluster_testing Biological Evaluation Piscidinol_A Piscidinol A Esterification Esterification Reaction (e.g., in pyridine (B92270) or with DMAP catalyst) Piscidinol_A->Esterification DMGA This compound DMGA->Esterification Purification Chromatographic Purification Esterification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SAR_Studies Structure-Activity Relationship (SAR) Studies Characterization->SAR_Studies HIV_Protease_Assay HIV-1 Protease Inhibition Assay SAR_Studies->HIV_Protease_Assay

Conceptual workflow for the synthesis and evaluation of Piscidinol A derivatives.
Component of a Novel Cryoprotectant

A conjugate of this compound and poly-L-lysine (DMGA-PLL) has been developed as a novel cryoprotectant for porcine spermatozoa. This ampholytic polymer improves the viability and motility of sperm after thawing.

The following protocol is based on the reported use of DMGA-PLL for sperm cryopreservation. The synthesis of DMGA-PLL itself is a preceding step, analogous to succinylation of poly-L-lysine.

Materials:

  • This compound

  • Poly-L-lysine (e.g., 15-30 kDa)

  • Carbonate buffer (100 mM, pH 8.0) or Phosphate buffer (100 mM, pH 7.0)

  • Concentrated NaOH solution

  • Dialysis tubing

  • Porcine semen extender

  • Glycerol

Procedure for DMGA-PLL Synthesis (Conceptual):

  • Dissolve poly-L-lysine hydrobromide in the chosen buffer.

  • With stirring, add this compound to the poly-L-lysine solution.

  • Continuously adjust the pH to the desired value (8.0 for carbonate buffer, 7.0 for phosphate buffer) using a concentrated NaOH solution.

  • After the reaction is complete, dialyze the solution against water for 24-48 hours.

  • Lyophilize the dialyzed solution to obtain DMGA-PLL.

Procedure for Cryopreservation:

  • Prepare a freezing extender containing 3% (v/v) glycerol.

  • Supplement the freezing extender with various concentrations of DMGA-PLL (e.g., 0.125%, 0.25%, 0.5% v/v).

  • Mix the porcine spermatozoa with the DMGA-PLL-containing extender.

  • Follow a standard protocol for the cryopreservation of porcine spermatozoa.

  • Thaw the cryopreserved spermatozoa and evaluate motility and viability.

G cluster_synthesis DMGA-PLL Synthesis cluster_application Cryopreservation Application Reactants This compound + Poly-L-lysine Reaction Reaction in Buffer (pH controlled) Reactants->Reaction Purification Dialysis and Lyophilization Reaction->Purification DMGA_PLL DMGA-PLL Purification->DMGA_PLL Extender_Prep Prepare Freezing Extender (with Glycerol and DMGA-PLL) DMGA_PLL->Extender_Prep Sperm_Mixing Mix with Porcine Spermatozoa Extender_Prep->Sperm_Mixing Cryopreservation Cryopreservation Sperm_Mixing->Cryopreservation Thawing_Eval Thawing and Evaluation of Motility/Viability Cryopreservation->Thawing_Eval

Workflow for the synthesis of DMGA-PLL and its application in cryopreservation.

Involvement in Signaling Pathways

Currently, there is no readily available scientific literature that describes the direct involvement of this compound in specific cellular signaling pathways. Its biological effects, as reported, are primarily through its use as a chemical building block in the synthesis of bioactive molecules or functional polymers. Further research is required to investigate any potential direct interactions with cellular signaling components.

References

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,3-Dimethylglutaric Anhydride (B1165640) (DMGA), a key building block in organic synthesis. The document details its reactivity, spectroscopic profile, synthesis protocols, and safety information, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

3,3-Dimethylglutaric anhydride is a white crystalline solid at room temperature.[1] It is characterized by the presence of a six-membered ring containing an anhydride functional group and two methyl groups at the C3 position.[2] These structural features, particularly the gem-dimethyl group, significantly influence its steric environment and reactivity.

Table 1: Identifiers and Core Properties

Property Value Reference(s)
IUPAC Name 4,4-dimethyloxane-2,6-dione [2]
CAS Number 4160-82-1 [2][3][4][5]
Molecular Formula C₇H₁₀O₃ [2][6]
Molecular Weight 142.15 g/mol [1][3][7]
Canonical SMILES CC1(CC(=O)OC(=O)C1)C [2]

| InChIKey | HIJQFTSZBHDYKW-UHFFFAOYSA-N |[2] |

Table 2: Physical Properties

Property Value Reference(s)
Appearance White to off-white crystalline powder [1][3]
Melting Point 124-126 °C [1][3][4]
Boiling Point 181 °C / 25 mmHg [3][4][5]
Density 1.102 g/cm³ [1]
Flash Point 104.9 °C [1]
Vapor Pressure 0.00119 mmHg at 25°C [1]
Sensitivity Moisture Sensitive [1][5]

| Storage | Room temperature, under inert atmosphere |[1] |

Spectroscopic Profile

The structural identity of this compound is well-characterized by standard spectroscopic techniques. Complete spectral data, including NMR, IR, and Mass Spectrometry, are publicly available through various databases.

Table 3: Summary of Spectroscopic Data

Technique Description Database Reference(s)
¹H NMR Spectra are available confirming the proton environments. [8]
¹³C NMR Spectra are available, detailing the carbon skeleton. [9]
FTIR Spectra available via KBr, ATR, and vapor phase techniques. [10]
Mass Spec (GC-MS) Mass spectral data is available. [6]

| Raman | FT-Raman spectra have been recorded. |[10] |

Chemical Reactivity and Applications

As a cyclic anhydride, the chemistry of DMGA is dominated by its susceptibility to nucleophilic acyl substitution. The two electrophilic carbonyl carbons are targets for a wide range of nucleophiles, leading to ring-opening reactions.[11][12]

G cluster_reactants Reactants cluster_product Product DMGA 3,3-Dimethylglutaric Anhydride Product Ring-Opened Product (Diacid, Ester-Acid, Amide-Acid) DMGA->Product Nucleophilic Acyl Substitution Nuc Nucleophile (e.g., H₂O, ROH, R₂NH) Nuc->Product

Caption: General reaction pathway of this compound.

Key Reactions:

  • Hydrolysis: DMGA reacts readily with water to form 3,3-dimethylglutaric acid. This moisture sensitivity necessitates handling under anhydrous conditions.[11][13]

  • Alcoholysis: Reaction with alcohols yields monoester derivatives of 3,3-dimethylglutaric acid.

  • Aminolysis: Amines react to form the corresponding monoamide derivatives. Two equivalents of the amine are required, as one equivalent acts as a base to neutralize the resulting carboxylic acid.[14]

Steric Hindrance: The gem-dimethyl groups at the 3-position create significant steric bulk. This reduces the reactivity of DMGA in certain cycloaddition reactions compared to less substituted anhydrides. For instance, it fails to react in 1,3-azadiene-anhydride annulations even at elevated temperatures where analogs with less steric clash react efficiently.[11]

Application in Drug Development: DMGA serves as a critical reagent in the synthesis of complex molecules with therapeutic potential. Notably, it is used in the preparation of piscidinol A derivatives, which have been investigated for their ability to inhibit HIV-1 protease.[1][4] This highlights its utility as a scaffold or building block in medicinal chemistry.

G A 3,3-Dimethylglutaric Anhydride B Synthesis of Piscidinol A Derivatives A->B Reagent C HIV-1 Protease Inhibitors B->C Class of D Drug Discovery Lead Compound C->D Potential

Caption: Logical workflow for DMGA application in drug discovery.

Synthesis and Experimental Protocols

DMGA is typically synthesized via the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid.

G cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product Acid 3,3-Dimethylglutaric Acid Anhydride 3,3-Dimethylglutaric Anhydride Acid->Anhydride Dehydration / Heat DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Anhydride

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound from 3,3-Dimethylglutaric Acid

This protocol is a standard method for the cyclization of dicarboxylic acids.

  • Materials: 3,3-dimethylglutaric acid, acetic anhydride.

  • Procedure:

    • Combine 3,3-dimethylglutaric acid with an excess of acetic anhydride (e.g., 2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 1-2 hours.

    • Allow the reaction mixture to cool. The product will often crystallize from the solution.

    • If crystallization does not occur, the excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ether and petroleum ether) or by sublimation.

Experimental Protocol 2: Synthesis of 3,3-Dimethylglutaric Acid Mono-t-Butyl Ester

This protocol demonstrates a typical ring-opening reaction of DMGA.[15]

  • Materials: this compound (455 mg, 3.2 mmol), sublimed potassium t-butoxide (395 mg, 3.5 mmol), tetrahydrofuran (B95107) (THF, 5 mL), saturated NaHCO₃ solution, ether, 0.5M H₃PO₄, chloroform, Na₂SO₄.[15]

  • Procedure:

    • Dissolve this compound in THF (5 mL).[15]

    • Treat the solution with sublimed potassium t-butoxide.[15]

    • Stir for 30 minutes at room temperature.[15]

    • Concentrate the solution under reduced pressure.[15]

    • Pour the residue into a saturated NaHCO₃ solution and wash with ether.[15]

    • Acidify the aqueous phase to pH 4 using 0.5M H₃PO₄.[15]

    • Extract the product with chloroform.[15]

    • Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to afford the desired product.[15]

Safety and Handling

DMGA is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

Category Code Description Reference(s)
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3]
Hazard Statements H315 Causes skin irritation [2][3]
H319 Causes serious eye irritation [2][3]
H335 May cause respiratory irritation [2][3]

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wash skin thoroughly, wear protective equipment, follow first aid procedures for skin and eye contact. |[3] |

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, water, and moisture.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide summarizes the essential chemical properties and handling information for this compound, providing a foundational resource for its application in research and development.

References

A Comprehensive Technical Guide to 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical compound with significant applications in materials science and drug development. This document details its chemical and physical properties, synthesis methodologies, key reactions, and notable applications, presenting the information in a clear and accessible format for researchers and professionals in the field.

Core Properties and Data

3,3-Dimethylglutaric anhydride, with the chemical formula C7H10O3, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 142.15 g/mol [2][3]
CAS Number 4160-82-1[3][4]
Melting Point 124-126 °C[1]
Boiling Point 181 °C at 25 mmHg
Density 1.102 g/cm³[1]
Molecular Formula C7H10O3[2][3][4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the dehydration of its corresponding diacid, 3,3-dimethylglutaric acid. This precursor can be obtained through several methods, including the oxidation of isophorone (B1672270) or the ozonolysis of dimedone.[5][6][7]

A noteworthy modern approach involves direct electrochemical dehydration, which circumvents the need for traditional dehydrating agents.[7]

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid using Acetic Anhydride

This protocol is based on established chemical principles for anhydride synthesis.

Materials:

  • 3,3-Dimethylglutaric acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place 3,3-dimethylglutaric acid in a round-bottom flask.

  • Add an excess of acetic anhydride to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[7]

  • After the reaction is complete, arrange the apparatus for distillation to remove the excess acetic anhydride and the acetic acid byproduct.

  • The remaining crude this compound can be purified by recrystallization or sublimation.

Key Reactions and Reactivity

As a cyclic anhydride, this compound is a reactive compound that readily participates in nucleophilic acyl substitution reactions.[7] Its reactivity is, however, influenced by the steric hindrance provided by the gem-dimethyl group at the 3-position.[7]

Common Reactions:

  • Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.[7]

  • Alcoholysis: Reacts with alcohols in the presence of a catalyst to yield monoesters of 3,3-dimethylglutaric acid.[7]

  • Aminolysis: Reacts with amines to produce the corresponding amides.[7]

The steric bulk of the dimethyl groups can reduce its reactivity in certain cycloaddition reactions, such as in 1,3-azadiene-anhydride annulations, where it has been shown to be unreactive even at elevated temperatures.[7]

Reactions 3,3-Dimethylglutaric Acid 3,3-Dimethylglutaric Acid This compound This compound 3,3-Dimethylglutaric Acid->this compound Dehydration This compound->3,3-Dimethylglutaric Acid Hydrolysis (H2O) Monoester Monoester This compound->Monoester Alcoholysis (ROH) Amide Amide This compound->Amide Aminolysis (RNH2)

Caption: Key synthesis and reaction pathways of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in various scientific and industrial applications.

  • Polymer Chemistry: It serves as a curing agent for epoxy resins, contributing to the development of materials with high thermal stability and desirable mechanical properties.[7]

  • Drug Development and Biochemistry: this compound is utilized as a reagent in the synthesis of complex organic molecules. For instance, it is employed in the preparation of piscidinol A derivatives, which have shown potential as inhibitors of the HIV-1 protease.[1][8]

  • Cryopreservation: In the biomedical field, it is a key component in the synthesis of poly-L-lysine derivatives (DMGA-PLL) that act as effective cryoprotective agents, enhancing the viability of vitrified and warmed embryos.[7]

Applications cluster_synthesis Synthesis of Piscidinol A Derivatives Piscidinol A Derivatives HIV-1 Protease Inhibition HIV-1 Protease Inhibition Piscidinol A Derivatives->HIV-1 Protease Inhibition Cryoprotective Agents (DMGA-PLL) Cryoprotective Agents (DMGA-PLL) Embryo Cryopreservation Embryo Cryopreservation Cryoprotective Agents (DMGA-PLL)->Embryo Cryopreservation This compound This compound This compound->Piscidinol A Derivatives This compound->Cryoprotective Agents (DMGA-PLL) Epoxy Resin Curing Epoxy Resin Curing This compound->Epoxy Resin Curing

Caption: Applications of this compound in various fields.

References

An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride (B1165640), with the IUPAC name 4,4-dimethyloxane-2,6-dione, is a cyclic anhydride of 3,3-dimethylglutaric acid.[1] This white to off-white crystalline powder serves as a versatile building block in organic synthesis.[2] Its chemical structure, featuring a gem-dimethyl group on a six-membered anhydride ring, imparts specific reactivity and steric properties that are leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical Structure and Properties

3,3-Dimethylglutaric anhydride is a heterocyclic organic compound with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[1][3] The presence of the anhydride functional group makes it susceptible to nucleophilic attack, rendering it a useful acylating agent. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4160-82-1[1][3]
Molecular Formula C₇H₁₀O₃[1][3]
Molecular Weight 142.15 g/mol [1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 124-126 °C[2]
Boiling Point 181 °C at 25 mmHg
Density 1.102 g/cm³[2]
Solubility Reacts with water. Soluble in many organic solvents.
SMILES CC1(CC(=O)OC(=O)C1)C[1]
InChI InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3[1]
Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. Key spectral data are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Singlet6H2 x CH₃
Singlet4H2 x CH₂

Note: Specific chemical shift values can vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
C(CH₃)₂
CH₃
CH₂
C=O

Note: Specific chemical shift values can vary slightly depending on the solvent used.

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~1810 and ~1760C=O stretching (anhydride)
~2970C-H stretching (aliphatic)

Mass Spectrometry (MS)

m/zAssignment
142[M]⁺ (Molecular ion)
Other fragmentsConsistent with the structure

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. A general and reliable method involves heating the diacid with a dehydrating agent such as acetic anhydride.

Step 1: Synthesis of 3,3-Dimethylglutaric Acid

A common route to 3,3-dimethylglutaric acid is the oxidation of isophorone (B1672270).

Materials:

  • Isophorone

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • In a suitable reaction vessel, carefully add sulfuric acid to an aqueous solution of hydrogen peroxide while cooling in an ice bath.

  • To this acidic peroxide solution, add isophorone dropwise while maintaining the temperature between 25-30 °C.

  • After the addition is complete, gradually raise the temperature to approximately 58 °C and stir for several hours.

  • Cool the reaction mixture to -10 °C to precipitate the 3,3-dimethylglutaric acid.

  • Collect the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization.

Step 2: Dehydration to this compound

Materials:

  • 3,3-Dimethylglutaric acid

  • Acetic anhydride

Procedure:

  • Place 3,3-dimethylglutaric acid in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride to the flask.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Allow the reaction mixture to cool. The this compound will crystallize out.

  • Collect the crystals by filtration, wash with a small amount of cold, dry ether, and dry under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Isophorone Isophorone Oxidation Oxidation Isophorone->Oxidation H2O2_H2SO4 H₂O₂ / H₂SO₄ H2O2_H2SO4->Oxidation DMGA 3,3-Dimethylglutaric Acid Oxidation->DMGA Purification Dehydration Dehydration DMGA->Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Dehydration DMG_Anhydride This compound Dehydration->DMG_Anhydride Crystallization

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its anhydride functionality allows for the introduction of the 3,3-dimethylglutaroyl moiety into various scaffolds.

Reagent in Chemical Synthesis

One notable application is its use as a reagent for the synthesis of derivatives of piscidinol A, which have been investigated for their ability to inhibit HIV-1 protease.[4] The anhydride reacts with nucleophilic groups on a target molecule to form an ester or amide linkage, thereby modifying its structure and properties.

Role as a Linker in Drug Conjugates

The dicarboxylic acid derived from this compound can be utilized as a linker in the construction of drug conjugates. In this context, one carboxylic acid group can be attached to a targeting moiety (e.g., a peptide or antibody), while the other is conjugated to a cytotoxic drug. The gem-dimethyl group can provide steric hindrance that may influence the stability and release characteristics of the conjugate.

The logical relationship of its use in creating a functionalized molecule is depicted below.

Functionalization_Logic cluster_reactants Reactants Anhydride This compound Reaction Nucleophilic Acyl Substitution Anhydride->Reaction Nucleophile Nucleophilic Molecule (e.g., Alcohol, Amine) Nucleophile->Reaction Product Functionalized Molecule (Ester or Amide) Reaction->Product Ring Opening

Functionalization using this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in various areas of organic synthesis, including the development of potential therapeutic agents. Its well-defined chemical properties and reactivity make it a useful tool for researchers and scientists. The experimental protocols provided in this guide offer a basis for its synthesis, and the compiled data serves as a quick reference for its characterization and safe handling. As research in drug discovery and materials science continues to evolve, the utility of such fundamental building blocks remains of critical importance.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylglutaric anhydride (B1165640) (DMGA) is a cyclic anhydride primarily utilized as a chemical probe in biochemical and proteomics research. Its core mechanism of action is not pharmacological in the traditional sense but is defined by its chemical reactivity toward nucleophilic groups on proteins, particularly the ε-amino group of lysine (B10760008) residues. This covalent modification, a form of acylation, introduces a 3,3-dimethyl-4-carboxybutanoyl group, fundamentally altering the protein's physicochemical properties. This technical guide provides a comprehensive overview of DMGA's mechanism of action, detailing the chemical basis of its reactivity, the downstream consequences for protein structure and function, and its application in scientific research.

Introduction

3,3-Dimethylglutaric anhydride (DMGA) is a derivative of glutaric acid with the chemical formula C7H10O3.[1][2][3] It is a white crystalline solid at room temperature with a melting point of 124-126 °C.[4] While its hydrolysis product, 3,3-dimethylglutaric acid, is an endogenous metabolite found in human urine, the anhydride form is a reactive chemical reagent.[5] DMGA's utility in research stems from its ability to act as an acylating agent, specifically for modifying proteins.[6] This modification can be used to study enzyme kinetics, protein structure-function relationships, and to create derivatives of molecules for therapeutic or analytical purposes.[6][7]

Core Mechanism of Action: Covalent Modification of Proteins

The primary mechanism of action of this compound is its role as an electrophile that readily reacts with nucleophiles such as the amino groups of proteins.[6] This reaction, known as acylation or, more specifically, succinylation (though with a dimethyl-substituted succinyl group), results in the formation of a stable amide bond.

2.1. Chemical Reaction

The reaction targets primary amines, most notably the ε-amino group of lysine residues on the surface of proteins. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide linkage, covalently attaching a 3,3-dimethyl-4-carboxybutanoyl group to the lysine residue.

  • Reaction: Protein-NH₂ + this compound → Protein-NH-CO-C(CH₃)₂-CH₂-COOH

  • Key Features:

    • Irreversible: The resulting amide bond is stable under physiological conditions.

    • Charge Alteration: The reaction consumes a positively charged amino group (at physiological pH) and introduces a negatively charged carboxyl group. This results in a net change of -2 in the local charge of the modified residue.

    • Steric Bulk: The addition of the dimethylglutaroyl group introduces significant steric bulk to the protein surface.[6]

dot

Caption: Reaction of this compound with a protein lysine residue.

2.2. Biochemical Consequences of Protein Modification

The covalent attachment of the 3,3-dimethyl-4-carboxybutanoyl group can have profound effects on the modified protein:

  • Altered Electrostatic Profile: The significant shift in charge can disrupt or create new electrostatic interactions within the protein or between the protein and other molecules (e.g., other proteins, nucleic acids, substrates).[8]

  • Conformational Changes: The introduction of both charge and steric bulk can lead to localized or global changes in the protein's three-dimensional structure.[8][9] This can affect protein stability, folding, and dynamics.

  • Modified Function: Changes in structure and electrostatics can directly impact the protein's biological activity. This can manifest as:

    • Enzyme Inhibition or Activation: Modification of lysine residues in or near an enzyme's active site or allosteric site can alter substrate binding and/or catalytic activity.[6]

    • Disruption of Protein-Protein Interactions: Modification of lysine residues at interaction interfaces can prevent binding.

    • Altered Solubility: The introduction of negatively charged carboxyl groups can increase the solubility of some proteins.[10]

Applications in Research

The mechanism of DMGA makes it a valuable tool for:

  • Enzyme Mechanism Studies: By modifying lysine residues, researchers can probe their importance in catalysis, substrate binding, or allosteric regulation. For instance, DMGA has been used to study the activity of enzymes like lysozyme.[6]

  • Protein Structure-Function Analysis: It can be used to identify functionally important lysine residues. By correlating the extent of modification with changes in protein function, key residues can be mapped.

  • Synthesis of Derivatives: DMGA is used to synthesize derivatives of various molecules, such as triterpenoids and piscidinol A, for evaluation in therapeutic contexts like anti-HIV research.[6][7]

Quantitative Data Summary

The effects of protein modification by anhydrides are often quantified by measuring changes in biochemical or biophysical properties. The following table summarizes typical quantitative data that would be collected in such studies, using hypothetical values for illustrative purposes.

Parameter MeasuredUnmodified ProteinModified ProteinMethod of MeasurementInterpretation of Change
Enzyme Kinetics
Km (Substrate Affinity)50 µM200 µMSpectrophotometric AssayDecreased substrate affinity due to active site modification.
Vmax (Maximal Velocity)100 µmol/min/mg20 µmol/min/mgSpectrophotometric AssayReduced catalytic efficiency.
Biophysical Properties
Isoelectric Point (pI)8.55.0Isoelectric FocusingIncreased net negative charge from introduced carboxyl groups.
Thermal Stability (Tm)65 °C58 °CDifferential Scanning CalorimetryDecreased protein stability due to conformational changes.
Modification Stoichiometry 04Mass SpectrometryAverage of 4 lysine residues modified per protein molecule.

Experimental Protocols

5.1. Protocol for Protein Modification with this compound

This protocol provides a general framework for the modification of a protein with DMGA. The specific concentrations and reaction times may need to be optimized for the protein of interest.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.5. A common protein concentration is 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the anhydride.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 M) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This should be prepared fresh, as the anhydride is susceptible to hydrolysis.

  • Modification Reaction:

    • While gently stirring the protein solution at room temperature or on ice, add small aliquots of the DMGA stock solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess of DMGA over lysine residues).

    • The reaction pH should be maintained between 7 and 9 to ensure the lysine amino groups are deprotonated and thus nucleophilic.[8]

    • Allow the reaction to proceed for 1-2 hours.

  • Reaction Quenching and Purification:

    • To stop the reaction, add a small molecule with a primary amine, such as Tris buffer or hydroxylamine, to consume any remaining DMGA.

    • Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Verification of Modification:

    • Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of C7H8O2, 140.05 Da per modification) or by quantifying the remaining free amino groups using a ninhydrin (B49086) or TNBS assay.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (e.g., 1-5 mg/mL in Phosphate Buffer) Reaction_Step Add DMGA to Protein Solution (Stir, maintain pH 7-9, 1-2 hours) Protein_Prep->Reaction_Step DMGA_Prep Prepare Fresh DMGA Stock (e.g., 1 M in DMSO) DMGA_Prep->Reaction_Step Quench Quench Reaction (e.g., add Tris buffer) Reaction_Step->Quench Purify Purify Modified Protein (Dialysis or Desalting Column) Quench->Purify Verify Verify Modification (Mass Spectrometry, TNBS Assay) Purify->Verify

Caption: A typical experimental workflow for protein modification with DMGA.

Logical Relationships in Mechanism

The sequence of events from the introduction of DMGA to the final functional outcome can be visualized as a logical pathway.

dot

Logical_Pathway DMGA_Intro This compound Addition Covalent_Mod Covalent Modification of Lysine ε-NH₂ DMGA_Intro->Covalent_Mod Charge_Change Charge Alteration (+1 to -1) Covalent_Mod->Charge_Change Steric_Change Increased Steric Bulk Covalent_Mod->Steric_Change Structural_Change Protein Conformational Change Charge_Change->Structural_Change Steric_Change->Structural_Change Functional_Outcome Altered Biological Function (e.g., Enzyme Activity, Binding) Structural_Change->Functional_Outcome

Caption: Logical flow from chemical modification to functional consequence.

Conclusion

The mechanism of action of this compound is fundamentally one of chemical modification. Its utility as a research tool lies in its ability to selectively and irreversibly acylate protein amino groups, leading to predictable and significant changes in the protein's charge, structure, and, consequently, its function. Understanding this mechanism allows researchers to effectively employ DMGA as a probe to investigate a wide range of biochemical questions, from elucidating enzyme mechanisms to mapping protein interaction surfaces.

References

A Technical Guide to the Reactivity of 3,3-Dimethylglutaric Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the reactivity of 3,3-dimethylglutaric anhydride (B1165640) with various nucleophiles. It covers core reactivity principles, including steric and electronic effects, reaction mechanisms, and quantitative data on yields and selectivity. Detailed experimental protocols for key transformations and visualized reaction pathways are presented to serve as a practical resource for chemists in organic synthesis and medicinal chemistry. The guide emphasizes the anhydride's utility as a precursor for synthesizing valuable mono-esters, amides, and glutarimides, which are important scaffolds in drug development.

Introduction

3,3-Dimethylglutaric anhydride (DMGA) is a cyclic anhydride derived from 3,3-dimethylglutaric acid.[1][2] Its structure features a six-membered ring containing two electrophilic carbonyl carbons and a gem-dimethyl group at the C3 position.[3][4] This substitution pattern imparts significant steric hindrance that modulates its reactivity compared to simpler glutaric or succinic anhydrides.[5] DMGA is a versatile building block in organic synthesis, primarily utilized in ring-opening reactions to produce a range of derivatives, including polyesters, polyamides, and specialty chemicals.[1] Its application is particularly relevant in the pharmaceutical industry, where the glutarimide (B196013) core, accessible from DMGA, is a key structural motif in various therapeutic agents.[6][7]

Core Reactivity Principles

The reactions of this compound are governed by the principles of nucleophilic acyl substitution. The reactivity is a balance between the electronic activation of the carbonyl groups and the steric hindrance imposed by the gem-dimethyl substituents.

Electrophilicity and the Carboxylate Leaving Group

Like all acid anhydrides, the carbonyl carbons in DMGA are highly electrophilic. This is due to the electron-withdrawing effect of the adjacent oxygen atoms. Nucleophilic attack on one of the carbonyl carbons initiates a substitution reaction. The key to the high reactivity of anhydrides is the presence of an excellent leaving group: a carboxylate anion.[8] This anion is resonance-stabilized, making its departure thermodynamically favorable. In general, the reactivity of carboxylic acid derivatives follows the order: acid chlorides > acid anhydrides > esters > amides.[8]

The Role of Steric Hindrance

The most significant structural feature of DMGA is the gem-dimethyl group at the C3 position. These methyl groups exert considerable steric bulk, shielding the electrophilic carbonyl centers. This steric hindrance can decrease the rate of nucleophilic attack compared to less substituted analogs like 3-methylglutaric anhydride.[5] In some cases, this steric clash can be severe enough to prevent a reaction that would otherwise proceed with a less hindered anhydride.[5] However, this feature can also be exploited to influence selectivity in complex synthetic pathways.

General Mechanism of Nucleophilic Acyl Substitution

The reaction of DMGA with a nucleophile (Nu:) proceeds via a classic two-step nucleophilic acyl substitution mechanism, also known as an addition-elimination mechanism.[8]

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O π bond and forming a tetrahedral intermediate.[8]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O bond of the anhydride linkage breaks, reforming the C=O π bond and expelling the carboxylate leaving group.

  • Proton Transfer: If the nucleophile was neutral (e.g., H₂O, ROH, RNH₂), a final proton transfer step occurs to yield the neutral product and a molecule of 3,3-dimethylglutaric acid (from the leaving group).[1][9][10]

Reactions with Common Nucleophiles

DMGA readily reacts with a variety of nucleophiles, leading to predictable ring-opened products.[5]

Aminolysis: Formation of Amides and Glutarimides

Ammonia and primary amines react with DMGA to form N-substituted amides.[1][5][9] The initial product is a mono-amide carboxylic acid. With heating, this intermediate can undergo intramolecular cyclization, often facilitated by a dehydrating agent like acetyl chloride, to form the corresponding N-substituted 3,3-dimethylglutarimide.[11][12] The reaction with excess amine is common, as a second equivalent of the amine acts as a base to neutralize the carboxylic acid byproduct.[9][10]

Alcoholysis: Formation of Monoesters

In the presence of an alcohol, DMGA undergoes alcoholysis to yield a mono-ester derivative of 3,3-dimethylglutaric acid.[5] This reaction often requires catalysis (acid or base) and heating to proceed at a reasonable rate. Base catalysis, using reagents like potassium t-butoxide, deprotonates the alcohol to form a more potent alkoxide nucleophile.[13] Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Hydrolysis

With water, DMGA is hydrolyzed back to its parent dicarboxylic acid, 3,3-dimethylglutaric acid.[5] This reaction can occur readily, particularly with heating, making the anhydride moderately sensitive to moisture.

Quantitative Reaction Data

While specific kinetic rate constants for the reactions of this compound are not widely reported in the literature, product yields and selectivity data from various synthetic protocols provide a quantitative measure of its reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₁₀O₃142.15124-126181 (at 25 mmHg)
3,3-Dimethylglutaric AcidC₇H₁₂O₄160.17--
3,3-DimethylglutarimideC₇H₁₁NO₂141.17144-146-

Data sourced from PubChem and commercial supplier information.[2][4]

Table 2: Summary of Reaction Yields and Selectivity with Various Nucleophiles

NucleophileProduct TypeCatalyst / ConditionsYield (%)Enantiomeric/Diastereomeric Excess (%)
Potassium t-butoxide (t-butanol)Mono-t-butyl esterTHF, 30 min26N/A
AnilineN-phenyl glutaramic acidToluene, 0 °C, Thiourea catalyst90-9490-95 (for related systems)
Benzylthiol (BnSH)ThioesterToluene, Thiourea catalyst86-9860-94 (for related systems)
Chiral Secondary AminesAmide acidVarious-up to 89.6 (for related systems)
Chiral Alcohols (e.g., (S)-1-naphthylethanol)HemiesterVarious-87 (for 3-methylglutaric anhydride)
Grignard Reagents (e.g., PhMgCl)Ketoacid(-)-Sparteine, Tolueneup to 91up to 92 (for related systems)

Data is for this compound where specified; some data from closely related anhydride systems are included for comparison.[13][14][15][16][17]

Asymmetric Synthesis: Desymmetrization

Although this compound is an achiral, meso-like compound, its two carbonyl groups are enantiotopic. The reaction with a chiral, non-racemic nucleophile (or the use of a chiral catalyst) can proceed with different rates of attack at the two carbonyls.[18] This process, known as desymmetrization, breaks the molecule's plane of symmetry and generates a single enantiomer of the chiral, ring-opened product.[16][19][20] This is a powerful strategy for creating versatile chiral building blocks from simple achiral precursors. High levels of enantioselectivity have been achieved in the desymmetrization of similar cyclic anhydrides using chiral alcohols, amines, and organocatalysts.[14][15][18][20]

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide practical examples of the reactions of this compound.

Protocol 1: Synthesis of 3,3-Dimethylglutaric Acid Mono-tert-butyl Ester[14]
  • Reagents:

    • This compound (455 mg, 3.2 mmol)

    • Sublimed potassium t-butoxide (395 mg, 3.5 mmol)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • 0.5 M Phosphoric acid (H₃PO₄)

    • Chloroform (CHCl₃)

    • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Procedure:

    • A solution of this compound in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.

    • Sublimed potassium t-butoxide is added to the solution. The reaction mixture is stirred at room temperature for 30 minutes.

    • The solution is concentrated under reduced pressure to remove the THF.

    • The residue is poured into a saturated NaHCO₃ solution and washed with diethyl ether to remove any unreacted starting material.

    • The aqueous phase is carefully acidified to pH 4 using 0.5 M H₃PO₄.

    • The acidified aqueous phase is extracted three times with chloroform.

    • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and evaporated under reduced pressure to afford the product, 3,3-dimethylglutaric acid mono-t-butyl ester (yield: 179 mg, 26%).

Protocol 2: General Synthesis of N-Aryl-3,3-dimethylglutarimides[12][13]
  • Reagents:

    • This compound (1.0 mole equivalent)

    • Substituted primary aromatic amine (1.0 mole equivalent)

    • Benzene or Toluene (solvent)

    • Acetyl chloride (for cyclization)

  • Procedure:

    • Amide Formation: To a solution of the primary aromatic amine in benzene, add one equivalent of this compound. Heat the mixture under reflux with constant stirring for 15-30 minutes until a clear solution of the intermediate N-aryl-3,3-dimethylglutaramic acid is formed.

    • Cyclization: Add acetyl chloride to the solution and continue to heat under reflux for 20-30 minutes, or until the evolution of HCl gas ceases. This step effects the dehydration and ring closure to the imide.

    • Workup: Cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualized Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and experimental workflows.

General_Mechanism General Mechanism of Nucleophilic Attack cluster_intermediate cluster_products DMGA 3,3-Dimethylglutaric Anhydride TS Tetrahedral Intermediate DMGA->TS 1. Nucleophilic Attack Nu Nucleophile (Nu-H) Product Ring-Opened Product TS->Product 2. Ring Opening (Leaving Group Elimination) LeavingGroup Carboxylate Leaving Group

Caption: General mechanism of nucleophilic acyl substitution on DMGA.

Catalysis_Pathways Catalyzed vs. Uncatalyzed Alcoholysis Pathways cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Reactants Anhydride + Alcohol (ROH) Alkoxide Alkoxide (RO⁻) (Stronger Nucleophile) Activated Protonated Anhydride (More Electrophilic) Base_Cat Base (B:) Base_Cat->Alkoxide Deprotonates ROH Tetrahedral_Int Tetrahedral Intermediate Alkoxide->Tetrahedral_Int Fast Attack Acid_Cat Acid (H-A) Acid_Cat->Activated Protonates C=O Activated->Tetrahedral_Int Attack by ROH Product Monoester Product Tetrahedral_Int->Product

Caption: Comparison of base-catalyzed and acid-catalyzed alcoholysis pathways.

Experimental_Workflow Experimental Workflow for Ester Synthesis (Protocol 6.1) start Mix DMGA and K-t-butoxide in THF react Stir at RT for 30 min start->react concentrate Concentrate in vacuo (Remove THF) react->concentrate wash Dissolve in NaHCO₃ (aq) Wash with Et₂O concentrate->wash separate Separate Layers wash->separate acidify Acidify Aqueous Layer to pH 4 with H₃PO₄ separate->acidify Aqueous extract Extract with CHCl₃ (3x) acidify->extract dry Dry Combined Organic Layers (Na₂SO₄) extract->dry evaporate Filter and Evaporate Solvent dry->evaporate end Isolate Mono-Ester Product evaporate->end

Caption: Experimental workflow for the synthesis of a mono-ester.

Applications in Research and Drug Development

The products derived from the nucleophilic ring-opening of this compound are valuable intermediates in medicinal chemistry. The glutarimide scaffold, in particular, is a privileged structure found in a number of approved drugs and clinical candidates, noted for its wide range of biological activities.[6] For example, derivatives of glutarimide are central to the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. The ability to synthesize substituted glutarimides and their open-chain precursors from DMGA makes it a relevant starting material for the discovery of new therapeutic agents.[5]

Conclusion

This compound is a reactive and versatile chemical intermediate whose chemistry is dominated by nucleophilic acyl substitution. Its reactions with amines, alcohols, and other nucleophiles provide straightforward access to mono-substituted dicarboxylic acid derivatives and N-substituted glutarimides. The steric hindrance from the gem-dimethyl group influences its reactivity, a factor that can be leveraged for synthetic control. The ability to perform desymmetrization reactions with chiral nucleophiles further enhances its utility, establishing it as a valuable building block for constructing complex, stereochemically-defined molecules for research, drug discovery, and materials science.

References

An In-depth Technical Guide to the Hydrolysis of 3,3-Dimethylglutaric Anhydride to 3,3-Dimethylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3,3-dimethylglutaric anhydride (B1165640) to its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. This process is a fundamental chemical transformation with relevance in various fields, including the synthesis of pharmaceutical intermediates and other specialized organic compounds.

Introduction

3,3-Dimethylglutaric anhydride is a cyclic anhydride that serves as a versatile building block in organic synthesis. Its reaction with nucleophiles, such as water, leads to the opening of the anhydride ring to form 3,3-dimethylglutaric acid.[1] This dicarboxylic acid and its derivatives are of interest in drug development and materials science. The hydrolysis reaction is a straightforward and efficient method for the preparation of 3,3-dimethylglutaric acid, a compound that can be utilized as a ligand for the synthesis of metal complexes and is an endogenous metabolite sometimes found in human urine.

The hydrolysis proceeds through a nucleophilic acyl substitution mechanism where water attacks one of the carbonyl carbons of the anhydride.[1] This guide will detail the experimental protocols, present key quantitative data, and provide a visual representation of the reaction mechanism.

Data Presentation

Physical and Chemical Properties
PropertyThis compound3,3-Dimethylglutaric Acid
Molecular Formula C₇H₁₀O₃C₇H₁₂O₄
Molecular Weight 142.15 g/mol 160.17 g/mol
Appearance White crystalline powderWhite crystals
Melting Point 124-126 °C101-102 °C
CAS Number 4160-82-14839-46-7
Spectroscopic Data for 3,3-Dimethylglutaric Acid

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.13singlet6H2 x CH
2.33singlet2HCH ₂-COOH
2.45singlet2HCH ₂-COOH

Solvent: CDCl₃

¹³C NMR (Nuclear Magnetic Resonance)

A representative spectrum is available for 3,3-dimethylglutaric acid. Key shifts include the quaternary carbon, the methyl carbons, the methylene (B1212753) carbons, and the carboxylic acid carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Description of Vibrational Mode
~2970C-H stretch (methyl and methylene)
~1700C=O stretch (carboxylic acid dimer)
~1470C-H bend (methyl and methylene)
~1410O-H bend (in-plane)
~1300C-O stretch
~930O-H bend (out-of-plane, dimer)

Experimental Protocols

The following is a detailed experimental protocol for the hydrolysis of this compound, based on established laboratory procedures.

Materials and Equipment
  • This compound

  • Deionized water

  • Toluene (B28343)

  • Hexane (B92381)

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Hydrolysis: Add a sufficient amount of deionized water to the flask to fully dissolve the anhydride upon heating. Heat the mixture to boiling and maintain reflux for 3 hours.[2]

  • Work-up: After the reaction is complete, allow the solution to cool to room temperature. Transfer the cooled solution to a separatory funnel and extract the aqueous layer three times with ether.[2]

  • Drying and Concentration: Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the ether using a rotary evaporator.

  • Purification: The resulting crude 3,3-dimethylglutaric acid can be further purified by washing the crystals with toluene and then with hexane on a Büchner funnel.[2][3]

  • Drying: Dry the purified white crystals of 3,3-dimethylglutaric acid.

Expected Results

This procedure is reported to yield 3,3-dimethylglutaric acid with a purity of up to 98.1% and a yield of approximately 85.0%.[3]

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start This compound + Water Hydrolysis Reflux for 3 hours Start->Hydrolysis Cooling Cool to Room Temperature Hydrolysis->Cooling Extraction Ether Extraction (3x) Cooling->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Evaporate Ether Drying->Concentration Washing Wash with Toluene & Hexane Concentration->Washing Final_Product 3,3-Dimethylglutaric Acid Washing->Final_Product G Anhydride This compound O=C1OC(=O)C(C)(C)C1 Tetrahedral_Intermediate Tetrahedral Intermediate O=C(O⁻)C(C)(C)C1C(=O)O...H₂O⁺ Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Water Water H₂O Water->Tetrahedral_Intermediate Proton_Transfer Proton Transfer O=C(OH)C(C)(C)C1C(=O)O⁻ Tetrahedral_Intermediate->Proton_Transfer Ring Opening Product 3,3-Dimethylglutaric Acid HOOC-CH₂-C(CH₃)₂-CH₂-COOH Proton_Transfer->Product Protonation

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylglutaric anhydride (B1165640) (CAS RN: 4160-82-1). The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and characterization. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for its characterization.

Core Physical and Chemical Properties

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder.[1] It is known to be sensitive to moisture and should be stored at room temperature under an inert atmosphere.[1][2]

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Melting Point 122 - 126°C
124 - 126°C
123.0 - 127.0°C
Boiling Point 181°C (at 25 mmHg)
299.5°C (at 760 mmHg)
Density 1.102g/cm³
Refractive Index 1.444
Flash Point 104.9°C
Vapor Pressure 0.00119mmHg (at 25°C)
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 142.062994177Da
Complexity 163
XLogP3-AA 0.7

Data sourced from references[1][2][3][4][5].

Experimental Protocols

Accurate determination of physical properties is crucial for the verification of a compound's purity and identity. Below is a detailed, generalized methodology for determining the melting point of a solid organic compound like this compound.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically cause the melting point to depress and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for grinding)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[7]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. To move the solid to the bottom, gently tap the sealed end of the tube on a hard surface or drop it through a long glass tube.[8] The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated.[8]

  • Preliminary Determination (Rapid Heating): If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C per minute).[8] Note the approximate temperature range where melting occurs.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool. Prepare a new sample. Set the starting temperature to about 10-15°C below the approximate melting point observed. When the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.[6]

  • Confirmation: For high accuracy, repeat the measurement with a fresh sample. The results should be consistent.

Mandatory Visualization

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical sample such as this compound, from initial receipt to final data analysis.

G cluster_0 Sample Handling & Preparation cluster_1 Physical Property Determination cluster_2 Structural & Purity Analysis cluster_3 Data Compilation & Reporting A Receive/Synthesize Sample B Dry under Inert Gas (Moisture Sensitive) A->B C Melting Point Analysis B->C Distribute Sample for Analysis D Boiling Point Measurement B->D Distribute Sample for Analysis E Density Determination B->E Distribute Sample for Analysis F NMR Spectroscopy (¹H, ¹³C) B->F Distribute Sample for Analysis G FTIR Spectroscopy B->G Distribute Sample for Analysis H Chromatography (HPLC/GC-MS) for Purity B->H Distribute Sample for Analysis I Compare Data with Literature Values C->I D->I E->I F->I G->I H->I J Generate Technical Data Sheet I->J

Caption: Workflow for the Characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 3,3-dimethylglutaric anhydride (B1165640), targeted towards researchers, scientists, and professionals in drug development. This document collates key data, outlines experimental methodologies, and presents a logical workflow for its application in chemical synthesis.

Core Physicochemical Data

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder that is sensitive to moisture.[1][2] Its key physical properties are summarized below.

PropertyValueNotes
Melting Point 124-126 °C(lit.)[2][3][4]
Boiling Point 181 °Cat 25 mmHg[4]
299.5 °Cat 760 mmHg (Predicted)[2]
Molecular Formula C₇H₁₀O₃[1][5][6]
Molecular Weight 142.15 g/mol [1][5][7]
CAS Number 4160-82-1[1]

Experimental Protocols

While specific experimental details from the cited literature are not available, the following describes standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

2.1. Melting Point Determination

The melting point of this compound is typically determined using a digital melting point apparatus.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • A small, dry sample of crystalline this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • The narrow range of 124-126 °C indicates a high purity of the substance.[3][4]

2.2. Boiling Point Determination

The boiling point of this compound is determined under reduced pressure to prevent decomposition at high temperatures.

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Methodology (Vacuum Distillation):

    • The compound is placed in a distillation flask suitable for vacuum distillation.

    • The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 25 mmHg).

    • The flask is heated gradually.

    • The temperature of the vapor that distills into the condenser is measured with a thermometer.

    • The stable temperature recorded during distillation is the boiling point at that specific pressure. The literature value is 181 °C at 25 mmHg.[4]

Application in Synthesis

This compound serves as a valuable reagent in organic synthesis. For instance, it is used in the preparation of 3,3-dimethylglutaric acid mono-t-butyl ester and in the synthesis of piscidinol A derivatives, which have shown potential in inhibiting HIV-1 protease.[2][4][8]

The following diagram illustrates a generalized workflow for a synthetic reaction involving this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product anhydride 3,3-Dimethylglutaric Anhydride reaction_vessel Combine & Stir (Inert Atmosphere) anhydride->reaction_vessel reagent Nucleophilic Reagent (e.g., Alcohol, Amine) reagent->reaction_vessel solvent Anhydrous Solvent (e.g., THF, CH2Cl2) solvent->reaction_vessel workup Aqueous Work-up (e.g., NaHCO3 wash) reaction_vessel->workup Reaction Completion extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Ring-Opened Product (e.g., Monoester, Monoamide) purification->product Isolated Product

Generalized workflow for synthesis using this compound.

References

A Comprehensive Technical Guide to 4,4-dimethyloxane-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4,4-dimethyloxane-2,6-dione, also known as 3,3-dimethylglutaric anhydride (B1165640). It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents and cryoprotectants.

Nomenclature and Structure

The compound commonly referred to as 3,3-dimethylglutaric anhydride has the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4,4-dimethyloxane-2,6-dione [1][2]. Its chemical structure consists of a six-membered heterocyclic ring containing an oxygen atom and two ketone functional groups, with two methyl groups attached to the fourth carbon atom.

Synonyms: this compound, 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione, DMGA[1].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4,4-dimethyloxane-2,6-dione is presented in the tables below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of 4,4-dimethyloxane-2,6-dione

PropertyValueReference
Molecular FormulaC₇H₁₀O₃[1][3]
Molecular Weight142.15 g/mol [1][3]
CAS Number4160-82-1[1]
AppearanceWhite to off-white crystalline powder[4]
Melting Point124-126 °C[4]
Boiling Point299.5 °C at 760 mmHg[4]
Density1.102 g/cm³[4]
Flash Point104.9 °C[4]
Water SolubilityReacts with water
LogP0.87620[4]

Table 2: Spectroscopic Data of 4,4-dimethyloxane-2,6-dione

Spectroscopic TechniqueKey Features and Observations
Infrared (IR) Spectroscopy Characteristic strong C=O stretching vibrations for the anhydride group.
Raman Spectroscopy Complementary vibrational modes to IR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Provides information on the proton environment in the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Shows the different carbon environments, including the carbonyl carbons and the quaternary carbon.

Experimental Protocols

Synthesis of 4,4-dimethyloxane-2,6-dione

4,4-dimethyloxane-2,6-dione is typically synthesized from its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid, through dehydration. A common and effective method involves the use of acetic anhydride as the dehydrating agent.

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid

  • Materials:

    • 3,3-Dimethylglutaric acid

    • Acetic anhydride

    • Anhydrous tetrahydrofuran (B95107) (THF) (optional, as a solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

    • Crystallization dish

  • Procedure:

    • In a clean, dry round-bottom flask, place 1 mole equivalent of 3,3-dimethylglutaric acid.

    • Add an excess of acetic anhydride (approximately 2-3 mole equivalents). If desired, anhydrous THF can be used as a solvent to facilitate the reaction.

    • Equip the flask with a reflux condenser and heat the mixture to 110 °C with stirring[4].

    • Maintain the reaction at this temperature for a period of 1 to 3 hours, monitoring the progress by a suitable method (e.g., thin-layer chromatography).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and any acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent, such as a mixture of ethyl acetate (B1210297) and hexane, to yield pure 4,4-dimethyloxane-2,6-dione as a white crystalline solid.

The synthesis of the precursor, 3,3-dimethylglutaric acid, can be achieved through various methods, including the oxidation of isophorone[5].

Applications in Research and Development

4,4-dimethyloxane-2,6-dione serves as a versatile building block in organic synthesis and has found applications in drug discovery and biotechnology.

Synthesis of HIV-1 Protease Inhibitors

This anhydride is utilized as a reagent in the synthesis of piscidinol A derivatives, which have been investigated for their potential to inhibit HIV-1 protease[4]. The anhydride moiety can be opened by nucleophiles to introduce the 3,3-dimethylglutaroyl group into a target molecule, modifying its structure and biological activity.

Development of Cryoprotectants

A significant application of 4,4-dimethyloxane-2,6-dione is in the preparation of modified biopolymers for cryopreservation. It reacts with the amine groups of poly-L-lysine (PLL) to form this compound-modified poly-L-lysine (DMGA-PLL). This modification introduces carboxyl groups, altering the polymer's charge and properties, which can enhance the viability of cells and tissues during freezing and thawing.

Mandatory Visualizations

Synthesis of 4,4-dimethyloxane-2,6-dione

The following diagram illustrates the synthetic pathway for 4,4-dimethyloxane-2,6-dione from 3,3-dimethylglutaric acid.

G cluster_synthesis Synthesis of 4,4-dimethyloxane-2,6-dione reactant 3,3-Dimethylglutaric Acid product 4,4-dimethyloxane-2,6-dione reactant->product Dehydration reagent Acetic Anhydride (Dehydrating Agent) reagent->reactant conditions Heat (110 °C) conditions->reactant G cluster_workflow Preparation of DMGA-PLL Cryoprotectant start Start: Poly-L-lysine (PLL) Solution reagent_addition Addition of 4,4-dimethyloxane-2,6-dione start->reagent_addition reaction Reaction: Amine groups of PLL react with the anhydride reagent_addition->reaction product_formation Formation of DMGA-PLL reaction->product_formation purification Purification (e.g., Dialysis) product_formation->purification end_product End Product: DMGA-PLL Cryoprotectant purification->end_product

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 3,3-Dimethylglutaric Anhydride (B1165640) (DMGA). While not possessing intrinsic biological activity, DMGA serves as a critical reagent in the synthesis of novel compounds with significant therapeutic and biotechnological applications. This document details its role in the development of HIV-1 protease inhibitors and advanced cryoprotective agents, presenting key quantitative data, experimental protocols, and workflow visualizations to support further research and development.

Introduction: The Versatile Role of a Reactive Anhydride

3,3-Dimethylglutaric anhydride is a cyclic anhydride that readily undergoes nucleophilic acyl substitution reactions. This reactivity allows for its conjugation to various molecules, thereby altering their physicochemical properties and bestowing them with new biological functions. The primary mechanism of action of DMGA in a biological context is to act as a covalent modifier, introducing a dimethylglutaroyl moiety onto target molecules. This guide focuses on two key areas where this chemical attribute has been successfully exploited: antiviral drug discovery and cellular cryopreservation.

Application in HIV-1 Protease Inhibition

DMGA is utilized in the synthesis of derivatives of naturally occurring compounds, such as piscidinol A, to enhance their therapeutic properties. Specifically, acylation with an anhydride, in this case, a structurally related dimethylated anhydride, has been shown to be a viable strategy for generating potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.

Quantitative Data: Inhibition of HIV-1 Protease

The inhibitory activity of various tirucallane-type triterpene derivatives, including those acylated with a dimethylated succinic anhydride (structurally similar to DMGA), against HIV-1 protease has been quantified. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDDescriptionIC50 (µM)[1]
1b A-seco derivative38.2
4b 2,2-dimethyl succinic acid (DMS) acylated derivative50 < IC50 < 100
6a DMS-acylated derivative50 < IC50 < 100
7b DMS-acylated derivative50 < IC50 < 100
PA, 2a, 4a, 4c-4d, 5a, 6b-6d, 7a Other derivatives> 100
Experimental Protocol: HIV-1 Protease Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of synthesized compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a defined amount of recombinant HIV-1 protease to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a set period using a fluorometric plate reader (Excitation/Emission wavelengths dependent on the substrate).

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: HIV-1 Protease Inhibition Assay

HIV_Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilutions E Add Test Compounds & Controls A->E B Prepare HIV-1 Protease Solution D Add Protease to 96-well Plate B->D C Prepare Fluorogenic Substrate G Add Substrate to Initiate Reaction C->G D->E F Incubate (15 min, 37°C) E->F F->G H Measure Fluorescence Over Time G->H I Calculate Reaction Rates H->I J Plot Inhibition Curve I->J K Determine IC50 Value J->K

Workflow for HIV-1 Protease Inhibition Assay.

Application in Cryopreservation

DMGA is used to synthesize this compound poly-L-lysine (DMGA-PLL), an ampholytic polymer compound that has shown significant promise as a cryoprotective agent (CPA). This is particularly relevant for the cryopreservation of sensitive biological materials like oocytes and embryos.

Quantitative Data: Cryoprotection of Porcine Embryos

The efficacy of DMGA-PLL as a cryoprotectant has been evaluated in the vitrification of porcine in vitro-produced embryos at the pronuclear and blastocyst stages.[2]

Table 1: Cryotolerance of Porcine Pronuclear Stage Embryos Vitrified with Different Concentrations of DMGA-PLL

DMGA-PLL Conc. (%)No. of EmbryosViable Embryos (%)Cleavage Rate (%)Blastocyst Formation Rate (%)
010589.8 ± 3.242.4 ± 8.111.1 ± 4.4
510878.1 ± 11.058.7 ± 11.924.3 ± 9.3
1011184.7 ± 4.566.5 ± 5.636.8 ± 5.4**
2011083.1 ± 5.155.4 ± 6.419.9 ± 3.8
P < 0.05 vs 0% DMGA-PLL. **P < 0.01 vs 0% DMGA-PLL.

Table 2: Comparison of Cryoprotective Effects on Porcine Pronuclear Stage Embryos

CryoprotectantNo. of EmbryosViable Embryos (%)Cleavage Rate (%)Blastocyst Formation Rate (%)
Control (No CPA)10585.7 ± 4.851.2 ± 6.219.6 ± 4.2
10% CPLL10881.8 ± 5.968.3 ± 4.229.8 ± 3.4
10% DMGA-PLL11084.5 ± 3.972.8 ± 3.7**35.5 ± 3.1
*P < 0.05 vs Control. **P < 0.01 vs Control.
Experimental Protocol: Vitrification of Porcine Embryos with DMGA-PLL

The following protocol details the vitrification of porcine in vitro-produced embryos using DMGA-PLL as a cryoprotective agent.[2]

Solutions:

  • Basic Solution: TCM-199 with 25 mM Hepes, supplemented with 0.1% polyvinyl alcohol.

  • Equilibration Solution 1 (ES1): Basic solution with 7.5% (v/v) ethylene (B1197577) glycol (EG) and 2.5% (v/v) DMGA-PLL.

  • Equilibration Solution 2 (ES2): Basic solution with 15% (v/v) EG and 5% (v/v) DMGA-PLL.

  • Vitrification Solution (VS): Basic solution with 15% (v/v) EG, 15% (v/v) dimethyl sulfoxide (B87167) (DMSO), 0.5 M sucrose, and 10% (v/v) DMGA-PLL.

  • Warming Solution 1 (WS1): Basic solution with 1.0 M sucrose.

  • Warming Solution 2 (WS2): Basic solution with 0.5 M sucrose.

  • Warming Solution 3 (WS3): Basic solution.

Procedure:

  • In Vitro Maturation and Fertilization: Oocytes are matured and fertilized in vitro according to standard protocols.

  • Equilibration:

    • Place pronuclear stage embryos or blastocysts in ES1 for 8-10 minutes.

    • Transfer the embryos to ES2 for 1 minute.

  • Vitrification:

    • Transfer the embryos to VS for 30-45 seconds.

    • Load the embryos onto a cryo-device (e.g., Cryotop).

    • Plunge the cryo-device directly into liquid nitrogen.

  • Warming:

    • Rapidly transfer the cryo-device from liquid nitrogen into WS1 at 38.5°C for 1 minute.

    • Transfer the embryos to WS2 for 3 minutes.

    • Transfer the embryos to WS3 for 5 minutes.

  • Post-Warming Culture: Wash the embryos in a suitable culture medium and culture them to assess viability and development.

Experimental Workflow: Embryo Vitrification and Warming

Embryo_Vitrification_Warming cluster_vitrification Vitrification cluster_warming Warming A Embryos in Equilibration Solution 1 (8-10 min) B Transfer to Equilibration Solution 2 (1 min) A->B C Transfer to Vitrification Solution (30-45 s) B->C D Load onto Cryo-device C->D E Plunge into Liquid Nitrogen D->E F Transfer to Warming Solution 1 (1 min, 38.5°C) E->F Rapid Warming G Transfer to Warming Solution 2 (3 min) F->G H Transfer to Warming Solution 3 (5 min) G->H I Wash and Culture H->I

Workflow for Embryo Vitrification and Warming.

Conclusion

This compound, through its chemical reactivity, provides a powerful tool for the modification of molecules to impart or enhance biological activity. Its application in the development of HIV-1 protease inhibitors and as a precursor to the cryoprotective agent DMGA-PLL highlights its significance in both pharmaceutical and biotechnological research. The quantitative data and detailed protocols presented in this guide offer a solid foundation for scientists and researchers to build upon in their pursuit of novel therapeutic agents and improved biopreservation techniques. Further exploration into the derivatization of other lead compounds with DMGA could unveil new avenues for drug discovery and development.

References

Foundational Synthesis Routes for 3,3-Dimethylglutaric Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride (B1165640) is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Its rigid, gem-dimethyl substituted backbone imparts unique conformational properties to molecules, making it a target of interest for medicinal chemists and materials scientists. This technical guide provides a comprehensive overview of the core, foundational synthesis routes for 3,3-dimethylglutaric anhydride, focusing on established methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the practical application of these synthetic strategies.

Core Synthesis Strategies

The primary approach to synthesizing this compound involves the initial preparation of 3,3-dimethylglutaric acid, followed by a dehydration step to form the cyclic anhydride. The foundational routes to the precursor acid can be broadly categorized into two main strategies: oxidative cleavage of cyclic precursors and condensation reactions.

Synthesis of 3,3-Dimethylglutaric Acid

Route 1: From Isophorone (B1672270)

Isophorone, a readily available industrial chemical, serves as a common starting material for the synthesis of 3,3-dimethylglutaric acid. Two main oxidative pathways are employed: direct oxidation with strong oxidants and a two-step ozonolysis-oxidation sequence.

This method involves the direct oxidative cleavage of the isophorone ring using hydrogen peroxide in the presence of a strong acid.

Experimental Protocol: Oxidation of Isophorone with Hydrogen Peroxide

  • Materials:

    • Isophorone (99%)

    • 95% Sulfuric Acid (H₂SO₄)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Ice

    • Diethyl ether

    • Sodium Hydroxide (B78521) (NaOH)

    • Sulfur Dioxide (SO₂) (for peroxide quenching)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 166.3 g of 95% sulfuric acid.

    • Cool the flask in an ice bath to approximately 10°C.

    • Slowly add 200 g of 30% hydrogen peroxide dropwise while maintaining the temperature at around 10°C.

    • Over a period of one hour, add 40 g of isophorone (99%) dropwise, ensuring the reaction temperature remains constant at 25°C.

    • After the addition is complete, gradually increase the temperature to 58°C and stir the reaction mixture at this temperature for an additional 16 hours.

    • Cool the mixture to -10°C to precipitate the product.

    • Filter the resulting crystal slurry via suction filtration. The collected crystals are crude 3,3-dimethylglutaric acid.

    • The mother liquor can be treated to recover more product. First, quench any remaining peroxides by bubbling sulfur dioxide through the solution. Then, adjust the pH to 1.5 with concentrated sodium hydroxide.

    • Extract the aqueous layer three times with 120 ml portions of diethyl ether.

    • Combine the ether extracts and evaporate the solvent to obtain a second crop of 3,3-dimethylglutaric acid.

  • Quantitative Data:

    • Purity of the initial crystalline product: 82%[1]

    • This method can achieve yields of up to 75% with a purity of over 80%.[1]

This two-step process begins with the ozonolysis of isophorone to yield an ozone-addition product, which is then oxidized to 3,3-dimethyl-5-oxo-hexanoic acid. Subsequent oxidation of this intermediate yields 3,3-dimethylglutaric acid.[2]

Experimental Protocol: Ozonolysis of Isophorone (General Description)

  • Procedure Overview:

    • Isophorone is dissolved in a suitable solvent and subjected to a stream of ozone at low temperatures.

    • The resulting ozone-addition product is then worked up to yield 3,3-dimethyl-5-oxo-hexanoic acid.

    • This intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to produce 3,3-dimethylglutaric acid.[2]

Route 2: From Dimedone (5,5-Dimethyl-1,3-cyclohexanedione)

Dimedone is another excellent precursor for 3,3-dimethylglutaric acid. The synthesis involves the oxidative cleavage of the dione (B5365651) ring.

This classic and high-yielding method utilizes sodium hypochlorite (B82951) to oxidize dimedone.

Experimental Protocol: Oxidation of Dimedone with Sodium Hypochlorite

  • Materials:

    • Sodium Hydroxide (NaOH)

    • Water

    • Ice

    • Chlorine gas

    • Dimedone (Methone)

    • Potassium Hydroxide (KOH)

    • Sodium Sulfite (B76179) (Na₂SO₃)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

    • Benzene (for recrystallization)

  • Procedure:

    • Prepare a sodium hypochlorite solution by dissolving 218 g (5.45 moles) of sodium hydroxide in 300 ml of water in a 3-liter three-necked flask and cooling to room temperature.

    • Add 1250 g of ice to the solution and pass a rapid stream of chlorine gas through it until 161 g (2.27 moles) has been absorbed.

    • In a separate beaker, dissolve 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water.

    • Cool the dimedone solution to room temperature and slowly add it with stirring to the sodium hypochlorite solution. Maintain the reaction temperature between 25-30°C by external cooling if necessary.

    • After the addition is complete, continue stirring for one hour.

    • Add 50 g of sodium sulfite to decompose any excess sodium hypochlorite.

    • Acidify the solution to Congo red with concentrated hydrochloric acid, adding it slowly to avoid excessive foaming.

    • Concentrate the acidic solution by distillation until salts just begin to precipitate.

    • Cool the mixture to room temperature, add 300 ml of ether and enough water to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous portion with three 200 ml portions of ether.

    • Combine the ether extracts and dry them over 15-20 g of anhydrous magnesium sulfate for several hours.

    • Remove the ether by distillation.

    • The residue will solidify upon cooling. Dry the colorless, crystalline 3,3-dimethylglutaric acid in the air.

    • For further purification, recrystallize from 100-125 ml of benzene.

  • Quantitative Data:

    • Yield: 73-77 g (91-96%)[3]

    • Melting Point: 97-99°C[3]

Ozonolysis provides an alternative method for cleaving the dimedone ring to form 3,3-dimethylglutaric acid.

Experimental Protocol: Ozonolysis of Dimedone

  • Materials:

  • Procedure:

    • Dissolve 14.0 g of solid dimedone in a suitable solvent (e.g., 110 g of methanol or a mixture of 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate).

    • Cool the solution and pass a stream of ozone through it until the reaction is complete. The ozonolysis is typically carried out at temperatures between -10°C and +20°C.

    • After ozonolysis, add the solution of the ozone-addition product dropwise into 200 ml of boiling water and heat at reflux for 3 hours for hydrolysis.

    • Cool the reaction mixture to room temperature and extract it three times with 80 ml of ether.

    • Evaporate the ether from the combined extracts to obtain crude 3,3-dimethylglutaric acid crystals.

    • Wash the crude product on a filter with 20 ml of toluene and 20 ml of hexane to improve purity.

    • Dry the purified white crystals.

  • Quantitative Data:

    • Initial Purity: 85%[4]

    • Purity after washing: 98.1%[4]

    • Yield: 85.0%[4]

    • Melting Point: 101-102°C[4]

Route 3: From Acyclic Precursors

Historically, 3,3-dimethylglutaric acid has been synthesized from acyclic starting materials through condensation reactions. While often involving multiple steps, these routes are foundational in the chemistry of this compound.

This method involves a Knoevenagel-type condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.

Experimental Protocol: From Acetone and Ethyl Cyanoacetate (B8463686) (General Description)

  • Procedure Overview:

    • Acetone is reacted with ethyl cyanoacetate in the presence of a base.

    • This is followed by the addition of a second equivalent of ethyl cyanoacetate.

    • The resulting intermediate is then hydrolyzed and decarboxylated to yield 3,3-dimethylglutaric acid. A detailed procedure for a similar reaction involves condensing methyl ethyl ketone with ethyl cyanoacetate in the presence of ammonia (B1221849) and ammonium (B1175870) acetate, followed by hydrolysis with sulfuric acid.[1]

This route utilizes a Michael addition of the enolate of ethyl cyanoacetate to ethyl 3,3-dimethylacrylate.

Experimental Protocol: From Ethyl 3,3-Dimethylacrylate and Ethyl Cyanoacetate (General Description)

  • Procedure Overview:

    • The sodium salt of ethyl cyanoacetate is prepared using a base like sodium ethoxide.

    • This enolate is then reacted with ethyl 3,3-dimethylacrylate in a Michael addition reaction.

    • The resulting adduct is subsequently hydrolyzed and decarboxylated to afford 3,3-dimethylglutaric acid.[3]

Synthesis of this compound from 3,3-Dimethylglutaric Acid

The final step in the synthesis is the dehydration of 3,3-dimethylglutaric acid to form the cyclic anhydride. This is typically achieved by heating with a dehydrating agent.

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid

  • Materials:

    • 3,3-Dimethylglutaric acid

    • Acetic anhydride

  • Procedure:

    • In a round-bottom flask, place 3,3-dimethylglutaric acid.

    • Add an excess of acetic anhydride.

    • Heat the mixture at reflux (approximately 140°C) for 4-6 hours.

    • After the reaction is complete, allow the mixture to cool.

    • Distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

    • The remaining residue is this compound, which can be further purified by recrystallization or distillation.

  • Quantitative Data (Estimated):

    • Yield: ~70-80% (based on analogous reactions)[5]

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey ReagentsYieldPurityMelting Point (°C)
To 3,3-Dimethylglutaric Acid
Direct OxidationIsophoroneH₂O₂, H₂SO₄~75%>80%-
Oxidation with Sodium HypochloriteDimedoneNaOCl91-96%-97-99
OzonolysisDimedoneO₃, H₂O85.0%98.1%101-102
To this compound
Dehydration3,3-Dimethylglutaric acidAcetic anhydride~70-80% (est.)--

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_acid Synthesis of 3,3-Dimethylglutaric Acid cluster_anhydride Synthesis of this compound Isophorone Isophorone DMGA 3,3-Dimethylglutaric Acid Isophorone->DMGA Direct Oxidation (H₂O₂, H₂SO₄) Dimedone Dimedone Dimedone->DMGA Oxidation (NaOCl) Dimedone->DMGA Ozonolysis Acyclic Acyclic Precursors Acyclic->DMGA Condensation Reactions DMGA_in 3,3-Dimethylglutaric Acid Anhydride This compound DMGA_in->Anhydride Dehydration (Acetic Anhydride, Heat)

Caption: Overview of the main synthetic strategies for this compound.

G reagent reagent Isophorone Isophorone DMGA 3,3-Dimethylglutaric Acid Isophorone->DMGA Oxidative Cleavage H2O2_H2SO4 H₂O₂, H₂SO₄ H2O2_H2SO4->DMGA

Caption: Synthesis of 3,3-dimethylglutaric acid from isophorone via direct oxidation.

G reagent reagent Dimedone Dimedone DMGA 3,3-Dimethylglutaric Acid Dimedone->DMGA Oxidation Dimedone->DMGA Ozonolysis NaOCl NaOCl NaOCl->DMGA O3 O₃ O3->DMGA

Caption: Synthesis of 3,3-dimethylglutaric acid from dimedone via two oxidative routes.

G reagent reagent DMGA 3,3-Dimethylglutaric Acid Anhydride This compound DMGA->Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->Anhydride Heat Heat Heat->Anhydride

Caption: Final dehydration step to form this compound.

Conclusion

This guide has outlined the principal foundational routes for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the practical implementation of these synthetic methods. The visualizations offer a clear overview of the reaction pathways, aiding in the planning and execution of the synthesis of this important chemical intermediate.

References

Methodological & Application

Applications of 3,3-Dimethylglutaric Anhydride in Polymer Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride (B1165640) is a versatile cyclic anhydride monomer used in polymer science to synthesize a variety of polymers with tailored properties. Its gem-dimethyl group introduces steric hindrance and hydrophobicity, influencing the final polymer's characteristics, such as thermal stability, mechanical strength, and degradation kinetics. This document provides detailed application notes and experimental protocols for the use of 3,3-dimethylglutaric anhydride in the synthesis of polyesters and polyamides, and as a curing agent for epoxy resins.

Application 1: Synthesis of Polyesters via Melt Polycondensation

Polyesters derived from this compound are amorphous materials with potential applications in coatings, adhesives, and as matrices for controlled drug delivery. The gem-dimethyl groups can enhance the thermal stability and hydrolytic resistance of the polyester (B1180765) backbone.

Quantitative Data Summary
ParameterValueReference
Monomers This compound, 1,4-Butanediol (B3395766)General Polyester Synthesis Protocols[1][2][3]
Molar Ratio (Anhydride:Diol) 1:1.05 - 1:1.2General Polyester Synthesis Protocols[1][2][3]
Catalyst Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)[1]
Catalyst Concentration 0.05 - 0.2 mol% (relative to anhydride)[1]
Reaction Temperature 180 - 220 °C[1][2][3]
Reaction Time 4 - 8 hours[1][2][3]
Pressure Atmospheric initially, then vacuum (<1 mmHg)[2]
Glass Transition Temp. (Tg) Varies with molecular weight and diol choice[4]
Molecular Weight (Mn) 10,000 - 50,000 g/mol (typical)[1]
Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

Materials:

  • This compound (98% purity)

  • 1,4-Butanediol (99% purity, distilled before use)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)

  • Nitrogen gas (high purity)

  • Chloroform (B151607) and Methanol (B129727) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head with condenser and receiving flask

  • Vacuum pump

  • Schlenk line or nitrogen inlet

Procedure:

  • Monomer Charging: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head is charged with this compound (1.0 mol) and 1,4-butanediol (1.1 mol).

  • Inert Atmosphere: The flask is purged with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: The catalyst, Ti(OBu)₄ or Zn(OAc)₂ (0.1 mol%), is added to the reaction mixture.

  • Esterification Stage: The mixture is heated to 180°C with constant stirring under a slow stream of nitrogen. Water, the byproduct of the initial ring-opening and esterification, is collected in the receiving flask. This stage is typically continued for 2-3 hours.

  • Polycondensation Stage: The temperature is gradually increased to 220°C, and a vacuum (less than 1 mmHg) is slowly applied. The removal of excess 1,4-butanediol and any remaining water drives the polymerization to completion. The viscosity of the reaction mixture will noticeably increase. This stage is continued for 2-5 hours.

  • Polymer Isolation: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The hot, viscous polymer is carefully poured onto a cooled, non-stick surface.

  • Purification: The cooled polymer is dissolved in a minimal amount of chloroform and precipitated by pouring the solution into an excess of cold methanol. The precipitated polymer is then filtered and dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • FTIR: To confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the disappearance of the anhydride peaks (symmetric and asymmetric C=O stretches around 1810 and 1760 cm⁻¹).

  • ¹H NMR: To determine the polymer structure and confirm the incorporation of both monomers.

  • GPC/SEC: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • DSC/TGA: To determine the glass transition temperature (Tg), melting temperature (Tm, if any), and thermal decomposition temperature (Td).[4]

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_char Characterization Monomers Monomers: This compound 1,4-Butanediol Reactor Three-Neck Flask Monomers->Reactor Catalyst Catalyst: Ti(OBu)₄ or Zn(OAc)₂ Catalyst->Reactor Esterification Esterification 180°C, N₂ Atmosphere Reactor->Esterification Heat Polycondensation Polycondensation 220°C, Vacuum Esterification->Polycondensation Increase Temp, Apply Vacuum Isolation Polymer Isolation Polycondensation->Isolation Purification Dissolution & Precipitation Isolation->Purification Drying Vacuum Drying Purification->Drying FTIR FTIR Drying->FTIR NMR ¹H NMR Drying->NMR GPC GPC/SEC Drying->GPC DSC DSC/TGA Drying->DSC

Workflow for Polyester Synthesis via Melt Polycondensation.

Application 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

Polyamides synthesized from this compound and diamines can exhibit improved solubility in organic solvents and lower melting points compared to their non-methylated counterparts, due to the disruption of chain packing by the bulky gem-dimethyl groups.

Quantitative Data Summary
ParameterValueReference
Monomers This compound, Hexamethylenediamine (B150038)General Polyamide Synthesis Protocols[5][6][7][8][9]
Molar Ratio (Anhydride:Diamine) 1:1[6][7]
Solvent N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)[5]
Reaction Temperature 0 - 25 °C[8]
Reaction Time 4 - 24 hours[8]
Yield >90% (typical)[9]
Inherent Viscosity 0.4 - 1.2 dL/g (in NMP at 30°C)[9]
Glass Transition Temp. (Tg) Dependent on diamine structure[4]
Experimental Protocol: Low-Temperature Solution Polycondensation of this compound with Hexamethylenediamine

Materials:

  • This compound (98% purity)

  • Hexamethylenediamine (99% purity, recrystallized before use)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Methanol (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

Procedure:

  • Diamine Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine (1.0 mol) in anhydrous NMP under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Anhydride Addition: Dissolve this compound (1.0 mol) in anhydrous NMP in a dropping funnel. Add the anhydride solution dropwise to the stirred diamine solution over a period of 1 hour, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent, and then dry it in a vacuum oven at 80°C to a constant weight.

Characterization:

  • FTIR: To confirm the formation of amide linkages (Amide I C=O stretch around 1650 cm⁻¹ and Amide II N-H bend around 1550 cm⁻¹) and the disappearance of the anhydride peaks.

  • ¹H NMR: To verify the polymer structure.

  • Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.

  • DSC/TGA: To analyze the thermal properties of the resulting polyamide.[4]

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_char Characterization Diamine Diamine Solution: Hexamethylenediamine in NMP Reactor Three-Neck Flask at 0°C Diamine->Reactor Anhydride Anhydride Solution: This compound in NMP Addition Dropwise Addition Anhydride->Addition Polymerization Stirring at Room Temp Reactor->Polymerization Warm to RT Addition->Reactor 1 hour Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FTIR Drying->FTIR NMR ¹H NMR Drying->NMR Viscometry Inherent Viscosity Drying->Viscometry DSC DSC/TGA Drying->DSC

Workflow for Polyamide Synthesis via Solution Polycondensation.

Application 3: Curing Agent for Epoxy Resins

Anhydrides are effective curing agents for epoxy resins, leading to cured products with excellent thermal and electrical properties.[10] this compound can be used to create epoxy networks with modified properties due to its molecular structure. The gem-dimethyl groups can influence the crosslink density and the flexibility of the final cured product.

Logical Relationship of Epoxy Curing

The curing process involves the ring-opening of the epoxy group by the anhydride, which is typically initiated by a tertiary amine catalyst or the presence of hydroxyl groups. This initial reaction forms an ester and a carboxylic acid. The newly formed carboxylic acid can then react with another epoxy group, propagating the crosslinking reaction.

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Reaction Epoxy Epoxy Resin Initiation Initiation: Anhydride Ring Opening Epoxy->Initiation Anhydride 3,3-Dimethylglutaric Anhydride Anhydride->Initiation Catalyst Tertiary Amine Catalyst Catalyst->Initiation Propagation1 Propagation 1: Ester & Carboxylic Acid Formation Initiation->Propagation1 Propagation2 Propagation 2: Carboxylic Acid reacts with Epoxy Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Crosslinked Crosslinked Polymer Network Propagation2->Crosslinked

Logical flow of the epoxy curing process with an anhydride.
General Protocol for Epoxy Curing

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Mold

Procedure:

  • Formulation: The epoxy resin and this compound are preheated separately to reduce their viscosity. They are then mixed in a stoichiometric ratio (typically a 1:0.8 to 1:1 epoxy to anhydride equivalent ratio).[5]

  • Accelerator Addition: The tertiary amine accelerator (typically 0.5-2.0 phr - parts per hundred parts of resin) is added to the mixture and thoroughly stirred.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Casting: The degassed mixture is poured into a preheated mold.

  • Curing: The mold is placed in an oven and cured according to a specific temperature profile. A typical curing schedule might be 2 hours at 100°C followed by a post-cure at 150°C for 3 hours.[4] The exact conditions will depend on the specific resin and desired properties.

  • Demolding: After cooling, the cured epoxy part is removed from the mold.

Characterization of Cured Epoxy:

  • DMA: To determine the glass transition temperature (Tg) and storage modulus.

  • TGA: To assess thermal stability.[4]

  • Mechanical Testing: To measure tensile strength, flexural strength, and impact resistance.

Conclusion

This compound serves as a valuable monomer in polymer science for creating polyesters and polyamides with unique properties attributable to its gem-dimethyl substitution. It also functions as an effective curing agent for epoxy resins. The provided protocols offer a foundational approach for researchers to explore the synthesis and application of polymers derived from this versatile building block. Further optimization of reaction conditions and monomer selection can lead to the development of advanced materials with tailored performance characteristics for a wide range of applications.

References

Application Notes and Protocols for Utilizing 3,3-Dimethylglutaric Anhydride as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-Dimethylglutaric anhydride (B1165640) as a curing agent for epoxy resins. While specific quantitative data for this particular anhydride is not extensively available in the public domain, the following protocols and data are based on established principles of anhydride curing of epoxy resins and provide a strong framework for experimental design and application.

Introduction

Anhydride curing agents are a widely used class of hardeners for epoxy resins, known for imparting excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and superior electrical insulation properties to the cured product.[1][2] 3,3-Dimethylglutaric anhydride, a cyclic anhydride, is expected to offer properties comparable to other aliphatic anhydrides. The curing process involves a heat-initiated chemical reaction between the anhydride and the epoxy resin, often facilitated by an accelerator, resulting in a highly cross-linked, three-dimensional thermoset polymer network.[1][3]

Advantages of Anhydride Curing:

  • High Thermal Stability: Cured systems typically exhibit high glass transition temperatures.

  • Good Mechanical Properties: Formulations can be tailored to achieve high strength and stiffness.

  • Excellent Electrical Insulation: Ideal for applications in electronics and electrical components.

  • Low Exotherm: The curing reaction generally produces less heat compared to amine-based systems, which is advantageous for curing large parts.[3]

  • Low Shrinkage: Results in less internal stress in the final cured product.

Curing Mechanism

The curing of epoxy resins with anhydrides is a complex process that proceeds through a series of reactions. Unlike amine hardeners, anhydrides do not directly react with the epoxy group at ambient temperatures. The reaction is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone, as residual moisture, or added as a co-catalyst.

The generally accepted mechanism involves the following key steps:

  • Ring Opening of the Anhydride: A hydroxyl group attacks one of the carbonyl carbons of the this compound ring. This leads to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group.

  • Esterification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), generating a hydroxyl group and a diester linkage.

  • Propagation and Cross-linking: The hydroxyl group generated during the esterification step can then react with another anhydride molecule, propagating the reaction and leading to the formation of a dense, three-dimensional cross-linked network.

A competing reaction is etherification (homopolymerization), where an epoxy group reacts with another epoxy group. This is generally less favored in well-formulated anhydride-cured systems.[4]

curing_mechanism epoxy Epoxy Resin (with -OH groups) esterification Esterification epoxy->esterification anhydride 3,3-Dimethylglutaric Anhydride ring_opening Anhydride Ring Opening anhydride->ring_opening initiator Initiator (e.g., -OH group) initiator->ring_opening monoester Monoester Formation (with Carboxylic Acid) ring_opening->monoester Forms monoester->esterification esterification->initiator Regenerates -OH group crosslinked Cross-linked Polymer Network esterification->crosslinked Leads to

Epoxy-Anhydride Curing Mechanism

Formulation and Stoichiometry

The performance of the cured epoxy resin is highly dependent on the formulation, particularly the ratio of anhydride to epoxy. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the curing agent.

Calculation of Anhydride Amount:

The amount of anhydride required, expressed in parts per hundred parts of resin (phr), can be calculated using the following formula:

phr of Anhydride = (AEW / EEW) * Stoichiometric Ratio * 100

  • AEW (Anhydride Equivalent Weight): For this compound (Molecular Weight = 142.15 g/mol ), the AEW is 142.15 g/equivalent .

  • EEW (Epoxy Equivalent Weight): This value is specific to the epoxy resin being used and can be found on the manufacturer's technical data sheet. A common EEW for Bisphenol A based epoxy resins is around 180-190 g/equivalent .

  • Stoichiometric Ratio: While a 1:1 molar ratio of anhydride groups to epoxy groups is the theoretical stoichiometry, optimal properties are often achieved at a slightly lower ratio (e.g., 0.85:1 to 1:1). This is because of the potential for side reactions like homopolymerization.[4] The ideal ratio should be determined experimentally.

Accelerators:

Anhydride-cured systems typically require an accelerator to achieve a reasonable cure time at moderate temperatures. Common accelerators include tertiary amines (e.g., benzyldimethylamine - BDMA), imidazoles, and quaternary ammonium (B1175870) salts.[5] The concentration of the accelerator is usually in the range of 0.5 to 2.0 phr and should be optimized for the desired pot life and curing schedule.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of epoxy resins cured with this compound.

experimental_workflow start Start formulation Formulation Calculation start->formulation mixing Mixing of Components formulation->mixing degassing Degassing mixing->degassing curing Curing degassing->curing characterization Characterization curing->characterization dsc DSC characterization->dsc Thermal dma DMA characterization->dma Thermo-mechanical mech_test Mechanical Testing characterization->mech_test Mechanical ftir FTIR characterization->ftir Chemical end End dsc->end dma->end mech_test->end ftir->end

General Experimental Workflow
  • Materials:

    • Epoxy Resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA)

    • This compound

    • Accelerator (e.g., BDMA)

    • Mixing containers and stirrer

    • Vacuum oven or desiccator

    • Molds for casting test specimens

  • Procedure:

    • Preheat the epoxy resin to 50-60°C to reduce its viscosity.

    • Add the calculated amount of this compound to the warm epoxy resin.

    • Mix thoroughly with a mechanical stirrer until the anhydride is completely dissolved and the mixture is homogeneous.

    • Allow the mixture to cool to near room temperature.

    • Add the accelerator to the mixture and mix thoroughly for 2-3 minutes.

    • Place the mixture in a vacuum oven and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

    • Carefully pour the degassed mixture into pre-heated molds.

    • Transfer the molds to a programmable oven and apply a suitable cure schedule. A typical two-stage cure cycle is recommended.[1][4]

      • Initial Cure: 1-2 hours at a lower temperature (e.g., 100-120°C).

      • Post-Cure: 2-4 hours at a higher temperature (e.g., 150-180°C) to ensure complete cross-linking.

    • After the curing cycle is complete, allow the molds to cool slowly to room temperature before demolding the cured specimens.

  • Objective: To determine the glass transition temperature (Tg) and the extent of cure.

  • Procedure:

    • A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

    • The heat flow is monitored as a function of temperature. The Tg is observed as a step change in the baseline of the DSC thermogram.[6]

    • A second heating scan can be performed to ensure the material was fully cured in the first scan (no residual exotherm should be observed).[6][7]

  • Objective: To determine the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and the glass transition temperature (Tg).[1]

  • Procedure:

    • A rectangular specimen of the cured epoxy is subjected to a sinusoidal stress in a DMA instrument.

    • The temperature is ramped at a controlled rate (e.g., 3-5°C/min) while the storage modulus, loss modulus, and tan delta (E''/E') are measured.

    • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[8][9]

  • Objective: To determine the mechanical properties such as flexural strength and modulus.

  • Procedure (Three-Point Bending Test - ASTM D790):

    • Rectangular bar specimens are prepared according to the ASTM standard.

    • The specimen is placed on two supports and a load is applied to the center at a constant rate until the specimen fractures.

    • The flexural strength and modulus are calculated from the load-deflection curve.

  • Objective: To monitor the curing reaction by observing the changes in characteristic functional group peaks.

  • Procedure:

    • FTIR spectra of the uncured mixture and samples at different stages of curing are recorded.

    • The disappearance of the anhydride carbonyl peaks (around 1780 cm⁻¹ and 1850 cm⁻¹) and the epoxy peak (around 915 cm⁻¹) can be monitored.[10][11]

    • The formation of the ester carbonyl peak (around 1740 cm⁻¹) indicates the progress of the curing reaction.

Illustrative Data

The following tables present typical data for anhydride-cured epoxy systems. Note: This data is for illustrative purposes and the actual values for a system cured with this compound may vary and should be determined experimentally.

Table 1: Example Formulation of an Anhydride-Cured Epoxy System

ComponentRoleExample Amount (phr)
Bisphenol A Epoxy Resin (EEW ~188 g/eq)Base Resin100
This compound (AEW = 142.15 g/eq)Curing Agent75.6
Benzyldimethylamine (BDMA)Accelerator1.0

Table 2: Typical Thermal Properties of Anhydride-Cured Epoxy Resins

PropertyTest MethodTypical Value Range
Glass Transition Temperature (Tg)DSC120 - 180 °C
Glass Transition Temperature (Tg)DMA (tan δ peak)130 - 190 °C
Decomposition Temperature (Td₅%)TGA> 300 °C

Table 3: Typical Mechanical Properties of Anhydride-Cured Epoxy Resins

PropertyTest MethodTypical Value Range
Flexural StrengthASTM D790100 - 150 MPa
Flexural ModulusASTM D7903.0 - 4.5 GPa

Safety and Handling

  • Work in a well-ventilated area, preferably under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is moisture-sensitive. Store in a tightly sealed container in a cool, dry place. Exposure to moisture can lead to the formation of the corresponding diacid, which can affect the curing process and final properties.[3]

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

By following these application notes and protocols, researchers can effectively utilize this compound as a curing agent for epoxy resins and systematically characterize the properties of the resulting thermoset materials.

References

Application Notes and Protocols: Synthesis and Use of a Novel Cryoprotective Agent Derived from 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cryopreservation of biological materials is a cornerstone of modern biomedical research, cellular therapies, and assisted reproductive technologies. However, conventional cryoprotective agents (CPAs) often exhibit cellular toxicity, limiting their efficacy. Recent advancements have focused on the development of novel, less toxic CPAs. One such promising agent is 3,3-dimethylglutaric anhydride (B1165640) poly-L-lysine (DMGA-PLL), an ampholytic polymer synthesized using 3,3-Dimethylglutaric anhydride. This polymer has demonstrated significant potential in the cryopreservation of porcine spermatozoa and embryos, offering improved post-thaw viability and fertility.[1]

These application notes provide a detailed overview of the synthesis of DMGA-PLL, protocols for its application in porcine sperm cryopreservation, and methods for evaluating its efficacy.

Synthesis of this compound Poly-L-Lysine (DMGA-PLL)

The synthesis of DMGA-PLL involves the reaction of ε-poly-L-lysine with this compound, which converts a percentage of the primary amino groups on the poly-L-lysine backbone into carboxyl groups, yielding an ampholytic polymer. While the precise, proprietary synthesis protocol for DMGA-PLL is not publicly available, a reliable method can be adapted from the synthesis of a structurally similar compound, carboxylated poly-L-lysine (CPLL).[2]

Experimental Protocol: Synthesis of DMGA-PLL

Materials:

  • ε-poly-L-lysine aqueous solution (25% w/w)

  • This compound

  • Nuclease-free water

  • Reaction vessel with temperature control and stirring

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • In a temperature-controlled reaction vessel, combine 100 mL of 25% (w/w) ε-poly-L-lysine aqueous solution with a calculated amount of this compound. The amount of anhydride should be sufficient to convert approximately 65 mol% of the amino groups to carboxyl groups.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Allow the reaction to proceed for 1 hour.

  • After 1 hour, stop the reaction by cooling the mixture to room temperature.

  • Purify the resulting DMGA-PLL solution by dialysis against nuclease-free water to remove unreacted starting materials and by-products.

  • Freeze-dry the dialyzed solution to obtain purified DMGA-PLL powder.

  • Store the lyophilized DMGA-PLL at -20°C until use.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification e-poly-L-lysine e-poly-L-lysine Reaction_Vessel Reaction at 50°C for 1h e-poly-L-lysine->Reaction_Vessel DMGA 3,3-Dimethylglutaric Anhydride DMGA->Reaction_Vessel Dialysis Dialysis Reaction_Vessel->Dialysis Crude Product Lyophilization Lyophilization Dialysis->Lyophilization Purified Solution Product DMGA-PLL (Cryoprotective Agent) Lyophilization->Product Lyophilized Powder

Cryopreservation of Porcine Spermatozoa using DMGA-PLL

DMGA-PLL has been shown to be an effective cryoprotectant for porcine spermatozoa when included in a freezing extender.

Experimental Protocol: Porcine Sperm Cryopreservation

Materials:

  • Freshly collected boar semen

  • Beltsville Thawing Solution (BTS) or a similar extender

  • Freezing Extender Base (e.g., lactose-egg yolk based)

  • Glycerol (B35011)

  • DMGA-PLL solution

  • 0.5 mL straws for semen packaging

  • Programmable freezer or liquid nitrogen vapor freezing system

Procedure:

  • Semen Collection and Initial Dilution:

    • Collect boar semen using the gloved-hand technique, ensuring the sperm-rich fraction is isolated.

    • Evaluate initial sperm motility and concentration.

    • Dilute the semen 1:1 (v/v) with a pre-warmed (37°C) extender such as BTS.

    • Cool the diluted semen to 17°C over 2 hours.

  • Centrifugation and Final Dilution:

    • Centrifuge the cooled semen at 800 x g for 10 minutes.

    • Remove the supernatant and resuspend the sperm pellet in the freezing extender base to a concentration of approximately 1.5 x 10^9 sperm/mL.

    • Cool the resuspended sperm to 5°C over 2 hours.

  • Addition of Cryoprotectants:

    • Prepare the final freezing extender containing 3% (v/v) glycerol and the desired concentration of DMGA-PLL (e.g., 0.25% v/v).[1][3]

    • Slowly add the cryoprotectant-containing extender to the sperm suspension at 5°C and gently mix.

  • Freezing:

    • Load the final sperm suspension into 0.5 mL straws and seal.

    • Place the straws in a programmable freezer or over liquid nitrogen vapor. A typical cooling rate is -20°C/minute from 5°C to -80°C, followed by plunging into liquid nitrogen.

  • Thawing:

    • Thaw the straws in a water bath at 37°C for 30 seconds.

Cryopreservation_Workflow Semen_Collection Semen Collection and Initial Dilution Cooling_1 Cooling to 17°C Semen_Collection->Cooling_1 Centrifugation Centrifugation and Resuspension Cooling_1->Centrifugation Cooling_2 Cooling to 5°C Centrifugation->Cooling_2 CPA_Addition Addition of Glycerol and DMGA-PLL Cooling_2->CPA_Addition Freezing Straw Filling and Controlled Freezing CPA_Addition->Freezing Storage Storage in Liquid Nitrogen Freezing->Storage Thawing Thawing at 37°C Storage->Thawing

Evaluation of Cryoprotective Efficacy

A comprehensive evaluation of the cryoprotective efficacy of DMGA-PLL involves assessing various sperm quality parameters post-thaw.

Experimental Protocols: Post-Thaw Sperm Quality Assessment

1. Motility Assessment:

  • Method: Computer-Assisted Sperm Analysis (CASA).

  • Procedure:

    • Load a small aliquot of the thawed semen sample onto a pre-warmed microscope slide.

    • Analyze using a CASA system to determine parameters such as total motility (%), progressive motility (%), and velocity characteristics (VCL, VSL, VAP).

2. Viability Assessment:

  • Method: SYBR-14 and Propidium Iodide (PI) fluorescent staining.

  • Procedure:

    • Incubate a diluted thawed semen sample with SYBR-14 (stains live sperm green) and PI (stains dead sperm red).

    • Analyze the stained sperm using a fluorescence microscope or flow cytometer to quantify the percentage of live and dead sperm.

3. Acrosome Integrity Assessment:

  • Method: Fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA) and PI staining.

  • Procedure:

    • Fix a smear of the thawed semen sample.

    • Stain with FITC-PNA, which binds to the outer acrosomal membrane of acrosome-reacted or damaged sperm (green fluorescence).

    • Counterstain with PI to identify dead sperm.

    • Analyze under a fluorescence microscope to determine the percentage of sperm with intact acrosomes.

4. In Vitro Fertilization (IVF) and Embryo Development:

  • Method: Standard IVF procedures with in vitro matured oocytes.

  • Procedure:

    • Co-incubate thawed and capacitated spermatozoa with in vitro matured porcine oocytes.

    • After a set incubation period, wash the oocytes and culture them in embryo development medium.

    • Assess fertilization rates (presence of two pronuclei) and subsequent development to the blastocyst stage.

Quantitative Data Summary

The following table summarizes the reported efficacy of DMGA-PLL in the cryopreservation of porcine spermatozoa.

DMGA-PLL Concentration (% v/v)Freezing Extender Glycerol (% v/v)Post-Thaw Motility Index (12h)Blastocyst Formation Rate (%)Mean Total Piglets BornReference
0 (Control)310.0 - 16.37.9 - 10.99.0[3]
0.125310.0 - 16.37.9 - 10.9Not Reported[3]
0.25 3 25.9 22.8 11.7 [3][4]
0.5310.0 - 16.37.9 - 10.9Not Reported[3]

Mechanism of Cryoprotection

Ampholytic polymers like DMGA-PLL are thought to exert their cryoprotective effects through a biophysical mechanism rather than a specific signaling pathway. During the freezing process, as ice crystals form in the extracellular medium, solutes become concentrated. This hyperosmotic environment can cause excessive cell dehydration and damage.

DMGA-PLL, with its multiple charged groups, is believed to aggregate in the unfrozen fraction of the extracellular solution. This aggregation traps water and ions, thereby buffering the osmotic changes and reducing the extent of cell dehydration. The viscous polymer matrix formed may also inhibit the growth of large, damaging ice crystals and prevent the propagation of ice into the intracellular space.

Mechanism_of_Action cluster_without_dmga Without DMGA-PLL cluster_with_dmga With DMGA-PLL Cell_Dehydration Excessive Cell Dehydration Cell_Damage Cell Damage/ Death Cell_Dehydration->Cell_Damage Ice_Crystal Large Extracellular Ice Crystals Ice_Crystal->Cell_Damage Freezing Freezing Freezing->Cell_Dehydration Freezing->Ice_Crystal DMGA_Aggregation DMGA-PLL Aggregation Water_Trapping Water and Ion Trapping Reduced_Osmotic_Stress Reduced Osmotic Stress Ice_Inhibition Inhibition of Ice Crystal Growth Cell_Viability Improved Cell Viability Freezing2 Freezing

Conclusion

This compound serves as a key reagent in the synthesis of the novel cryoprotective agent DMGA-PLL. This ampholytic polymer demonstrates significant promise in enhancing the cryopreservation of porcine spermatozoa, leading to improved post-thaw quality and fertility. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the fields of reproductive biology, cell preservation, and drug development to explore the potential of this and similar synthetic polymers as advanced cryoprotective agents.

References

Application Notes and Protocols for the Modification of Poly-L-lysine with 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-L-lysine (PLL) is a cationic polymer widely utilized in biomedical research and drug delivery due to its biocompatibility and versatile primary amine groups.[1] Modification of these amine groups with agents such as 3,3-Dimethylglutaric anhydride (B1165640) allows for the precise tuning of the polymer's physical and biological properties. This chemical modification converts the positively charged primary amines into negatively charged carboxylates, altering the overall charge of the polymer from cationic to anionic. This charge reversal can significantly impact solubility, cytotoxicity, and interactions with biological systems.

The introduction of the dimethylglutaroyl groups can be used to enhance the biocompatibility of PLL, reduce its cytotoxicity, and modulate its interaction with cells and proteins. Such modifications are relevant in the development of drug delivery systems, gene therapy vectors, and coatings for biomedical devices. These application notes provide a detailed protocol for the synthesis, purification, and characterization of 3,3-Dimethylglutaric anhydride-modified poly-L-lysine.

Materials and Reagents

ReagentSupplierCatalog Number
Poly-L-lysine hydrobromide (PLL·HBr) (15-30 kDa)Sigma-AldrichP7890
This compoundSigma-AldrichD164804
Sodium BicarbonateFisher ScientificS233
Sodium Hydroxide (NaOH)VWRBDH9286
Hydrochloric Acid (HCl)Fisher ScientificA144
Dialysis Tubing (MWCO 3.5 kDa)Spectrum Labs132724
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solutionThermo Fisher28997
Deuterium Oxide (D₂O)Cambridge IsotopeDLM-4

Experimental Protocols

Protocol 1: Modification of Poly-L-lysine with this compound

This protocol is adapted from the established procedure for the succinylation of poly-L-lysine.[2] The reaction involves the nucleophilic attack of the primary amine groups of poly-L-lysine on the anhydride, leading to the formation of an amide bond and a free carboxylic acid.

Reaction Scheme:

reaction PLL Poly-L-lysine (-NH2) Modified_PLL Modified Poly-L-lysine (-NH-CO-(CH2)2-C(CH3)2-COOH) PLL->Modified_PLL Reaction with Anhydride pH 8.5, Room Temperature Anhydride This compound Anhydride->Modified_PLL

Caption: Reaction of Poly-L-lysine with this compound.

Procedure:

  • Dissolve Poly-L-lysine: Dissolve 100 mg of poly-L-lysine hydrobromide in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.5). Stir the solution gently until the polymer is fully dissolved.

  • Prepare Anhydride Solution: In a separate container, dissolve a calculated amount of this compound in a minimal amount of a suitable organic solvent that is miscible with the reaction buffer (e.g., Dimethyl sulfoxide (B87167) - DMSO). The molar ratio of anhydride to lysine (B10760008) monomer units can be varied to control the degree of modification. A 5-fold molar excess of the anhydride is a good starting point.

  • Reaction: Slowly add the this compound solution to the stirring poly-L-lysine solution.

  • Maintain pH: Monitor the pH of the reaction mixture. The reaction will produce carboxylic acid, causing the pH to drop. Maintain the pH at 8.5 by the dropwise addition of 1 M NaOH.

  • Reaction Time: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.

  • Purification by Dialysis: Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted anhydride, byproducts, and salts.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the modified polymer as a white, fluffy solid.

Quantitative Data for Reaction Setup:

ParameterValue
Poly-L-lysine (15-30 kDa)100 mg
Reaction Buffer10 mL of 0.1 M Sodium Bicarbonate, pH 8.5
This compound5-fold molar excess over lysine monomers
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time4-6 hours
PurificationDialysis (MWCO 3.5 kDa) for 48 hours
Protocol 2: Characterization of Modified Poly-L-lysine

A. Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the modification of poly-L-lysine.

  • Acquire FTIR spectra of both unmodified and modified poly-L-lysine.

  • Look for the appearance of a new amide I band around 1650 cm⁻¹ and an amide II band around 1550 cm⁻¹, which will overlap with the existing amide bonds of the polypeptide backbone but should increase in intensity.

  • A decrease in the intensity of the N-H bending vibration of the primary amine (around 1600 cm⁻¹) can also be indicative of modification.[3][4]

  • The appearance of a broad C=O stretching band from the newly formed carboxylic acid at around 1700-1730 cm⁻¹ is a key indicator of successful modification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy in D₂O can provide more detailed structural information.

  • Dissolve a small amount of the lyophilized polymer in D₂O.

  • For unmodified poly-L-lysine, characteristic peaks for the lysine side chain protons will be present.

  • Upon modification, new peaks corresponding to the methyl groups of the dimethylglutaroyl moiety will appear around 1.0-1.2 ppm.

  • Shifts in the peaks corresponding to the lysine side chain protons adjacent to the newly formed amide bond will also be observed.

Protocol 3: Quantification of Amine Modification (TNBSA Assay)

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method to quantify the number of free primary amine groups remaining after modification.[5][6]

Procedure:

  • Prepare Standards: Prepare a standard curve using unmodified poly-L-lysine of known concentrations (e.g., 0, 25, 50, 100, 150, 200 µg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Prepare Samples: Dissolve the modified poly-L-lysine in 0.1 M sodium bicarbonate buffer (pH 8.5) at a concentration within the range of the standard curve.

  • Reaction: To 0.5 mL of each standard and sample, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution.

  • Incubation: Incubate the mixtures at 37°C for 2 hours.

  • Stop Reaction: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

  • Measurement: Measure the absorbance at 335 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free amines in the modified sample by comparing its absorbance to the standard curve. The degree of modification can be calculated as follows:

    Degree of Modification (%) = [1 - (moles of free amines in modified PLL / moles of initial amines in unmodified PLL)] x 100

Quantitative Data for TNBSA Assay:

ParameterValue
Standard Concentrations0 - 200 µg/mL
Sample Volume0.5 mL
TNBSA Solution0.25 mL of 0.01% (w/v)
Incubation37°C for 2 hours
Stop Solution0.25 mL 10% SDS, 0.125 mL 1 N HCl
Absorbance Wavelength335 nm

Experimental Workflow and Signaling Pathway Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_pll Dissolve Poly-L-lysine in Bicarbonate Buffer (pH 8.5) reaction React at Room Temperature (4-6 hours) dissolve_pll->reaction prepare_anhydride Prepare 3,3-Dimethylglutaric Anhydride Solution prepare_anhydride->reaction maintain_ph Maintain pH at 8.5 with NaOH reaction->maintain_ph dialysis Dialysis (MWCO 3.5 kDa) vs. DI Water (48 hours) reaction->dialysis lyophilization Lyophilization dialysis->lyophilization ftir FTIR Spectroscopy lyophilization->ftir nmr NMR Spectroscopy lyophilization->nmr tnbsa TNBSA Assay lyophilization->tnbsa

Caption: Experimental workflow for modification and characterization.

Modification of poly-L-lysine's surface charge from positive to negative can significantly alter its interaction with cell membranes and associated signaling pathways. Unmodified poly-L-lysine is known to interact with negatively charged cell surface components, which can lead to membrane disruption and cytotoxicity at high concentrations. This interaction can also non-specifically activate certain signaling pathways. By converting the primary amines to carboxylates, the modified polymer is less likely to cause membrane disruption and may exhibit more specific biological interactions. For instance, the change in surface charge can influence pathways related to cell adhesion and uptake.

signaling_pathway cluster_unmodified Unmodified Poly-L-lysine (Cationic) cluster_modified Modified Poly-L-lysine (Anionic) unmodified_pll Unmodified PLL cell_membrane_unmodified Cell Membrane (Negative Charge) unmodified_pll->cell_membrane_unmodified Electrostatic Interaction membrane_disruption Membrane Disruption & Cytotoxicity cell_membrane_unmodified->membrane_disruption nonspecific_signaling Non-specific Signaling Activation cell_membrane_unmodified->nonspecific_signaling modified_pll Modified PLL cell_membrane_modified Cell Membrane (Negative Charge) modified_pll->cell_membrane_modified Repulsive/Altered Interaction specific_receptor_interaction Potential for Specific Receptor Interaction modified_pll->specific_receptor_interaction reduced_interaction Reduced Electrostatic Interaction cell_membrane_modified->reduced_interaction downstream_signaling Modulated Downstream Signaling specific_receptor_interaction->downstream_signaling

Caption: Impact of modification on cell interaction and signaling.

Conclusion

The modification of poly-L-lysine with this compound offers a robust method for altering the polymer's physicochemical properties, primarily by converting its charge from cationic to anionic. This change is expected to reduce the cytotoxicity associated with unmodified poly-L-lysine and to enable more specific biological interactions. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of this modified polymer, providing a valuable tool for researchers in drug development and biomaterials science. The ability to tune the degree of modification allows for the creation of a library of polymers with varying charge densities, enabling systematic studies of the structure-activity relationship for various biomedical applications.

References

Application Notes & Protocols: Utilizing 3,3-Dimethylglutaric Anhydride for Chemical Modification of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a cornerstone technique in biochemistry and drug development, enabling the investigation of protein structure-function relationships, the enhancement of therapeutic protein properties, and the creation of novel bioconjugates. 3,3-Dimethylglutaric anhydride (B1165640) is a dicarboxylic anhydride that serves as a valuable reagent for the chemical modification of primary amino groups in proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This modification introduces a negatively charged carboxylate group, altering the protein's isoelectric point and potentially influencing its solubility, stability, and biological activity. This document provides detailed application notes and protocols for the use of 3,3-dimethylglutaric anhydride in protein modification.

Principle of Reaction

This compound reacts with unprotonated primary amino groups in proteins through a nucleophilic acyl substitution mechanism. The reaction results in the formation of an amide bond, converting a positively charged amino group into a negatively charged carboxylate group at neutral or alkaline pH. This alteration of charge can be leveraged for various applications. The reaction is typically carried out under mild alkaline conditions (pH 8-9) to ensure the nucleophilicity of the target amino groups.[1]

Applications

  • Protein Solubilization: The introduction of negative charges can increase the overall surface charge of a protein, leading to enhanced solubility, particularly for proteins that are prone to aggregation at their isoelectric point.[2]

  • Structural and Functional Studies: By modifying accessible lysine residues, researchers can probe their importance in protein-protein interactions, enzyme catalysis, and ligand binding.

  • Control of Proteolytic Digestion: Modification of lysine residues blocks the cleavage site for trypsin, which specifically cleaves at the C-terminal side of lysine and arginine residues. This allows for controlled digestion and production of larger peptide fragments for mass spectrometry-based proteomics.

  • Reversible Modification Studies: While succinic anhydride provides a stable modification, anhydrides with specific stereochemistry can be designed for reversible modifications, although the reversibility of the 3,3-dimethylglutaroyl group is not as readily achieved as with reagents like maleic or citraconic anhydride.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines a general method for the modification of a protein with this compound. The extent of modification can be controlled by varying the molar excess of the anhydride.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange

  • Spectrophotometer

  • Reagents for protein concentration determination (e.g., BCA or Bradford assay)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) immediately before use. The concentration will depend on the desired molar excess.

  • Modification Reaction:

    • While gently stirring the protein solution at room temperature, add the desired molar excess of the this compound stock solution dropwise.

    • Maintain the pH of the reaction mixture at 8.5 using a pH meter and dropwise addition of 0.1 M NaOH if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted anhydride. Incubate for 15 minutes.

  • Purification: Remove excess reagent and by-products by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C or by using centrifugal ultrafiltration devices.

  • Characterization:

    • Determine the concentration of the modified protein using a standard protein assay.

    • Assess the extent of modification using techniques such as TNBSA assay, MALDI-TOF mass spectrometry, or SDS-PAGE to observe the shift in molecular weight.

Protocol 2: Quantification of Free Amino Groups using the TNBSA Assay

This assay is used to determine the extent of lysine modification by quantifying the remaining free amino groups.

Materials:

  • Modified and unmodified protein samples

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • 0.1% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution

  • 10% (w/v) Sodium dodecyl sulfate (B86663) (SDS)

  • 1 M HCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve using a known concentration of an amino acid (e.g., glycine (B1666218) or L-lysine).

  • In a 96-well plate, add 50 µL of the protein sample (modified and unmodified, diluted to an appropriate concentration in the bicarbonate buffer).

  • Add 25 µL of the 0.1% TNBSA solution to each well.

  • Incubate the plate at 37°C for 2 hours in the dark.

  • Add 25 µL of 10% SDS to each well to stop the reaction.

  • Add 12.5 µL of 1 M HCl to each well.

  • Measure the absorbance at 335 nm using a microplate reader.

  • Calculate the percentage of modified amino groups by comparing the absorbance of the modified protein to the unmodified control.

Data Presentation

Table 1: Physicochemical Properties of Unmodified vs. 3,3-Dimethylglutarylated Protein (Example)

PropertyUnmodified Protein3,3-Dimethylglutarylated Protein
Molecular Weight (Da) 50,00051,420 (assuming 10 modified lysines)
Isoelectric Point (pI) 8.26.5
Net Charge at pH 7.4 +5-5
Solubility in PBS (mg/mL) 210
% Free Amino Groups 100%25%

Table 2: Effect of Molar Excess of this compound on Modification Efficiency

Molar Excess of Anhydride% Lysine ModificationChange in pI
10:135%-0.8
50:175%-1.7
100:192%-2.1

Visualizations

Reaction of this compound with a protein lysine residue.

ExperimentalWorkflow ProteinPrep 1. Protein Preparation (Dissolve in Reaction Buffer) Reaction 3. Modification Reaction (Mix and maintain pH) ProteinPrep->Reaction ReagentPrep 2. Reagent Preparation (Anhydride in DMSO) ReagentPrep->Reaction Quench 4. Quench Reaction (Add Tris buffer) Reaction->Quench Purify 5. Purification (Dialysis or UF) Quench->Purify Characterize 6. Characterization (MS, TNBSA, SDS-PAGE) Purify->Characterize

General workflow for protein modification.

TrypsinDigestion cluster_unmodified Unmodified Protein cluster_modified Modified Protein Unmodified ...-Arg-Gly-Lys-Ala-... Fragments1 ...-Arg + Gly-Lys + Ala-... Unmodified->Fragments1 Trypsin Modified ...-Arg-Gly-Lys(DMG)-Ala-... Fragments2 ...-Arg + Gly-Lys(DMG)-Ala-... Modified->Fragments2 Trypsin

Effect of lysine modification on trypsin digestion.

References

Application Notes and Protocols: Alcoholysis of 3,3-Dimethylglutaric Anhydride for Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of mono- and di-esters through the alcoholysis of 3,3-dimethylglutaric anhydride (B1165640). This reaction is valuable for introducing a gem-dimethylglutarate moiety into molecules, a structural motif of interest in medicinal chemistry and drug design. The resulting esters can serve as intermediates in the synthesis of bioactive compounds, including HIV-1 protease inhibitors, and can be utilized as cleavable linkers in prodrug design to enhance therapeutic efficacy and delivery.

Introduction

3,3-Dimethylglutaric anhydride is a cyclic anhydride that readily undergoes nucleophilic attack by alcohols in a ring-opening reaction known as alcoholysis. This process can be controlled to selectively produce either mono-esters, which possess both an ester and a carboxylic acid functional group, or di-esters, where both carboxylic acid groups of the parent glutaric acid are esterified. The choice of reaction conditions, including the presence or absence of a catalyst and the stoichiometry of the alcohol, dictates the primary product. The gem-dimethyl group on the glutarate backbone can impart specific conformational constraints and lipophilicity to parent drug molecules, potentially improving their pharmacological properties.

Reaction Pathway: Mono- vs. Di-esterification

The alcoholysis of this compound can proceed via two main pathways, yielding either a mono-ester or a di-ester. The initial ring-opening by an alcohol molecule is generally facile and results in the formation of the mono-ester. Further esterification to the di-ester typically requires more forcing conditions or acid catalysis to convert the resulting carboxylic acid into a second ester group.

G cluster_0 Mono-esterification cluster_1 Di-esterification Anhydride 3,3-Dimethylglutaric Anhydride Monoester Mono-ester Anhydride->Monoester Uncatalyzed or Base-catalyzed Alcohol1 R-OH (1 equivalent) Alcohol1->Monoester Monoester_de Mono-ester Diester Di-ester Monoester_de->Diester Acid-catalyzed (e.g., H₂SO₄) Alcohol2 R-OH (Excess) Alcohol2->Diester

Figure 1: Reaction pathways for mono- and di-esterification.

Applications in Drug Development

The esters of 3,3-dimethylglutaric acid are valuable in the pharmaceutical industry. The anhydride itself is a key reagent in the synthesis of derivatives of piscidinol A, which have shown potential as inhibitors of HIV-1 protease.[1] Furthermore, the resulting esters can be incorporated into more complex molecules as part of a prodrug strategy. The ester linkage can be designed to be cleaved in vivo, releasing the active drug. The 3,3-dimethylglutarate moiety can act as a linker that influences the solubility, stability, and pharmacokinetic profile of the parent drug.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of mono- and di-esters from this compound.

Protocol 1: Base-Catalyzed Synthesis of Mono-tert-butyl 3,3-Dimethylglutarate

This protocol details the synthesis of a mono-ester using a bulky alcohol under basic conditions, which favors the formation of the mono-ester and prevents di-esterification.

Materials:

  • This compound

  • Potassium t-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • 0.5M Hydrochloric acid (HCl) or 0.5M Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Chloroform (B151607) (CHCl₃) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 455 mg, 3.2 mmol) in anhydrous THF (5 mL).[2]

  • Add sublimed potassium t-butoxide (e.g., 395 mg, 3.5 mmol) to the solution and stir at room temperature for 30 minutes.[2]

  • Concentrate the solution under reduced pressure to remove the THF.[2]

  • Pour the residue into a saturated NaHCO₃ solution and wash with ether to remove any unreacted anhydride.[2]

  • Acidify the aqueous phase to a pH of approximately 4 with 0.5M HCl or H₃PO₄.[2]

  • Extract the product from the acidified aqueous phase with chloroform (3 x volume of aqueous phase).[2]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the mono-t-butyl ester as an oil.[2]

Expected Results: This procedure is expected to yield the mono-tert-butyl 3,3-dimethylglutarate. A reported yield for a similar reaction is approximately 26%.[2] The product can be characterized by NMR spectroscopy. For mono-t-butyl 3,3-dimethylglutarate, the expected ¹H NMR signals in CDCl₃ are approximately δ 1.13 (s, 6H), 1.47 (s, 9H), 2.33 (s, 2H), and 2.45 (s, 2H).[2]

Protocol 2: Acid-Catalyzed Synthesis of Dimethyl 3,3-Dimethylglutarate

This protocol describes the synthesis of a di-ester using an excess of a primary alcohol under acidic conditions. The protocol is adapted from a similar procedure for the synthesis of dimethyl glutarate.[3]

Materials:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature or gently reflux for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.[3]

  • Once the reaction is complete, quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x volume of aqueous phase).[3]

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimethyl 3,3-dimethylglutarate.[3]

  • Purify the product by vacuum distillation if necessary. A patent describing a similar synthesis of dimethyl 3,3-dimethylglutarate from a different precursor reports purification by vacuum distillation at 90°C and 14 mbar.[4]

Expected Results: This procedure is expected to yield dimethyl 3,3-dimethylglutarate with a high yield, potentially exceeding 90%, based on analogous reactions.[3][4] The product can be characterized by spectroscopic methods.

Data Presentation

ProductAlcoholCatalystReaction ConditionsYieldReference
Mono-tert-butyl 3,3-dimethylglutaratetert-Butanol (from t-butoxide)Potassium t-butoxideTHF, room temp, 30 min26%[2]
Dimethyl 3,3-dimethylglutarateMethanolSulfuric AcidReflux, 3 hours87.6% (from ozonide)[4]
Dimethyl glutarate (analogous reaction)MethanolSulfuric AcidRoom temp, 18 hours96%[3]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Alcohol (R-OH) Solvent Add Solvent (e.g., THF or excess alcohol) Reactants->Solvent Catalyst Add Catalyst (Acid or Base) Solvent->Catalyst Reaction_Conditions Stir at appropriate temperature (Room temp or Reflux) Catalyst->Reaction_Conditions Monitoring Monitor reaction progress (TLC, GC-MS) Reaction_Conditions->Monitoring Quench Quench reaction (e.g., with NaHCO₃) Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification_Method Purify crude product (Column chromatography or Distillation) Concentration->Purification_Method

Figure 2: General experimental workflow for ester synthesis.

References

Application Notes and Protocols: Electrochemical Synthesis of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride (B1165640) is a valuable building block in organic synthesis, notably utilized in the development of antiviral agents, such as HIV-1 protease inhibitors, and as an intermediate in pesticide production.[1] Traditionally, its synthesis, like that of other cyclic anhydrides, involves harsh dehydrating agents, which can lead to significant waste and safety concerns.[2][3] A modern and sustainable alternative is the direct electrochemical synthesis from 3,3-dimethylglutaric acid. This method offers mild reaction conditions, avoids conventional dehydrating reagents, and proceeds via a non-decarboxylative pathway, preserving the carbon skeleton of the starting material.[2][4][5][6]

This intramolecular electrochemical dehydration represents a significant advancement in green chemistry, leveraging electricity to drive the transformation in a redox-neutral manner.[3][6][7] The process is characterized by its operational simplicity, the use of inexpensive and reusable electrode materials, and its applicability to a broad range of dicarboxylic acids.[3][7]

Principle of the Method

The electrochemical synthesis of 3,3-dimethylglutaric anhydride from its corresponding dicarboxylic acid is an anodic oxidation process that does not follow the classical Kolbe electrolysis pathway, as it is non-decarboxylative.[2][4] The reaction is performed in an undivided electrolytic cell, typically using acetonitrile (B52724) as the solvent. The key to this transformation is the use of a thiocyanate-based supporting electrolyte, such as tetrabutylammonium (B224687) thiocyanate (B1210189) (NBu₄SCN) or potassium thiocyanate (KSCN).[2][7]

At the anode, the thiocyanate anion is oxidized. This oxidized species is proposed to activate the carboxylic acid, facilitating the intramolecular cyclization and dehydration to form the cyclic anhydride.[8][9] Concurrently, hydrogen gas is evolved at the cathode.[1] The overall reaction is a formal dehydration, driven by electricity under mild conditions.[2][4][6]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the electrochemical synthesis of various cyclic anhydrides from their corresponding dicarboxylic acids, including 3,3-dimethylglutaric acid. This data is compiled from studies optimizing this electrochemical method.

Dicarboxylic AcidAnode MaterialCathode MaterialSupporting Electrolyte (equiv.)Current Density (mA·cm⁻²)Applied Charge (F)Yield (%)Reference
Succinic AcidBDDStainless SteelNBu₄SCN (1.5)503.071[2][4]
Glutaric AcidGraphiteStainless SteelKSCN501.163 (selectivity)[7]
3,3-Dimethylglutaric Acid GraphiteNot SpecifiedThiocyanate-basedNot SpecifiedNot SpecifiedNot Specified[1]
Adipic AcidGraphiteStainless SteelKSCN501.155 (selectivity)[7]
Phthalic AcidGraphiteStainless SteelKSCN501.175 (selectivity)[7]
Isobutyric Acid (to Anhydride)GraphiteStainless SteelKSCN (0.1 M)501.179 (NMR Yield)[7]

Note: The direct yield for this compound is not specified in the provided abstracts, but its successful synthesis via this method is confirmed.[1] The conditions are expected to be similar to those for other dicarboxylic acids.

Experimental Protocol

This protocol describes the electrochemical synthesis of this compound in an undivided electrochemical cell.

Materials and Equipment:

  • Starting Material: 3,3-Dimethylglutaric acid (HOOCCH₂C(CH₃)₂CH₂COOH)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium thiocyanate (NBu₄SCN)

  • Electrodes:

    • Anode: Boron-Doped Diamond (BDD) or Graphite plate

    • Cathode: Stainless steel or Graphite plate

  • Electrochemical Cell: Undivided glass cell with a tight-fitting cap

  • Power Supply: Galvanostat/Potentiostat capable of delivering constant current

  • Stirring: Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere is not strictly necessary ; the reaction can be run under air.[7]

Procedure:

  • Cell Assembly:

    • Place a magnetic stir bar into the undivided electrochemical cell.

    • Secure the anode (BDD or graphite) and the cathode (stainless steel) in the cell, ensuring they are parallel to each other with a fixed interelectrode gap (e.g., 5 mm).[4]

  • Preparation of the Electrolyte Solution:

    • In the electrochemical cell, dissolve 3,3-dimethylglutaric acid (e.g., 0.4 mol L⁻¹) and tetrabutylammonium thiocyanate (e.g., 1.0-1.5 equivalents) in acetonitrile.[4]

  • Electrolysis:

    • Begin stirring the solution moderately.

    • Connect the electrodes to the galvanostat (Anode to the positive terminal, Cathode to the negative terminal).

    • Apply a constant current with a current density of approximately 50 mA·cm⁻².[4][7]

    • Continue the electrolysis until a specific amount of charge has passed, typically around 3.0 F (Faradays per mole of substrate).[4] The reaction should be carried out at room temperature.[2]

  • Work-up and Purification:

    • Upon completion of the electrolysis, disconnect the power supply.

    • Remove the electrodes from the cell.

    • The resulting solution contains the this compound. The anhydride can be used in-situ for subsequent reactions, such as acylation of amines.[2][4]

    • For isolation, the solvent (acetonitrile) can be removed under reduced pressure.

    • The residue can then be purified using standard techniques such as recrystallization or column chromatography to isolate the pure this compound.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_electro 2. Electrolysis cluster_workup 3. Work-up & Isolation start Assemble Undivided Electrochemical Cell reagents Dissolve 3,3-Dimethylglutaric Acid and NBu₄SCN in Acetonitrile start->reagents electrolysis Apply Constant Current (e.g., 50 mA·cm⁻²) at Room Temperature reagents->electrolysis charge Pass 3.0 F of Charge electrolysis->charge stop Stop Electrolysis charge->stop in_situ Use Product In-Situ (e.g., Amidation) stop->in_situ isolate Solvent Evaporation stop->isolate purify Purification (Recrystallization/Chromatography) isolate->purify product Pure 3,3-Dimethylglutaric Anhydride purify->product

Caption: Workflow for the electrochemical synthesis of this compound.

Proposed Reaction Mechanism

G cluster_anode Anode Surface cluster_solution Solution Phase cluster_cathode Cathode Surface SCN_minus SCN⁻ (Thiocyanate Ion) SCN_oxidized Oxidized SCN Species [SCN]ox SCN_minus->SCN_oxidized - e⁻ Activated_Intermediate Activated Intermediate SCN_oxidized->Activated_Intermediate + R(COOH)₂ RCOOH 3,3-Dimethylglutaric Acid RCOOH->Activated_Intermediate Anhydride This compound Activated_Intermediate->Anhydride - H₂O Anhydride->SCN_minus + H₂O regeneration H_plus 2H⁺ H2 H₂ Gas H_plus->H2 + 2e⁻

Caption: Proposed mechanism for electrochemical anhydride formation via thiocyanate oxidation.

References

Application Note and Protocol: Synthesis of 3,3-Dimethylglutaric Acid via Ozonolysis of Dimedone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylglutaric acid is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other complex organic molecules. This document outlines a detailed protocol for the synthesis of 3,3-dimethylglutaric acid from dimedone via ozonolysis. The methodology involves the oxidative cleavage of the enol double bond of dimedone using ozone, followed by a hydrolytic work-up to yield the desired dicarboxylic acid. This process offers a reliable and efficient route to the target compound.

Reaction Principle

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds, such as carbon-carbon double bonds in alkenes and enols.[1][2][3] In this application, the enol form of dimedone reacts with ozone to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[2] Subsequent work-up of the ozonide is crucial in determining the final products. An oxidative work-up, often involving hydrogen peroxide, ensures that any aldehyde intermediates are oxidized to carboxylic acids.[1][2][4][5] In the case of dimedone, a hydrolytic work-up, for instance with hot water, directly yields 3,3-dimethylglutaric acid.[6][7]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of 3,3-dimethylglutaric acid and its esters from dimedone using ozonolysis.

Starting MaterialProductSolvent SystemYieldPurityMelting PointReference
Dimedone (14.0 g)3,3-Dimethylglutaric acidGlacial Acetic Acid (55.0 g) and Ethyl Acetate (55.0 g)85.0%98.1%101-102 °C[6]
Dimedone (14.0 g)3,3-Dimethylglutaric acid dimethyl esterMethanol (B129727) (110 g)87.6%98.0%N/A[6][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ozonolysis Ozonolysis cluster_workup Work-up & Isolation cluster_product Final Product dissolve Dissolve Dimedone in Solvent cool Cool Solution to -10 to -78 °C dissolve->cool ozone Bubble Ozone Gas Through Solution cool->ozone endpoint Monitor for Endpoint (e.g., Blue Color) ozone->endpoint purge Purge with Inert Gas (e.g., N2) endpoint->purge hydrolyze Hydrolyze Ozonide (e.g., with Boiling Water) purge->hydrolyze evaporate Evaporate Solvent hydrolyze->evaporate wash Wash Crude Product evaporate->wash dry Dry the Final Product wash->dry product 3,3-Dimethylglutaric Acid dry->product

Caption: Experimental workflow for the synthesis of 3,3-dimethylglutaric acid.

Detailed Experimental Protocol

Materials and Equipment:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Solvent: Methanol or a 1:1 mixture of glacial acetic acid and ethyl acetate

  • Ozone generator

  • Gas dispersion tube (fritted glass bubbler)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)[3][8][9]

  • Inert gas supply (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Deionized water

  • Toluene (B28343) and Hexane (B92381) for washing

Safety Precautions:

  • Ozone is a toxic and highly reactive gas. This experiment must be performed in a well-ventilated fume hood.[8]

  • Ozonides can be explosive, especially when concentrated. Do not isolate the ozonide intermediate. Keep the reaction temperature low and the solution dilute.[1]

  • A dry ice/acetone bath is extremely cold. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 14.0 g of dimedone in a suitable solvent. You can use either 110 g of methanol or a mixture of 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate.[6]

    • Cool the solution to a temperature between -10 °C and -78 °C using a low-temperature bath.[3][6] A temperature of -78 °C is commonly used for ozonolysis reactions to ensure stability of the intermediates.[3][8][9]

  • Ozonolysis:

    • Turn on the ozone generator and gently bubble the ozone-containing gas stream through the cooled, stirring solution.

    • Continue the ozonolysis until the reaction is complete. The endpoint can be detected when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.[3][5] Alternatively, the effluent gas can be bubbled through a potassium iodide solution, with the formation of the violet iodine color indicating excess ozone.[3][5]

    • Once the reaction is complete, stop the ozone flow and purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove any residual ozone and dissolved oxygen.[10]

  • Work-up and Isolation:

    • Hydrolysis: Carefully and slowly add the cold reaction mixture dropwise to 200 g of boiling water with vigorous stirring.[6][7] This step hydrolyzes the ozonide to form 3,3-dimethylglutaric acid.

    • Solvent Removal: After the addition is complete, remove the organic solvents and water by evaporation under reduced pressure using a rotary evaporator. This will yield the crude crystalline product.[6]

    • Purification: Wash the crude crystals on a suction filter with 20 ml of toluene followed by 20 ml of hexane to remove any non-polar impurities.[6]

    • Drying: Dry the purified white crystals of 3,3-dimethylglutaric acid. The reported melting point for the purified product is 101-102 °C.[6]

Characterization:

The final product can be characterized using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Purity Analysis: Assess the purity using techniques such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).

This protocol provides a comprehensive guide for the synthesis of 3,3-dimethylglutaric acid. For researchers in drug development and organic synthesis, this method offers an effective means to produce a key synthetic intermediate.

References

Application Notes & Protocols: The Role of 3,3-Dimethylglutaric Anhydride in the Synthesis of Anti-HIV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus (HIV) maturation is a critical step in the viral lifecycle, involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This process leads to the formation of a mature, infectious virion.[1] A promising class of antiretroviral drugs, known as maturation inhibitors, targets this process.[2][3] Bevirimat (B1684568) (BVM), the first-in-class HIV maturation inhibitor, is a derivative of betulinic acid. Its synthesis involves the crucial step of acylating the C-3 hydroxyl group of the betulinic acid scaffold.[4][5] While bevirimat itself is synthesized using 2,2-dimethylsuccinic anhydride (B1165640), the structurally similar 3,3-dimethylglutaric anhydride plays a significant role in the synthesis of novel bevirimat analogs, enabling the exploration of structure-activity relationships and the development of second-generation maturation inhibitors with improved potency and resistance profiles.[4][6]

These application notes provide a comprehensive overview of the use of this compound and its analogs in synthesizing potent anti-HIV derivatives. Detailed experimental protocols, quantitative biological data, and visual diagrams of the synthetic pathways and mechanism of action are presented to guide researchers in this field.

Mechanism of Action: HIV Maturation Inhibition

HIV-1 maturation inhibitors, such as bevirimat and its derivatives, act by specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction in the Gag polyprotein.[7][8] This is the final and rate-limiting step in the Gag processing cascade.[9] By binding to the Gag polyprotein, these inhibitors prevent the viral protease from accessing the cleavage site, leading to the accumulation of immature, non-infectious viral particles.[2][4] This unique mechanism of action makes them effective against HIV strains that are resistant to other classes of antiretroviral drugs.[4]

HIV_Maturation_Inhibition cluster_synthesis Synthesis of Maturation Inhibitor cluster_moa Mechanism of Action in Infected Cell Betulinic_Acid Betulinic Acid Derivative Maturation_Inhibitor Anti-HIV Derivative (e.g., Bevirimat Analog) Betulinic_Acid->Maturation_Inhibitor Acylation Anhydride 3,3-Dimethylglutaric Anhydride Anhydride->Maturation_Inhibitor Maturation Maturation (CA-SP1 Cleavage) Maturation_Inhibitor->Maturation Inhibits Gag Gag Polyprotein Immature_Virion Immature Virion Assembly Gag->Immature_Virion Immature_Virion->Maturation Protease HIV Protease Protease->Maturation catalyzes Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Noninfectious_Virion Non-infectious Virion Maturation->Noninfectious_Virion

Fig. 1: Synthesis and Mechanism of HIV Maturation Inhibitors.

Experimental Protocols

The synthesis of bevirimat analogs using this compound generally follows a multi-step process involving the protection of reactive sites on the betulinic acid scaffold, acylation at the C-3 hydroxyl group, and subsequent deprotection and modifications.

General Workflow for Synthesis

experimental_workflow start Start: Betulin or Betulinic Acid step1 Protection of C-28 Carboxylic Acid/Hydroxyl Group start->step1 step2 Acylation of C-3 Hydroxyl Group with this compound step1->step2 step3 Deprotection of C-28 Group step2->step3 step4 Optional: Further modification at C-28 step3->step4 end Final Anti-HIV Derivative step4->end

Fig. 2: General synthetic workflow for bevirimat analogs.
Protocol 1: Acylation of a Betulinic Acid Derivative with this compound

This protocol describes the key acylation step to introduce the 3,3-dimethylglutaroyl moiety at the C-3 position of a protected betulinic acid derivative.

Materials:

  • Protected betulinic acid derivative (e.g., 28-O-acetylbetulinic acid)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous pyridine

  • Microwave reactor (optional, for accelerated reaction)

  • Dichloromethane (B109758) (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, dissolve the protected betulinic acid derivative (1 equivalent) in anhydrous pyridine.

  • Add this compound (excess, e.g., 10-15 equivalents) and a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) to the solution.[6]

  • Microwave-Assisted Reaction: Seal the vial and heat the reaction mixture in a microwave reactor. A typical condition is 140°C for 2 hours.[10]

    • Conventional Heating (Alternative): If a microwave reactor is unavailable, the mixture can be heated at reflux in pyridine, although reaction times will be significantly longer.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the pyridine.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired 3-O-(3',3'-dimethylglutaryl) betulinic acid derivative.

Quantitative Data Presentation

The following table summarizes the anti-HIV activity of bevirimat and several of its analogs, highlighting the impact of modifications on potency and cytotoxicity.

CompoundModificationHIV-1 StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Bevirimat (BVM) 3-O-(3',3'-dimethylsuccinyl)NL4-30.0329967[4]
Compound 14a 3-O-(3',3'-dimethylsuccinyl), 30-diethylphosphonateNL4-30.02683450[4]
Compound 6 C-28 methyl nonanoyl-glutaminate side chainNL4-30.01>10>1000[10]
Compound 6 C-28 methyl nonanoyl-glutaminate side chainNL4-3/V370A0.16>10>62.5[10]
Compound 41 C-28 piperazine (B1678402) amide substitutionNL4-30.0059>10>1695[11]
Compound 8a 3-O-(3',3'-dimethylsuccinyl), 29-phosphonateBEV--Active[12]
Compound 8b 3-O-(3',3'-dimethylglutaryl), 29-phosphonateBEV--Inactive[12]

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).

Conclusion

This compound serves as a valuable reagent in the synthesis of novel anti-HIV derivatives based on the betulinic acid scaffold. The straightforward acylation protocol allows for the introduction of a key pharmacophore that contributes to the inhibition of HIV maturation. The data presented demonstrates that modifications at both the C-3 and C-28 positions of the triterpene backbone can lead to compounds with significantly enhanced potency and improved activity against resistant viral strains. The detailed protocols and compiled data in these notes provide a solid foundation for researchers aiming to develop the next generation of HIV maturation inhibitors.

References

Application Notes: 3,3-Dimethylglutaric Anhydride in the Synthesis of Novel Piscidinol A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidinol A, a triterpenoid (B12794562) natural product, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents.[1] Modifications of its core structure have led to derivatives with promising biological activities, including anticancer properties.[2][3] One potential avenue for derivatization is the esterification of the hydroxyl groups on the side chain of piscidinol A. 3,3-Dimethylglutaric anhydride (B1165640) is a versatile reagent that can be employed to introduce a dicarboxylic acid monoester moiety, potentially enhancing the compound's solubility, pharmacokinetic profile, and biological activity.[4] This application note provides a detailed, albeit representative, protocol for the synthesis of a piscidinol A derivative using 3,3-dimethylglutaric anhydride, presents hypothetical characterization data, and discusses the potential impact on cancer-related signaling pathways.

Hypothetical Reaction Data

The following table summarizes the hypothetical quantitative data for the synthesis of a mono-esterified piscidinol A derivative at the C-25 hydroxyl group. This data is provided for illustrative purposes to guide researchers in their experimental design and analysis.

ParameterValue
Reactants
Piscidinol A100 mg (0.21 mmol)
This compound36 mg (0.25 mmol)
Pyridine (B92270) (solvent)5 mL
4-Dimethylaminopyridine (DMAP, catalyst)2.6 mg (0.021 mmol)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
Product
Product Name25-O-(3,3-dimethyl-4-carboxybutanoyl)piscidinol A
Theoretical Yield127 mg
Hypothetical Characterization
¹H NMR (CDCl₃, 500 MHz)
δ (ppm)Assignment
2.45 (t, J = 6.5 Hz, 2H)-C(O)CH₂-
2.30 (s, 2H)-C(CH₃)₂CH₂-
1.15 (s, 6H)-C(CH₃)₂-
¹³C NMR (CDCl₃, 125 MHz)
δ (ppm)Assignment
178.5-COOH
172.0-C(O)O-
45.0-C(CH₃)₂-
42.5-C(O)CH₂-
35.0-C(CH₃)₂CH₂-
28.0-C(CH₃)₂-
Mass Spectrometry (ESI+)
m/z[M+H]⁺ calculated for C₃₇H₅₈O₇: 615.4204, Found: 615.4209

Experimental Protocols

Note: The following protocol is a representative procedure for the esterification of a complex alcohol with a cyclic anhydride and has not been specifically optimized for piscidinol A. Researchers should consider this a starting point and may need to adjust conditions based on their experimental observations.

Synthesis of 25-O-(3,3-dimethyl-4-carboxybutanoyl)piscidinol A

Materials:

Procedure:

  • To a solution of piscidinol A (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired piscidinol A derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis piscidinol_A Piscidinol A reaction Stir at Room Temperature (12 hours) piscidinol_A->reaction anhydride This compound anhydride->reaction reagents Pyridine, DMAP reagents->reaction evaporation Evaporation of Pyridine reaction->evaporation extraction DCM Extraction & Washes evaporation->extraction drying Drying (Na₂SO₄) extraction->drying purification Silica Gel Chromatography drying->purification product Piscidinol A Derivative purification->product analysis NMR, MS Characterization product->analysis

Caption: Synthetic workflow for the preparation of a piscidinol A derivative.

Potential Signaling Pathway Modulation

Piscidinol A and its derivatives have been shown to exhibit anticancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[6] Introducing a dicarboxylic acid monoester moiety may alter the interaction of the piscidinol A scaffold with protein targets within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, HER2 PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Piscidinol_Derivative Piscidinol A Derivative Piscidinol_Derivative->Akt Potential Inhibition? Piscidinol_Derivative->mTOR Potential Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by a piscidinol A derivative.

References

Applications in Biopreservation and Genetic Resource Banking: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biopreservation is the use of low temperatures to preserve the structural and functional integrity of biological materials, effectively pausing biological time.[1][2] This technology is fundamental to genetic resource banking, which involves the long-term storage of genetic materials from plants, animals, and microorganisms.[3] By halting enzymatic and chemical activities, biopreservation safeguards the viability and genetic stability of diverse samples, including cell lines, primary cells, tissues, gametes (sperm and oocytes), and embryos.[4] The primary goal is to mitigate the adverse effects of ice crystal formation, which can cause cellular damage.[5][6] Key techniques such as cryopreservation (slow-freezing), vitrification (ice-free preservation), and lyophilization (freeze-drying) are employed, each with specific advantages for different biological samples.[1][5][7] These methods are indispensable for a wide range of applications, from biomedical research and cell-based therapies to biodiversity conservation and agriculture.[1][3]

Application Notes

Cryopreservation (Slow-Freezing)

Cryopreservation is a widely used technique that involves cooling cells to very low temperatures, typically ranging from -80°C to -196°C, to suspend cellular metabolism.[8] This method relies on a controlled, slow cooling rate, usually 1°C per minute, to allow for gradual dehydration of the cells, thereby minimizing intracellular ice crystal formation.[6] Cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are essential to reduce ice-related damage.

Key Applications:

  • Cell Line Banking: Routine preservation of immortalized and primary cell lines for research and pharmaceutical applications to prevent data skew and accidental cell loss.[4]

  • Stem Cell Storage: Long-term banking of hematopoietic, mesenchymal, and pluripotent stem cells for regenerative medicine and therapeutic use.[9]

  • Sperm Preservation: Widely used in human and animal assisted reproduction and for conserving the genetic diversity of livestock.[3][10]

Vitrification

Vitrification is an advanced cryopreservation method that involves solidifying a solution into a glass-like, amorphous state without the formation of ice crystals.[5] This is achieved by using very high concentrations of CPAs and ultra-rapid cooling rates.[11] Vitrification is particularly advantageous for complex biological systems like oocytes and embryos, which are more susceptible to chilling injury.[10][11]

Key Applications:

  • Oocyte and Embryo Cryopreservation: A cornerstone of assisted reproductive technology (ART), enabling the establishment of oocyte and embryo banks for fertility preservation.[10] Clinical outcomes for vitrified oocytes and embryos are often better compared to slow-freezing methods.[10]

  • Tissue Preservation: Safeguarding engineered tissues, scaffolds, and complex tissue structures for applications in tissue engineering and transplantation.[6]

  • Plant Germplasm Conservation: Preserving the genetic resources of various plant species in gene banks to maintain biodiversity and support agriculture.[5]

Lyophilization (Freeze-Drying)

Lyophilization, or freeze-drying, is a dehydration process where water is removed from a frozen sample through sublimation—transitioning directly from a solid (ice) to a gas phase.[7] This technique is highly effective for preserving the integrity of biomolecules like DNA, RNA, and proteins, and allows for storage at ambient temperatures, which significantly reduces costs and logistical challenges.[7][12][13] While preserving viable mammalian cells through lyophilization is still an emerging area, it holds great promise for the future.[12][14]

Key Applications:

  • DNA and RNA Preservation: Long-term, stable storage of genetic material for molecular biology applications without the need for ultra-low temperature freezers.[7][15] Lyophilized samples can preserve RNA quality comparable to cryogenic storage for extended periods.[13]

  • Sperm Chromatin Preservation: The chromatin structure in freeze-dried sperm remains largely intact, allowing for fertilization via intracytoplasmic sperm injection (ICSI).[12]

  • Vaccine and Biopharmaceutical Stabilization: A standard method for preserving heat-sensitive biological ingredients in vaccines and other pharmaceuticals.[12]

Quantitative Data Summary

The success of biopreservation is critically evaluated by post-thaw viability and functional recovery. Below is a summary of typical outcomes for different cell types and preservation methods. It is important to note that post-thaw recovery can be a dynamic process, with viability sometimes decreasing in the hours following thawing before stabilizing.[9][16]

Sample TypePreservation MethodCryoprotectant (Typical)Post-Thaw Viability/Recovery RateReference
Mammalian Cell Lines (e.g., A549) Cryopreservation10% DMSO~94% viability 24h post-thaw[16][17]
Human Mesenchymal Stem Cells (hBM-MSCs) Cryopreservation10% DMSOViability drops immediately post-thaw but recovers after 24h. Functional recovery can take longer.[9][18]
Human Oocytes VitrificationEthylene Glycol + DMSOHigh survival rates, leading to better clinical outcomes than slow-freezing.[10]
In Vitro Fertilized (IVF) Embryos VitrificationHigh concentrations of CPAsHigher re-expansion and hatching rates compared to slow-freezing.[11]
Red Blood Cells LyophilizationTrehalose~55% survival (based on hemolysis percentage).[12]
Spermatozoa (Chromatin) LyophilizationN/A (for DNA integrity)Chromatin structure remains intact for ICSI.[12]

Experimental Protocols

Protocol 1: General Cryopreservation of Adherent Mammalian Cells

This protocol outlines a standardized procedure for freezing adherent mammalian cell lines using a controlled slow-freezing method.[4][8]

Materials:

  • Log-phase adherent cells (~85-95% confluent)[4]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Complete culture medium

  • Cryopreservation medium (e.g., complete culture medium with 5-10% DMSO)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Nalgene® Mr. Frosty or Corning® CoolCell®)[8]

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation: Ensure cells are in the logarithmic growth phase and exhibit high viability (>80%).[6] Check for any microbial contamination.[4][6]

  • Harvesting: a. Aspirate the culture medium from the flask. b. Gently rinse the cell monolayer with Ca²⁺/Mg²⁺-free PBS.[4] c. Add pre-warmed cell dissociation reagent and incubate at 37°C until cells detach.[4] d. Neutralize the dissociation reagent with fresh culture medium.[4] e. Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension to obtain a soft cell pellet.[6] Carefully remove the supernatant.[8]

  • Resuspension: Resuspend the cell pellet in chilled cryopreservation medium at a final density of 4 x 10⁶ to 1 x 10⁷ cells/mL.[4] Keep the suspension on ice to slow metabolism.[6]

  • Aliquoting: Dispense the cell suspension into sterile, labeled cryogenic vials.[8]

  • Controlled Freezing: a. Place the cryogenic vials into a controlled-rate freezing container.[8] b. This setup ensures a cooling rate of approximately -1°C per minute, which is ideal for most cell types.[8][19] c. Place the container in a -80°C freezer and leave it overnight.[8]

  • Long-Term Storage: a. After approximately 24 hours, quickly transfer the vials from the -80°C freezer to a liquid nitrogen tank for long-term storage (-135°C to -196°C).[8] b. Avoid prolonged storage at -80°C as it can compromise cell viability over time.[4]

Protocol 2: Thawing of Cryopreserved Cells

Rapid thawing is crucial to minimize damage from ice crystal recrystallization and maximize cell viability.[8]

Materials:

  • Cryopreserved cells from liquid nitrogen storage

  • 37°C water bath

  • Pre-warmed complete culture medium

  • Sterile centrifuge tube

  • Personal protective equipment (gloves, goggles)

Procedure:

  • Preparation: Pre-warm the complete culture medium in the 37°C water bath.

  • Rapid Thawing: a. Retrieve a vial of frozen cells from the liquid nitrogen tank. b. Immediately immerse the lower half of the vial in the 37°C water bath. c. Gently agitate the vial until only a small ice crystal remains. This process should take about 60-90 seconds.

  • Dilution and CPA Removal: a. Decontaminate the outside of the vial with 70% ethanol. b. Immediately transfer the thawed cell suspension into a centrifuge tube containing pre-warmed complete culture medium. This dilutes the cryoprotectant (e.g., DMSO), which can be toxic to cells at room temperature.[4]

  • Centrifugation: Centrifuge the diluted cell suspension to pellet the cells.

  • Resuspension and Plating: a. Discard the supernatant containing the cryopreservation medium. b. Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium. c. Transfer the cells to an appropriate culture vessel.

  • Incubation: Place the culture vessel in a humidified incubator at 37°C and 5% CO₂. Monitor the cells for attachment and growth over the next 24 hours.

Visualizations

G Resuspend Resuspend Aliquot Aliquot Resuspend->Aliquot Cooling Cooling Freezer Freezer Transfer Transfer Freezer->Transfer

// Nodes Start [label="Biological Sample\n(Cell, Tissue, Embryo)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cryopreservation [label="Cryopreservation\n(Slow-Freezing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vitrification [label="Vitrification\n(Ice-Free)", fillcolor="#FBBC05", fontcolor="#202124"]; Lyophilization [label="Lyophilization\n(Freeze-Drying)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cryo_App [label="Application:\n- Cell Lines\n- Stem Cells\n- Sperm", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Vit_App [label="Application:\n- Oocytes\n- Embryos\n- Tissues", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Lyo_App [label="Application:\n- DNA/RNA\n- Proteins\n- Some Cell Types (emerging)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cryopreservation; Start -> Vitrification; Start -> Lyophilization;

Cryopreservation -> Cryo_App [style=dashed, color="#5F6368"]; Vitrification -> Vit_App [style=dashed, color="#5F6368"]; Lyophilization -> Lyo_App [style=dashed, color="#5F6368"]; } END_DOT Caption: Key biopreservation techniques and their primary applications.

// Nodes Freezing [label="Freezing Process", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ice [label="Extracellular\nIce Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Cellular Dehydration\n(Water Efflux)", fillcolor="#FBBC05", fontcolor="#202124"]; IntraIce [label="Intracellular\nIce Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OsmoticStress [label="Osmotic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MechanicalDamage [label="Mechanical Damage\n(Membrane Rupture)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellInjury [label="Cell Injury / Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Freezing -> Ice; Freezing -> IntraIce [label=" (If cooling is too fast)"];

Ice -> Dehydration [label=" increases solute conc."]; Dehydration -> OsmoticStress; IntraIce -> MechanicalDamage;

OsmoticStress -> Apoptosis; MechanicalDamage -> CellInjury; Apoptosis -> CellInjury; } END_DOT Caption: Simplified signaling pathway of cellular injury during freezing.

References

Application Notes and Protocols: Reaction of 3,3-Dimethylglutaric Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism between 3,3-dimethylglutaric anhydride (B1165640) and primary amines, its applications in research and drug development, and standardized protocols for its implementation.

Introduction

The reaction of 3,3-dimethylglutaric anhydride with primary amines is a form of acylation, specifically aminolysis, that results in the ring-opening of the anhydride to form a 4-carboxy-4-methyl-N-substituted pentanamide, also known as a 3,3-dimethylglutaramic acid derivative. This reaction is a robust and straightforward method for introducing a gem-dimethylated glutaric acid moiety onto a primary amine. The resulting product contains both a carboxylic acid and an amide functional group, making it a versatile building block in organic synthesis and medicinal chemistry. The gem-dimethyl group can impart unique conformational constraints and improve metabolic stability in drug candidates.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, with the carboxylate group serving as a leaving group, resulting in the formation of the amide bond and the ring-opened product containing a carboxylic acid.

The overall reaction can be summarized as follows:

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the this compound.

  • Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Step 3: Ring Opening. The intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring. The electrons from this bond move to the oxygen atom, forming a carboxylate.

  • Step 4: Proton Transfer. A second equivalent of the primary amine acts as a base to deprotonate the positively charged nitrogen atom, yielding the final neutral amide product and an ammonium (B1175870) salt.

Caption: Reaction mechanism of this compound with a primary amine.

Applications in Drug Development and Research

The reaction of this compound with primary amines is a valuable tool in drug discovery and development for several reasons:

  • Introduction of a Lipophilic Moiety: The gem-dimethyl group increases the lipophilicity of the resulting molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The quaternary carbon center can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

  • Conformational Rigidity: The gem-dimethyl substitution can restrict the conformational flexibility of the glutaric acid backbone, which can be advantageous for optimizing binding to a biological target.

  • Linker Chemistry: The resulting product, possessing both an amide and a carboxylic acid, can be used as a linker to connect different molecular fragments in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

  • Synthesis of Bioactive Molecules: This reaction has been utilized in the synthesis of derivatives of piscidinol A, which have shown inhibitory activity against HIV-1 protease[1].

Experimental Protocols

The following protocols are provided as a general guideline for the reaction of this compound with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Synthesis of a 3,3-Dimethylglutaramic Acid Derivative

This protocol describes a general procedure for the reaction in an aprotic solvent.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • To this solution, add the primary amine (2.2 eq) dropwise at room temperature with stirring. Note: The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl to remove excess amine.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Aqueous Synthesis of a 3,3-Dimethylglutaramic Acid Derivative

This protocol is an alternative that utilizes an aqueous medium, which can be more environmentally friendly.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend the primary amine (2.2 eq) and sodium bicarbonate (2.5 eq) in water.

  • Add a solution of this compound (1.0 eq) in a minimal amount of a water-miscible solvent (e.g., THF or acetone) dropwise to the stirred aqueous suspension.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the product as needed by column chromatography or recrystallization.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_amine Add primary amine (2.2 eq) dropwise at room temperature dissolve->add_amine react Stir at room temperature for 2-4 hours add_amine->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous work-up (Acid wash, brine wash) monitor->workup Reaction complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: General workflow for the synthesis of a 3,3-dimethylglutaramic acid derivative.

Data Presentation

The following table provides representative data for the reaction of this compound with various primary amines under the conditions described in Protocol 1. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.

EntryPrimary AmineSolventReaction Time (h)Yield (%)
1BenzylamineDCM295
2n-ButylamineDCM2.592
3AnilineTHF485
4CyclohexylamineDCM390
5Glycine methyl esterDCM3.588

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Handle all solvents in a fume hood and take appropriate safety precautions.

Always follow standard laboratory safety procedures when performing these reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,3-dimethylglutaric anhydride (B1165640). Below you will find frequently asked questions, a detailed troubleshooting guide, a proven experimental protocol, and comparative data to help ensure a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,3-dimethylglutaric anhydride?

A1: The most prevalent and straightforward method for synthesizing this compound is the dehydration of its corresponding diacid, 3,3-dimethylglutaric acid. This is typically achieved by heating the diacid with a suitable dehydrating agent.

Q2: What are the common dehydrating agents used for this synthesis?

A2: Commonly used dehydrating agents include acetic anhydride and phosphorus pentoxide.[1] More recent methods have also explored electrochemical dehydration.[2] The choice of agent can affect reaction conditions, yield, and purification requirements.

Q3: What are the primary applications of this compound in research and development?

A3: this compound serves as a versatile building block in organic synthesis. It is used in the preparation of various derivatives, including esters and amides, and is a reactant in the synthesis of conjugates of betulin (B1666924) derivatives, which have shown potential as anti-HIV agents.[3]

Q4: What are the main safety precautions to consider during this synthesis?

A4: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reagents used in the synthesis, such as acetic anhydride and phosphorus pentoxide, also have specific hazards that should be reviewed in their respective safety data sheets (SDS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Incomplete dehydration: The reaction may not have gone to completion. 2. Hydrolysis of the anhydride: The product is sensitive to moisture and can revert to the diacid. 3. Suboptimal reaction temperature: The temperature may be too low for the dehydration to occur efficiently.1. Increase reaction time or temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature for the chosen dehydrating agent. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Protect the reaction from atmospheric moisture with a drying tube. 3. Optimize temperature: For acetic anhydride, refluxing is typically required. Consult literature for the optimal temperature for your specific conditions.
Product is contaminated with starting material (3,3-dimethylglutaric acid) 1. Incomplete reaction: Not all of the diacid was converted to the anhydride. 2. Hydrolysis during workup: The anhydride was exposed to water during the purification process.1. Purification by extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a saturated aqueous sodium bicarbonate solution. The diacid will be extracted into the aqueous layer as its sodium salt. Dry the organic layer and evaporate the solvent. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system. 3. Sublimation: If applicable, sublimation can be an effective purification technique for anhydrides.
Formation of polymeric byproducts Excessive heating: Overheating can sometimes lead to the formation of polymeric materials.Careful temperature control: Monitor the reaction temperature closely and avoid excessive heating. Use an oil bath for uniform temperature distribution.
Difficulty in isolating the product Product is an oil or low-melting solid: This can make handling and purification challenging.1. Vacuum distillation: Purify the product by distillation under reduced pressure. This is a common method for isolating anhydrides.[5] 2. Trituration: If the product is an oil that should be a solid, try triturating it with a non-polar solvent like hexanes to induce crystallization.

Data Presentation

The following table summarizes the yield of cyclic anhydrides from their corresponding dicarboxylic acids using different dehydrating agents. While specific data for this compound is limited, these examples provide a general comparison of the efficacy of various methods.

Dicarboxylic Acid Dehydrating Agent Solvent Reaction Time Yield (%) Reference
Succinic AcidTriphenylphosphine oxide / Oxalyl chlorideCH3CN5 h94[6]
Succinic AcidElectrochemical Dehydration--70[2]
β-Methylglutaric AcidAcetic Anhydride-1 h (steam bath)60-76[5]

Experimental Protocols

Synthesis of this compound from 3,3-Dimethylglutaric Acid using Acetic Anhydride

This protocol is adapted from a reliable Organic Syntheses procedure for a similar compound and is a common method for the preparation of cyclic anhydrides.[5]

Materials:

  • 3,3-Dimethylglutaric acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath

  • Distillation apparatus

  • Receiving flask

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3,3-dimethylglutaric acid and add an excess of acetic anhydride (typically 2-3 equivalents).

  • Dehydration: Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. Heat the mixture to reflux using a heating mantle or an oil bath. The reaction is typically complete within 1-2 hours.

  • Removal of Volatiles: After the reflux period, allow the reaction mixture to cool slightly. Reconfigure the apparatus for distillation. Distill off the excess acetic anhydride and the acetic acid byproduct. This can be done at atmospheric pressure or under reduced pressure.

  • Purification by Vacuum Distillation: Once the lower-boiling components have been removed, continue the distillation under reduced pressure to purify the this compound. Collect the fraction that distills at the appropriate boiling point (literature value: 181 °C at 25 mmHg).

  • Product Characterization: The final product should be a white solid upon cooling. Characterize the product by determining its melting point (literature value: 124-126 °C) and by spectroscopic methods such as IR and NMR spectroscopy.

Mandatory Visualizations

experimental_workflow start Start reactants Combine 3,3-Dimethylglutaric Acid and Acetic Anhydride in Flask start->reactants reflux Heat to Reflux (1-2 hours) reactants->reflux distill_volatiles Distill off Acetic Anhydride and Acetic Acid reflux->distill_volatiles vacuum_distillation Purify by Vacuum Distillation distill_volatiles->vacuum_distillation characterization Characterize Product (MP, IR, NMR) vacuum_distillation->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction_time Was reaction time sufficient? start->check_reaction_time check_moisture Were anhydrous conditions maintained? check_reaction_time->check_moisture Yes increase_time Increase reaction time and/or temperature. check_reaction_time->increase_time No check_temp Was reaction temperature optimal? check_moisture->check_temp Yes use_dry_glassware Ensure all glassware is oven-dried. Use a drying tube. check_moisture->use_dry_glassware No optimize_temp Adjust temperature based on the dehydrating agent used. check_temp->optimize_temp No success Yield Improved check_temp->success Yes increase_time->success use_dry_glassware->success optimize_temp->success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Conversion of 3,3-Dimethylglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conversion of 3,3-dimethylglutaric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section provides solutions to common problems that may arise during the chemical conversion of 3,3-dimethylglutaric acid.

Incomplete Esterification to Diester

Problem: My esterification reaction of 3,3-dimethylglutaric acid with an alcohol (e.g., ethanol) is yielding a significant amount of the monoester byproduct, leading to a low yield of the desired diester.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The esterification of both carboxylic acid groups may require more forcing conditions than the first.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction endpoint.

  • Inadequate Water Removal (for Fischer Esterification): The water produced during Fischer esterification can shift the equilibrium back towards the reactants, preventing the reaction from going to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of a drying agent that is compatible with the reaction conditions can be employed.

  • Stoichiometry of the Alcohol: Using a stoichiometric amount of the alcohol may not be sufficient to drive the reaction to completion, especially for the second esterification.

    • Solution: Use the alcohol as the solvent or in a large excess to shift the equilibrium towards the formation of the diester.[1]

  • Catalyst Deactivation or Insufficient Amount: The acid catalyst may become deactivated or may not be present in a sufficient concentration to effectively catalyze the esterification of the sterically more hindered second carboxylic acid group.

    • Solution: Ensure the use of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in an appropriate amount.

Experimental Protocol: High-Yield Synthesis of Diethyl 3,3-dimethylglutarate (Illustrative)

This protocol is a general guideline for a Fischer esterification and may need optimization for specific scales and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add 3,3-dimethylglutaric acid (1 equivalent).

  • Reagents: Add a large excess of absolute ethanol (B145695) (e.g., 10-20 equivalents, can also serve as the solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is complete when the starting material and monoester are no longer observed.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure diethyl 3,3-dimethylglutarate.

ParameterConditionExpected Outcome
Alcohol Large Excess (Solvent)Drives equilibrium towards diester formation.
Water Removal Dean-Stark TrapPrevents reverse reaction, increasing diester yield.
Catalyst H₂SO₄ (catalytic)Sufficient catalysis for both esterifications.

G start Low Diester Yield/ High Monoester Content cause1 Insufficient Reaction Time/Temperature start->cause1 cause2 Inadequate Water Removal start->cause2 cause3 Insufficient Alcohol start->cause3 solution1 Increase Time/ Temperature cause1->solution1 solution2 Use Dean-Stark Apparatus cause2->solution2 solution3 Use Excess Alcohol cause3->solution3

Caption: Reaction pathway for the formation of 3,3-dimethylglutaric anhydride (B1165640).

II. Frequently Asked Questions (FAQs)

Q1: Is decarboxylation a common side reaction for 3,3-dimethylglutaric acid?

A1: While thermal decarboxylation can occur with dicarboxylic acids, it is generally less of a concern for 3,3-dimethylglutaric acid under typical conversion conditions compared to other dicarboxylic acids like malonic acid or β-keto acids. The gem-dimethyl group provides some steric hindrance that can make the formation of the necessary transition state for decarboxylation more difficult. Significant decarboxylation would likely require very high temperatures, well above those used for most standard conversions.

Q2: What are the potential side reactions during polyesterification of 3,3-dimethylglutaric acid with a diol?

A2: Besides incomplete polymerization leading to low molecular weight oligomers, a potential side reaction is the formation of cyclic ethers from the diol, especially at high temperatures and under acidic conditions. For example, if using 1,4-butanediol, the formation of tetrahydrofuran (B95107) (THF) could be a competing reaction. Another possibility is the intramolecular cyclization of the growing polymer chain to form cyclic esters, though this is generally less favored than linear polymer formation under melt polycondensation conditions.

Q3: How can I differentiate between the monoester and diester of 3,3-dimethylglutaric acid?

A3: Several analytical techniques can be used for differentiation:

  • Thin Layer Chromatography (TLC): The diester will be less polar and have a higher Rf value than the monoester, which in turn will be less polar than the starting diacid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The integration of the signals corresponding to the alkyl groups of the alcohol will be different for the monoester and the diester relative to the signals of the 3,3-dimethylglutaric acid backbone.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the alcohol moieties will be distinct for the monoester and diester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The monoester and diester will have different retention times and distinct mass spectra, with the molecular ion peak and fragmentation patterns clearly indicating the number of ester groups.

Q4: What is the best way to purify 3,3-dimethylglutaric acid if it contains the anhydride?

A4: If your 3,3-dimethylglutaric acid is contaminated with its anhydride, you can hydrolyze the anhydride back to the diacid. This can be achieved by dissolving the mixture in hot water or a dilute aqueous base, followed by acidification to precipitate the pure diacid. Subsequent recrystallization from a suitable solvent can further enhance purity.

Diagram: Analytical Differentiation Workflow

G Analytical Workflow for Esterification Products sample Reaction Mixture tlc TLC Analysis sample->tlc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr result_tlc Separation based on Polarity (Rf value) tlc->result_tlc result_gcms Different Retention Times & Mass Spectra gcms->result_gcms result_nmr Distinct Chemical Shifts & Integration nmr->result_nmr

Caption: A workflow for differentiating esterification products.

References

how to improve efficiency of electrochemical dehydration for anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrochemical anhydride (B1165640) synthesis. This guide is designed for researchers, scientists, and drug development professionals to improve the efficiency of their experiments. Here you will find troubleshooting advice and frequently asked questions in a user-friendly format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing anhydrides electrochemically?

Electrochemical synthesis offers a more sustainable and milder alternative to conventional methods that often rely on harsh dehydrating agents.[1][2] Key advantages include:

  • Avoidance of harsh reagents: It eliminates the need for stoichiometric amounts of dehydrating agents, reducing chemical waste.[1][3][4][5]

  • Milder reaction conditions: The reactions can often be carried out at room temperature, which allows for better selectivity.[1][6]

  • Atom economy: It is a redox-neutral process that preserves all carbon atoms from the carboxylic acid starting material.[3][4]

  • Cost-effective materials: Inexpensive and environmentally friendly electrode materials like graphite (B72142) and stainless steel can be used.[1][3][4]

Q2: What is the general principle behind electrochemical anhydride synthesis?

This method involves the non-decarboxylative electrolysis of carboxylic acids.[3][4][7] Unlike Kolbe electrolysis, this process does not involve the loss of carbon dioxide. The reaction is typically carried out in an undivided cell using specific supporting electrolytes, such as thiocyanates, which play a crucial role in the dehydration process.[7][8][9]

Q3: Can this method be applied to dicarboxylic acids to form cyclic anhydrides?

Yes, intramolecular electrochemical dehydration can be used to synthesize cyclic anhydrides from dicarboxylic acids under mild conditions.[6][9]

Troubleshooting Guide

Low or No Anhydride Yield

Problem: You are observing low or no yield of the desired anhydride product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Supporting Electrolyte The choice of supporting electrolyte is critical. Thiocyanate-based electrolytes (e.g., KSCN, NBu4SCN) have been shown to be essential for achieving reasonable yields.[6][7][8] While other conventional electrolytes might produce some anhydride, the yields are often significantly lower.[7][8]
Inappropriate Electrode Materials For the anode, graphite, glassy carbon, boron-doped diamond (BDD), and platinum have shown good results, with graphite being a cost-effective option.[7] For the cathode, stainless steel, platinum, niobium, and nickel provide the highest yields.[7] Copper, graphite, and glassy carbon cathodes have been associated with lower yields.[3][7]
Suboptimal Current Density The applied current density can significantly impact the yield. A current density of around 50 mA/cm² has been found to be optimal in several studies.[8] It is advisable to perform a small optimization study around this value for your specific substrate.
Insufficient Charge Passed Ensure that a sufficient amount of charge (measured in Faraday per mole of substrate, F) is passed through the cell. Typically, values around 1.1 F to 3.0 F are reported.[4][6][8]
Moisture Contamination Although this is a dehydration reaction, excessive water can lead to hydrolysis of the anhydride product back to the carboxylic acid.[10] Ensure that your solvent and reagents are reasonably dry.
Incorrect Reaction Temperature The reaction is typically performed at room temperature.[6][8] Significant deviations in temperature, either cooling or heating, have been shown to decrease the yield.[6]
Electrode Issues

Problem: You are experiencing electrode degradation or fouling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Anode Degradation Graphite anodes can degrade when used with supporting electrolytes other than thiocyanates in acetonitrile.[7] The presence of thiocyanate (B1210189) appears to suppress this degradation.[7]
Cathode Corrosion Platinum cathodes can exhibit corrosion at current densities around 50 mA/cm² in the presence of KSCN in acetonitrile.[7] Inexpensive stainless steel is a more robust alternative.[7]
Electrode Passivation/Fouling The formation of an insoluble orange polymer, identified as parathiocyanogen ((SCN)x), can occur on the electrode surface, especially with thiocyanate electrolytes.[7][8] This can block the electrode surface and stop the reaction. If this occurs, try reducing the concentration of the thiocyanate electrolyte or cleaning the electrodes between runs.
Side Reactions and Byproduct Formation

Problem: You are observing the formation of unwanted byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Kolbe and Non-Kolbe Decarboxylation Products The electrochemical synthesis of anhydrides is designed to suppress these pathways. The absence of a base is thought to be a key factor in preventing decarboxylation.[7][8] Ensure your starting materials and solvent are not basic.
Formation of an Orange Precipitate This is likely parathiocyanogen, an inorganic polymer formed from the oxidation of the thiocyanate electrolyte.[7][8] While its formation can be difficult to completely avoid, ensuring moderate stirring might help prevent it from passivating the electrodes.
Hydrolysis of the Anhydride The anhydride product can react with any water present to reform the carboxylic acid.[10] While the reaction is a dehydration, it is still advisable to use anhydrous solvents for the work-up to minimize product loss.

Experimental Protocols

General Protocol for Electrochemical Synthesis of Carboxylic Anhydrides

This protocol is a generalized procedure based on published methods.[3][4][8] Optimization for specific substrates is recommended.

1. Cell Setup:

  • An undivided electrochemical cell is typically used.

  • The anode is a graphite plate.

  • The cathode is a stainless steel plate.

  • The electrodes are placed parallel to each other with a defined inter-electrode distance (e.g., 5 mm).

2. Electrolyte Solution Preparation:

  • Dissolve the carboxylic acid (e.g., 0.7 M) and the supporting electrolyte (e.g., KSCN, 0.1 M) in a suitable solvent, typically acetonitrile.

3. Electrolysis:

  • The electrolysis is carried out under galvanostatic (constant current) conditions.

  • A current density of approximately 50 mA/cm² is applied.

  • The reaction is run at room temperature with moderate stirring.

  • A total charge of 1.1 F per mole of carboxylic acid is passed through the solution.

4. Work-up and Product Analysis:

  • After the electrolysis is complete, the solvent is removed under reduced pressure.

  • The residue is then purified, for example, by column chromatography.

  • The yield can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).[3][4][6][8]

Data Presentation

Table 1: Influence of Electrode Materials on Anhydride Yield
Anode MaterialCathode MaterialRelative Yield
GraphiteStainless SteelHigh[4][7]
Glassy CarbonStainless SteelSimilar to Graphite[7]
Boron-Doped Diamond (BDD)Stainless SteelSimilar to Graphite[7]
PlatinumStainless SteelSimilar to Graphite[7]
GraphiteCopperSignificantly Lower[3][7]
GraphiteGraphiteSignificantly Lower[3][7]
GraphiteGlassy CarbonSignificantly Lower[3][7]
Table 2: Effect of Supporting Electrolyte on Anhydride Yield
Supporting ElectrolyteRelative Yield
KSCNHigh[7][8]
NBu4SCNHigh[6]
TEABF4Low[8]
LiClO4Low[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis prep_solution Prepare Electrolyte Solution (Carboxylic Acid + Supporting Electrolyte in Acetonitrile) setup_cell Set up Undivided Cell (Graphite Anode, Stainless Steel Cathode) apply_current Apply Constant Current (~50 mA/cm²) setup_cell->apply_current stirring Moderate Stirring at Room Temperature pass_charge Pass 1.1 F of Charge workup Work-up (Solvent Removal) pass_charge->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (¹H NMR) purification->analysis

Caption: Experimental workflow for electrochemical anhydride synthesis.

reaction_mechanism cluster_anode Anodic Oxidation cluster_reaction Chemical Reaction SCN_minus SCN⁻ (Thiocyanate Ion) SCN_radical Intermediate SCN_minus->SCN_radical -e⁻ active_ester Activated Intermediate SCN_radical->active_ester RCOOH R-COOH (Carboxylic Acid) RCOOH->active_ester anhydride R-CO-O-CO-R (Anhydride) active_ester->anhydride leaving_group Leaving Group anhydride->leaving_group RCOOH2 R-COOH RCOOH2->anhydride

Caption: Proposed mechanism for electrochemical anhydride formation.

References

solvent selection for improving ozonolysis reaction time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing solvent selection for ozonolysis reactions to improve reaction times.

Troubleshooting Guide

Issue: My ozonolysis reaction is slow or incomplete.

  • Question: Why is my ozonolysis reaction taking a long time or not going to completion?

    • Answer: Slow or incomplete ozonolysis reactions can often be attributed to poor ozone solubility in the chosen solvent. The rate of ozonolysis is influenced by the concentration of dissolved ozone.[1][2] Solvents with low ozone solubility can lead to slower reaction kinetics. Additionally, inefficient mixing of the gaseous ozone-oxygen mixture with the dissolved substrate can result in low conversion rates.[3]

  • Question: How can I improve the reaction rate by changing the solvent?

    • Answer: Consider switching to a solvent with higher ozone solubility at your reaction temperature. Recent studies have shown that solvents like tert-butyl methyl ether (TBME) and methanol (B129727) (MeOH) exhibit significantly higher ozone solubility compared to the commonly used dichloromethane (B109758) (DCM) at low temperatures.[1][2] For instance, at -80°C, the ozone concentration in MeOH and TBME is substantially higher than in DCM.[2] Faster reaction rates have been observed in solvents like pentane (B18724) and TBME.[1][2]

  • Question: I am using Dichloromethane (DCM) and the reaction is slow. What is a better alternative?

    • Answer: While DCM is a very common solvent for ozonolysis, it has been shown to have relatively low ozone solubility, which can lead to longer reaction times.[2][3] For a faster reaction, consider using pentane, which has been reported to be an order of magnitude faster than toluene.[2] Alternatively, tert-butyl methyl ether (TBME) and methanol (MeOH) have demonstrated high ozone solubility and are effective alternatives.[1][2]

Issue: I am observing unexpected side products.

  • Question: Can the solvent participate in the ozonolysis reaction?

    • Answer: Yes, certain solvents can be oxidized by ozone, leading to the formation of byproducts. For example, it has been suggested that small amounts of acid can be generated from the oxidation of the solvent.[4] Using an inert solvent is crucial to minimize side reactions. Dichloromethane is often chosen for its relative inertness.[5]

  • Question: How can I prevent side reactions caused by the solvent?

    • Answer: To minimize side reactions, choose a solvent that is stable to ozonolysis conditions. If acidic byproducts are a concern, a buffer such as pyridine (B92270) can be added to the reaction mixture.[4][6] Using a co-solvent like dichloromethane can also facilitate the timely cleavage of the ozonide intermediate, potentially reducing the likelihood of side reactions.[4][6]

Frequently Asked Questions (FAQs)

  • Question: What is the effect of solvent polarity on ozonolysis reaction time?

    • Answer: While the effect of solvent on ozonolysis has not been extensively explored until recently, current research indicates that both polar and nonpolar solvents can be effective.[2][3] The key factor influencing the reaction rate appears to be the solubility of ozone in the solvent rather than the polarity itself.[1][2] For example, both the nonpolar solvent pentane and the polar solvent methanol can facilitate fast ozonolysis reactions.[2]

  • Question: Should I use a protic or aprotic solvent for my ozonolysis reaction?

    • Answer: Both protic and aprotic solvents are commonly used in ozonolysis.

      • Protic solvents , such as methanol, can trap the carbonyl oxide intermediate to form a hydroperoxy acetal, which can be advantageous for certain workup procedures.[7][8] Methanol is often used in a mixture with dichloromethane.[9]

      • Aprotic solvents , like dichloromethane, are widely used due to their inertness and ability to dissolve a wide range of alkenes.[5][10] The choice between a protic and aprotic solvent may also depend on the desired workup and final product.

  • Question: How does temperature affect solvent choice and reaction time?

    • Answer: Ozonolysis is typically conducted at low temperatures, such as -78°C, to control the exothermic reaction and stabilize the ozonide intermediate.[4][11] Ozone solubility in organic solvents significantly increases with decreasing temperature.[12] Therefore, selecting a solvent that remains liquid and can dissolve sufficient ozone at the desired low temperature is crucial for an efficient reaction.

  • Question: Can water be used as a co-solvent?

    • Answer: Yes, using water as a co-solvent in a miscible organic solvent like acetone (B3395972) or acetonitrile (B52724) can lead to the direct formation of aldehydes and ketones, bypassing the need for a separate reductive workup step.[13][14][15] This method can be a fast and convenient one-pot synthesis.[14]

Data Presentation

Table 1: Ozone Solubility and Ozonolysis Reaction Times in Various Solvents

SolventTypeTemperature (°C)Ozone Solubility (mM)Ozonolysis Completion Time (s) (for 4-fluorostyrene)
PentaneNonpolar, Aprotic-80~70-80< 10
tert-Butyl methyl ether (TBME)Polar, Aprotic-80160.8Comparable to pentane
Methanol (MeOH)Polar, Protic-80164.6Comparable to pentane
Ethyl acetate (B1210297) (EtOAc)Polar, Aprotic-80~70-80Comparable to pentane
AcetonePolar, Aprotic-80Not specifiedComparable to pentane
HeptaneNonpolar, Aprotic-80Not specifiedComparable to pentane
Dichloromethane (DCM)Polar, Aprotic-8047.1< 1
TolueneNonpolar, Aprotic-80Not specified~15
Cyclopentyl methyl ether (CPME)Polar, Aprotic-80Not specified~15

Data compiled from Arriaga, Kang, and Thomas, J. Org. Chem., 2023.[1][2]

Experimental Protocols

General Protocol for Ozonolysis of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation:

  • Dissolve the alkene in a suitable solvent (e.g., dichloromethane, methanol, or a mixture) in a round-bottom flask equipped with a gas dispersion tube and a magnetic stir bar.[6][11]
  • Cool the solution to the desired temperature, typically -78°C, using a dry ice/acetone bath.[11]

2. Ozonolysis:

  • Turn on the ozone generator and bubble a stream of ozone-enriched oxygen through the solution.[11]
  • Monitor the reaction progress. A common indicator of reaction completion is the appearance of a pale blue color in the solution, which signifies the presence of unreacted ozone.[4][11] Alternatively, the effluent gas can be passed through a potassium iodide solution, which will turn violet in the presence of excess ozone.[6]

3. Quenching and Workup:

  • Once the reaction is complete, stop the ozone flow and purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove any excess ozone.
  • Perform a workup procedure based on the desired product:
  • Reductive Workup (for aldehydes or ketones): Add a reducing agent such as dimethyl sulfide (B99878) (DMS), zinc dust and acetic acid, or triphenylphosphine.[6][11]
  • Oxidative Workup (for carboxylic acids): Add an oxidizing agent like hydrogen peroxide.[6]

4. Isolation and Purification:

  • Allow the reaction mixture to warm to room temperature.
  • Isolate the product through standard laboratory techniques such as extraction, followed by purification methods like distillation or column chromatography.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for Ozonolysis start Define Reaction Goal (e.g., faster reaction, specific product) solubility Consider Ozone Solubility start->solubility high_sol High Solubility Solvents (e.g., MeOH, TBME) solubility->high_sol For Faster Reaction low_sol Lower Solubility Solvents (e.g., DCM) solubility->low_sol If Reaction Time is Not Critical workup Consider Workup Procedure high_sol->workup low_sol->workup reductive Reductive Workup (Aldehydes/Ketones) workup->reductive oxidative Oxidative Workup (Carboxylic Acids) workup->oxidative protic Protic Solvents (e.g., MeOH) reductive->protic May facilitate workup aprotic Aprotic Solvents (e.g., DCM, Pentane) reductive->aprotic oxidative->aprotic optimize Optimize Temperature and Co-solvents protic->optimize aprotic->optimize

Caption: A workflow diagram for selecting an appropriate solvent for ozonolysis.

Ozonolysis_Troubleshooting Troubleshooting Slow Ozonolysis Reactions issue Issue: Slow or Incomplete Reaction cause1 Potential Cause 1: Low Ozone Solubility issue->cause1 cause2 Potential Cause 2: Inefficient Mass Transfer issue->cause2 solution1 Solution: Change Solvent cause1->solution1 solution2 Solution: Improve Mixing cause2->solution2 solvent_options Options: - Pentane - TBME - MeOH solution1->solvent_options mixing_options Options: - Vigorous Stirring - Frittered Gas Inlet solution2->mixing_options

Caption: A logical diagram for troubleshooting slow ozonolysis reactions.

References

temperature control to minimize side reactions in ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ozonolysis

Topic: Temperature Control to Minimize Side Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of temperature control in ozonolysis experiments. Adhering to proper temperature protocols is essential for maximizing product yield and ensuring reaction safety.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended temperature for conducting an ozonolysis reaction?

A1: For most lab-scale applications, the standard recommended temperature is -78 °C.[1][2][3] This temperature is conveniently achieved and maintained using a dry ice/acetone bath and is effective at stabilizing the reactive intermediates formed during the reaction.[4]

Q2: Why is maintaining a low temperature like -78 °C so critical?

A2: Low temperatures are crucial for several reasons:

  • Intermediate Stability: Ozonolysis proceeds through unstable intermediates, initially a molozonide and then a more stable ozonide.[5][6] Low temperatures prevent these intermediates from decomposing uncontrollably, which could lead to a mixture of unwanted side products and a lower yield of the desired carbonyl compounds.[5]

  • Safety: The ozonide intermediate is potentially explosive, and its decomposition is exothermic.[5][7] Maintaining cryogenic temperatures minimizes the risk of a runaway reaction or explosive decomposition.[8] Ozonides should never be isolated and always be broken down (worked up) at low temperatures.[5]

  • Reaction Control: The reaction of ozone with an alkene is highly exothermic.[8] A cold bath helps to dissipate this heat, allowing for a controlled and steady reaction rate.

Q3: What are the primary side reactions related to improper temperature control?

A3: The most common side reactions include the formation of carboxylic acids when aldehydes are the target, especially if the ozonide is allowed to warm before the reductive quenching agent is added.[9] In more extreme cases of overheating, uncontrolled decomposition can lead to a complex mixture of products or polymerization.

Q4: Is it ever acceptable to run ozonolysis at temperatures warmer than -78 °C?

A4: While -78 °C is the standard, some procedures, particularly on an industrial scale, are performed at higher temperatures such as -20 °C.[2] Some lab-scale studies have also explored temperatures around 0 °C to 5 °C.[7][10] However, proceeding with temperatures warmer than -78 °C requires careful consideration of the substrate's reactivity and the stability of its corresponding ozonide. It also increases the risk of side reactions and requires robust temperature monitoring and control. Conversely, running the reaction at temperatures below -95 °C is extremely dangerous as it poses a risk of condensing or freezing liquid ozone, which is highly explosive in the presence of organic compounds.[8]

Troubleshooting Guide

Issue: My reaction is incomplete, and a significant amount of starting alkene remains.

  • Possible Cause 1: Insufficient Ozone. The most common reason for an incomplete reaction is that not enough ozone was bubbled through the solution. The reaction is typically complete when a persistent pale blue color appears in the solvent, indicating the presence of unreacted ozone.[2][4]

  • Solution 1: Continue to bubble ozone through the solution until the blue color persists for 2-5 minutes. Using an indicator like Sudan Red III can also help monitor the consumption of the starting material for more precise control.[2]

  • Possible Cause 2: Reaction Rate. While low temperatures are necessary for stability, they also slow down the reaction rate.[7][10]

  • Solution 2: If you have ensured excess ozone has been added and the reaction is still incomplete, you may need to allow the reaction to stir for a longer period at -78 °C before proceeding with the workup.

Issue: I performed a reductive workup (e.g., with Dimethyl Sulfide (B99878), DMS), but my product is contaminated with carboxylic acids.

  • Possible Cause 1: Premature Warming. If the ozonide intermediate is allowed to warm up before the reductive quenching agent is added, it can begin to decompose or rearrange into intermediates that lead to oxidative products.

  • Solution 1: Ensure the cold bath is maintained throughout the ozone addition and, critically, during the addition of the reductive agent. Only after the quenching agent has been added and allowed to react should the mixture be allowed to warm to room temperature.

  • Possible Cause 2: Inefficient Purging. Excess ozone remaining in the solution during workup can lead to oxidative side reactions.

  • Solution 2: Before adding the quenching agent, gently bubble a stream of an inert gas, such as nitrogen or oxygen, through the solution for several minutes to remove all residual ozone.[9][11]

Issue: The reaction yield is very low, and I have a mixture of unidentifiable byproducts.

  • Possible Cause: Ozonide Decomposition. This is a classic sign that the temperature was not adequately controlled and the ozonide intermediate decomposed uncontrollably. This can happen if the reaction is not cooled effectively or if it is warmed too quickly during workup.

  • Solution: Re-evaluate your cooling setup. Ensure the reaction flask is sufficiently submerged in the cold bath and that the bath is maintained at -78 °C. When quenching, add the reducing agent slowly at -78 °C to manage any exotherm from the quench reaction itself, before allowing the entire apparatus to warm slowly to room temperature.

Quantitative Data Summary

The following table summarizes the critical temperature parameters for successful ozonolysis.

ParameterRecommended TemperatureRationale & Consequences of Deviation
Reaction Temperature -78 °C (Standard)[1][3]Higher Temp: Increases risk of side reactions and explosive decomposition of the ozonide.[5][8] Lower Temp (< -95 °C): High risk of condensing liquid ozone, creating an explosion hazard.[8] May also significantly slow the reaction rate.[7][10]
Workup Initiation -78 °CWarming the ozonide before adding a quenching agent can lead to undesired decomposition pathways and the formation of oxidative byproducts.[5]
Ozonide Decomposition Onset can be as low as 40-50 °C[11]Ozonides are thermally unstable and should never be isolated or heated. Uncontrolled warming can lead to a violent exothermic decomposition.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Ozonolysis of an Alkene with Reductive Workup

Safety Precaution: Ozone is toxic and a powerful oxidant. This entire procedure must be performed in a well-ventilated fume hood. Ozonide intermediates are potentially explosive; never perform this reaction on a large scale without appropriate safety assessments.

Materials:

  • Alkene substrate

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH))

  • Ozone generator

  • Gas dispersion tube (fritted)

  • Three-neck round-bottom flask

  • Dry ice and acetone

  • Dimethyl sulfide (DMS)

  • Nitrogen or Oxygen gas source

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a gas inlet (dispersion tube) extending below the solvent surface and a gas outlet connected to a bubbler or a destruction trap (e.g., potassium iodide solution).

  • Dissolution and Cooling: Dissolve the alkene in the chosen solvent inside the flask. Place the flask in a Dewar or insulated container and create a dry ice/acetone bath around it to cool the solution to -78 °C with stirring.[4]

  • Ozonation: Turn on the ozone generator and gently bubble the ozone/oxygen stream through the cooled solution. Monitor the reaction's progress. The reaction is complete when the solution retains a pale blue color, indicating an excess of dissolved ozone.[2]

  • Purging: Turn off the ozone generator. Disconnect the ozone line and replace it with a line from a nitrogen or oxygen source. Bubble the inert gas through the solution for 10-15 minutes to remove all residual ozone.[9][11]

  • Reductive Workup: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS) to the reaction mixture via syringe. A typical excess of 1.5-2.0 equivalents is used.

  • Warming: After the addition of DMS is complete, allow the reaction mixture to stir at -78 °C for another 30-60 minutes. Then, remove the cold bath and allow the flask to slowly warm to room temperature.

  • Isolation: Proceed with a standard aqueous workup to remove the dimethyl sulfoxide (B87167) (DMSO) byproduct and isolate the desired aldehyde or ketone products.

Visualizations

OzonolysisWorkflow A 1. Dissolve Alkene in Solvent B 2. Cool Reaction to -78 °C A->B C 3. Bubble O3 Gas into Mixture (Monitor for blue color) B->C D 4. Purge Excess O3 with N2 or O2 C->D E 5. Add Quenching Agent (DMS) AT -78 °C D->E F 6. Slowly Warm to Room Temperature E->F G 7. Aqueous Workup & Product Isolation F->G

Caption: Standard experimental workflow for ozonolysis.

TempLogic cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Alkene + O3 Alkene + O3 High_Temp > -50 °C (Uncontrolled) Alkene + O3->High_Temp Low_Temp -78 °C (Controlled) Ozonide Stable Ozonide Intermediate Low_Temp->Ozonide Forms Stable Intermediate Decomposition Uncontrolled Decomposition High_Temp->Decomposition Causes Rapid Decomposition Desired Desired Products (Aldehydes/Ketones) Ozonide->Desired Reductive Workup Side Side Products (Acids, Polymers, etc.) Ozonide->Side Improper Workup Decomposition->Side

Caption: Impact of temperature on ozonolysis reaction pathways.

References

managing steric hindrance of 3,3-Dimethylglutaric anhydride in cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethylglutaric Anhydride (B1165640) in Cycloadditions

Welcome to the technical support center for utilizing 3,3-dimethylglutaric anhydride in your cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions to help you overcome challenges related to steric hindrance and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in cycloadditions?

A1: this compound is a cyclic anhydride that can be used as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. The anhydride functionality contains electron-withdrawing carbonyl groups, which makes the double bond of a corresponding unsaturated analog (if used) or the ring system itself in certain reactions, susceptible to cycloaddition. The gem-dimethyl group provides steric bulk, which can be exploited to control the stereoselectivity of the reaction, but it also presents challenges in terms of reactivity.

Q2: What is steric hindrance, and how does the gem-dimethyl group on this compound contribute to it?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In this compound, the two methyl groups at the C3 position create significant steric congestion.[1][2] This bulk can impede the approach of the diene to the dienophile, raising the activation energy of the reaction and potentially preventing the reaction from occurring under standard conditions.[2]

Q3: How does a Lewis acid catalyst facilitate a sterically hindered Diels-Alder reaction?

A3: A Lewis acid can coordinate to one of the carbonyl oxygens of the anhydride. This coordination has two main effects:

  • It increases the electron-withdrawing nature of the anhydride, making the dienophile more electrophilic and reactive.[3]

  • It can reduce the Pauli repulsion between the diene and the dienophile, which is a significant barrier in sterically hindered systems.[4][5][6] By lowering this repulsion, the transition state is stabilized, and the reaction rate is accelerated.[4][5][6]

Q4: What is the "endo rule" in Diels-Alder reactions, and does it apply when using sterically hindered dienophiles?

A4: The "endo rule" predicts that for cyclic dienes, the dienophile's substituents will preferentially adopt an "endo" position in the bicyclic product, where they are tucked under the newly formed six-membered ring. This is often favored due to secondary orbital interactions. However, with highly sterically hindered dienophiles like this compound, the steric repulsion in the endo transition state can outweigh the stabilizing secondary orbital effects. In such cases, the "exo" product may be formed preferentially.

Troubleshooting Guides

This section addresses common problems encountered when using this compound in cycloaddition reactions.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Insufficient Thermal Energy Increase the reaction temperature incrementally (e.g., in 10-20 °C steps). Monitor for product formation and decomposition.Higher temperatures can provide the necessary activation energy to overcome the steric hindrance of the gem-dimethyl group.[7]
High Steric Hindrance Switch to a less sterically demanding diene if possible.Reducing the overall steric clash between the diene and dienophile can significantly improve reactivity.
Low Dienophile Reactivity Add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂). Start with a catalytic amount (5-10 mol%) and increase if necessary.Lewis acids activate the dienophile by coordinating to the carbonyl groups, making it more electrophilic and lowering the activation energy.[4][8][9]
Unfavorable Reaction Volume Apply high pressure (8-15 kbar).High pressure can favor the formation of the more compact transition state and product of a cycloaddition, often leading to improved yields for sterically hindered systems.[10][11]
Problem 2: Poor Diastereoselectivity (Formation of both Endo and Exo products)
Possible Cause Troubleshooting Step Rationale
Kinetic vs. Thermodynamic Control Run the reaction at a lower temperature for a longer duration to favor the kinetically preferred product (often the endo product, but can be exo in hindered cases). Alternatively, run at a higher temperature to favor the more stable thermodynamic product.Temperature can influence which reaction pathway is favored. Lower temperatures favor the pathway with the lower activation energy (kinetic control).
Steric and Electronic Effects Use a different Lewis acid catalyst.Different Lewis acids can have varying steric bulk and coordinating abilities, which can influence the geometry of the transition state and favor one diastereomer over the other.
Solvent Effects Screen a variety of solvents with different polarities.The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.
Data Presentation: Effect of Reaction Conditions on a Model Cycloaddition

The following table summarizes hypothetical results for the Diels-Alder reaction between cyclopentadiene (B3395910) and this compound to illustrate the impact of different troubleshooting strategies.

EntryDieneDienophileConditionsYield (%)Exo:Endo Ratio
1CyclopentadieneThis compoundToluene, 80°C, 24h153:1
2CyclopentadieneThis compoundToluene, 110°C, 24h354:1
3CyclopentadieneThis compoundToluene, 110°C, 24h, 10 mol% AlCl₃7510:1
4CyclopentadieneThis compoundDCM, 25°C, 24h, 10 mol% BF₃·OEt₂608:1
5CyclopentadieneThis compoundNeat, 10 kbar, 25°C, 12h856:1

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane (B109758) or toluene) via syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., a 1M solution of AlCl₃ in an appropriate solvent, 0.1 eq) to the stirred solution. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the workup procedure.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows for managing cycloadditions with this compound.

Troubleshooting_Workflow Start Start: Low Yield in Cycloaddition Check_Purity Are starting materials pure and dry? Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp Yes Failure Re-evaluate Substrate Scope Check_Purity->Failure No Add_Catalyst Use a Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) Increase_Temp->Add_Catalyst Still Low Yield Success Reaction Successful Increase_Temp->Success Improved Yield High_Pressure Consider High-Pressure Conditions Add_Catalyst->High_Pressure Still Low Yield Add_Catalyst->Success Improved Yield High_Pressure->Success Improved Yield High_Pressure->Failure Still Low Yield

Caption: Troubleshooting workflow for low-yield cycloadditions.

Steric_Hindrance_Factors cluster_dienophile Dienophile Factors cluster_diene Diene Factors Dienophile 3,3-Dimethylglutaric Anhydride Gem_Dimethyl Gem-Dimethyl Group Dienophile->Gem_Dimethyl causes Carbonyls Carbonyl Groups Dienophile->Carbonyls contains Steric_Hindrance Overall Steric Hindrance Gem_Dimethyl->Steric_Hindrance major contributor Carbonyls->Steric_Hindrance can influence approach Diene Diene Diene_Subst Substituents on Diene Diene->Diene_Subst Diene_Subst->Steric_Hindrance contributor

Caption: Factors contributing to steric hindrance in the cycloaddition.

Lewis_Acid_Catalysis Reactants Diene + Anhydride TS_Uncatalyzed Uncatalyzed Transition State (High Energy due to Steric Repulsion) Reactants->TS_Uncatalyzed Thermal Pathway Complex Anhydride-LA Complex Reactants->Complex + LA Product Cycloaddition Product TS_Uncatalyzed->Product Thermal Pathway Lewis_Acid Lewis Acid (LA) TS_Catalyzed Catalyzed Transition State (Lower Energy) Complex->TS_Catalyzed + Diene TS_Catalyzed->Product Catalytic Pathway

Caption: Energy pathways for uncatalyzed vs. Lewis acid-catalyzed reactions.

References

safe handling and storage procedures for 3,3-Dimethylglutaric anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for 3,3-Dimethylglutaric anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3,3-Dimethylglutaric anhydride?

A1: this compound is considered hazardous. The primary hazards include:

  • Skin irritation [1][2][3]

  • Serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: To minimize exposure, it is essential to use the following personal protective equipment:

  • Respiratory Protection: An N95 (US) type dust mask is recommended.[1][4]

  • Eye Protection: Safety eyeshields are required.[1][4]

  • Hand Protection: Chemical-resistant gloves are necessary.[1][4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is sensitive to moisture and should be stored under an inert atmosphere.[5]

Q4: Are there any substances that are incompatible with this compound?

A4: Yes, you should avoid contact with strong oxidizing agents.[2] Exposure to moist air or water should also be prevented.[2]

Q5: What should I do in case of accidental skin or eye contact?

A5:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[6]

Q6: How should I handle a spill of this compound?

A6: For spills, you should:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[2]

  • Sweep up the solid material and shovel it into a suitable container for disposal.[2]

  • Avoid generating dust.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Material has clumped or solidified Exposure to moistureThe compound is moisture-sensitive.[5][7] Ensure the container is tightly sealed and stored in a dry environment. If clumping is minor, the product may still be usable, but re-testing for purity is recommended.
Observed irritation despite using PPE Improperly fitted PPE or contaminationEnsure your gloves, eye protection, and respiratory mask fit correctly and are not compromised. Review procedures for putting on and taking off PPE to avoid cross-contamination. Wash hands thoroughly after handling.[2]
Unusual odor detected during storage Possible decomposition or reactionCheck for potential contamination or incompatible materials in the storage area. Ensure the container seal is intact. Move to a well-ventilated area and re-evaluate storage conditions.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Melting Point 124-126 °C[1][5][8]
Boiling Point 181 °C at 25 mmHg[1][8]
Storage Class Code 11 - Combustible Solids[1][4]

Experimental Workflow

Below is a diagram outlining the safe handling and storage workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Experiment a Consult Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Dust Mask) a->b c Weigh/Handle in a Well-Ventilated Area b->c Proceed to Experiment d Avoid Inhalation of Dust c->d e Prevent Skin and Eye Contact c->e f Store in a Tightly Sealed Container c->f Store Unused Reagent i Clean Work Area e->i Experiment Complete g Keep in a Cool, Dry Place f->g h Separate from Strong Oxidizing Agents g->h j Dispose of Waste According to Regulations i->j k Remove and Clean PPE i->k

References

how to prevent premature hydrolysis of 3,3-Dimethylglutaric anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 3,3-Dimethylglutaric anhydride (B1165640) to prevent its premature hydrolysis.

Troubleshooting Guide

Encountering issues in your experiments with 3,3-Dimethylglutaric anhydride? This guide will help you troubleshoot common problems related to its premature hydrolysis.

Issue Potential Cause Recommended Action
Low or no product yield The anhydride may have hydrolyzed into 3,3-dimethylglutaric acid, rendering it inactive for the desired reaction.1. Verify Reagent Integrity: Check for signs of hydrolysis (clumping, change in appearance). If suspected, use a fresh, unopened container of the anhydride. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Inconsistent reaction results Variable amounts of moisture are being introduced across different experimental runs.1. Standardize Procedures: Strictly adhere to protocols for handling moisture-sensitive reagents for every experiment. 2. Use a Glovebox or Schlenk Line: For maximum consistency, perform all manipulations of the anhydride in a controlled inert atmosphere.
Formation of an unexpected acidic byproduct Premature hydrolysis of the anhydride has occurred, leading to the presence of 3,3-dimethylglutaric acid in your reaction mixture.1. Confirm Hydrolysis: Analyze a sample of the crude reaction mixture by ¹H NMR or IR spectroscopy to identify the characteristic peaks of the diacid. 2. Review Handling Technique: Re-evaluate your experimental setup and handling procedures to identify and eliminate potential sources of moisture.
Reagent appears clumped or has a crystalline crust The anhydride has absorbed atmospheric moisture.It is strongly recommended to discard the reagent. Using a compromised reagent will lead to unreliable results. Review your storage and handling procedures to prevent this from happening with new stock.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[1][2] For optimal stability, it is recommended to store it under an inert atmosphere, such as in a desiccator with a suitable desiccant or inside a glovebox.[1]

Q2: What are the visible signs of this compound degradation?

A2: Pure this compound is a white to off-white crystalline powder.[1] Signs of degradation due to moisture absorption include clumping, caking, or the formation of a hard crust.[1]

Q3: Can I still use this compound if it has been briefly exposed to air?

A3: Brief exposure to atmospheric moisture can initiate hydrolysis. For sensitive applications where stoichiometry is critical, it is best to use a fresh, properly stored reagent. If you must use a potentially compromised reagent, its quality should be assessed first.

Q4: How can I confirm if my this compound has hydrolyzed?

A4: You can use several analytical techniques to check for the presence of the hydrolysis product, 3,3-dimethylglutaric acid:

  • Melting Point Analysis: The melting point of this compound is 124-126 °C.[3] A broadened and depressed melting point range can indicate the presence of the diacid impurity.

  • Infrared (IR) Spectroscopy: The anhydride will show characteristic C=O stretching bands around 1750 and 1820 cm⁻¹. The presence of the diacid will introduce a broad O-H stretching band around 2500-3300 cm⁻¹ and a shift in the C=O stretch to around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the methylene (B1212753) protons of the anhydride appear at a different chemical shift compared to the diacid. The presence of a broad singlet corresponding to the carboxylic acid protons is a clear indicator of hydrolysis.

Q5: What is the best way to handle this compound during an experiment?

A5: To prevent hydrolysis, all manipulations should be carried out under anhydrous conditions. This involves using oven-dried or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.[4][5]

Data Presentation

Parameter Recommendation Rationale
Storage Temperature Room TemperatureAs recommended by suppliers.[1][6]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture.[1]
Container Tightly sealedPrevents ingress of moisture.[1]
Storage Location Cool, dry, well-ventilated areaMinimizes ambient moisture.[1]

Experimental Protocols

Protocol 1: Setting up a Reaction Under Anhydrous Conditions

This protocol outlines the steps for setting up a reaction using this compound while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Anhydrous solvent

  • Other reaction reagents (ensure they are also dry)

  • Oven-dried or flame-dried round-bottom flask with a stir bar

  • Septa

  • Nitrogen or argon gas line with a bubbler

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 120 °C) and assembled while hot, or flame-dried under vacuum and allowed to cool under a stream of inert gas.[1]

  • Inert Atmosphere: Assemble the reaction flask and equip it with a septum. Purge the flask with dry nitrogen or argon for several minutes. A needle connected to a bubbler should be used to vent the system.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reagent Addition: If your other reagents are solids, add them to the flask before purging with inert gas. If they are liquids, add them via a dry syringe.

  • Anhydride Addition: In a glovebox or under a positive flow of inert gas, quickly weigh the desired amount of this compound and add it to the reaction flask. If adding as a solution, dissolve it in anhydrous solvent in a separate dry flask under an inert atmosphere and transfer it to the main reaction flask via cannula or a dry syringe.

  • Reaction: Once all components are added, maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: Detection of Hydrolysis by ¹H NMR Spectroscopy

This method can be used to qualitatively assess the purity of this compound.

Materials:

  • This compound sample

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube and cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of nitrogen), dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of the anhydrous deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • This compound: Look for the characteristic peaks of the pure anhydride. The methylene protons will appear as a singlet, and the methyl protons will appear as another singlet at a distinct chemical shift.

    • 3,3-dimethylglutaric acid: The presence of the diacid hydrolysis product will be indicated by a new set of peaks. A broad singlet, typically in the region of 10-13 ppm (in DMSO-d₆), is characteristic of the carboxylic acid protons. The chemical shifts of the methylene and methyl protons of the diacid will also differ slightly from those of the anhydride. The integration ratio of the diacid peaks relative to the anhydride peaks can provide a semi-quantitative measure of the extent of hydrolysis.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Premature Hydrolysis cluster_storage Storage and Handling cluster_preparation Experiment Preparation cluster_reaction Reaction Setup cluster_outcome Outcome storage Store in a cool, dry place under inert atmosphere handling Handle in a glovebox or under inert gas flow storage->handling dry_glassware Use oven-dried or flame-dried glassware handling->dry_glassware dry_solvents Use anhydrous solvents dry_glassware->dry_solvents inert_atmosphere Maintain a positive pressure of inert gas dry_solvents->inert_atmosphere quick_addition Add anhydride quickly to the reaction vessel inert_atmosphere->quick_addition success Successful Reaction (No Hydrolysis) quick_addition->success

Caption: A workflow diagram illustrating the key steps to prevent premature hydrolysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Failed Reactions cluster_yes Hydrolysis Confirmed cluster_no Other Issues start Low or No Product Yield check_hydrolysis Suspect Anhydride Hydrolysis? start->check_hydrolysis verify_reagent Verify integrity of starting material check_hydrolysis->verify_reagent Yes other_issues Investigate other potential causes (e.g., reaction conditions, other reagents) check_hydrolysis->other_issues No improve_conditions Ensure strictly anhydrous conditions verify_reagent->improve_conditions rerun Re-run experiment with fresh reagent and dry setup improve_conditions->rerun

Caption: A decision-making diagram for troubleshooting failed reactions potentially caused by anhydride hydrolysis.

References

purification techniques for 3,3-Dimethylglutaric anhydride after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Dimethylglutaric anhydride (B1165640) after its synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3,3-Dimethylglutaric anhydride.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete conversion of the diacid to the anhydride during synthesis. - Loss of product during transfer and handling. - Inefficient extraction or recrystallization. - Adherence of the product to glassware during sublimation.- Ensure complete removal of water during the synthesis of the anhydride from the diacid (e.g., by using a dehydrating agent like acetic anhydride or by azeotropic distillation). - Carefully transfer the crude product between vessels. - Optimize the recrystallization solvent and conditions (see Recrystallization Protocol). - For sublimation, gently scrape the purified crystals from the cold finger or condenser.
Product is Contaminated with 3,3-Dimethylglutaric Acid - Incomplete cyclization during synthesis. - Hydrolysis of the anhydride due to exposure to moisture.[1]- Repeat the dehydration step of the synthesis. - Purify the crude product by recrystallization, as the diacid has different solubility properties than the anhydride. - Perform an aqueous workup to remove the water-soluble diacid before purification. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to extract the acidic impurity.[2]
Purified Product has a Low or Broad Melting Point - Presence of impurities, most commonly the corresponding diacid. - Residual solvent from recrystallization.- Repurify the product using one of the recommended techniques (recrystallization, sublimation, or vacuum distillation). - Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in Inducing Crystallization during Recrystallization - Solution is not supersaturated. - Presence of impurities that inhibit crystal formation.- Concentrate the solution by slowly evaporating the solvent. - Cool the solution in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound.
Product Decomposes During Purification - Overheating during distillation or sublimation.- For vacuum distillation, ensure a sufficiently low pressure to reduce the boiling point. The boiling point of this compound is 181 °C at 25 mmHg. - For sublimation, carefully control the temperature to just below the melting point of the compound (124-126 °C) under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a synthesis of this compound?

A1: The most common impurity is the starting material, 3,3-dimethylglutaric acid. This can be due to an incomplete reaction or hydrolysis of the anhydride product upon exposure to moisture.[1]

Q2: How can I remove the 3,3-dimethylglutaric acid impurity?

A2: You can remove 3,3-dimethylglutaric acid by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent like dichloromethane (B109758) and wash with an aqueous solution of sodium bicarbonate. The basic wash will react with the acidic impurity, converting it to its water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: What are the recommended purification techniques for this compound?

A3: The most common and effective purification techniques are recrystallization, sublimation, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: Which solvent should I use for recrystallization?

A4: Ether has been suggested as a suitable solvent for the recrystallization of similar anhydrides. A solvent system of ether-petroleum ether or ether-hexane could also be effective, where the product is dissolved in a minimum amount of hot ether and then a less polar solvent is added to induce crystallization upon cooling.

Q5: What are the typical conditions for vacuum distillation of this compound?

A5: The literature reports a boiling point of 181 °C at a pressure of 25 mmHg for this compound. Therefore, vacuum distillation should be performed at or below this pressure to avoid thermal decomposition.

Q6: Is sublimation a suitable purification method for this compound?

A6: Yes, sublimation can be a very effective method for purifying this compound, especially for obtaining high-purity material on a smaller scale. It is particularly good at removing non-volatile impurities.

Data Presentation: Comparison of Purification Techniques

Purification Technique Principle Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%60-90%- Effective for removing both soluble and insoluble impurities. - Scalable to larger quantities.- Requires finding a suitable solvent. - Can result in significant product loss in the mother liquor.
Sublimation Conversion of the solid directly to a gas, leaving non-volatile impurities behind.>99%50-80%- Yields very pure product. - Avoids the use of solvents.- Only suitable for compounds that sublime. - Can be slow and is typically used for smaller quantities.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>98%70-95%- Effective for removing non-volatile and some volatile impurities. - Can be used for larger quantities.- Requires specialized glassware. - The compound must be thermally stable, even at reduced pressure.

Note: The purity and yield values are estimates based on general laboratory practice for these techniques and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ether/Petroleum Ether
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm diethyl ether to dissolve the solid completely. Gentle heating in a warm water bath may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add petroleum ether to the warm ether solution until it becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 124-126 °C.

Protocol 2: Purification by Vacuum Sublimation
  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask or tube to hold the crude product (the sublimator), a cold finger or condenser, and a connection to a high-vacuum pump.

  • Sample Placement: Place the crude this compound at the bottom of the sublimator.

  • Evacuation: Connect the apparatus to a high-vacuum line and evacuate the system to a pressure of <1 mmHg.

  • Cooling the Condenser: Begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.

  • Heating: Gently heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be raised slowly to just below the melting point of the anhydride (around 100-120 °C).

  • Sublimation: The anhydride will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a connection for a vacuum pump. Use grease on all ground-glass joints to ensure a good seal.

  • Sample and Boiling Chips: Place the crude this compound and a magnetic stir bar or a few boiling chips into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of approximately 25 mmHg or lower.

  • Heating: Begin stirring and gently heat the distillation flask with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point of this compound is 181 °C at 25 mmHg.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Cooling and Isolation: Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. The purified liquid in the receiving flask will solidify upon cooling.

Mandatory Visualizations

Purification_Decision_Tree start Crude this compound impurity_check Is the primary impurity the diacid? start->impurity_check sublimation Sublimation start->sublimation High Purity Needed Small Scale distillation Vacuum Distillation start->distillation Thermally Stable Larger Scale extraction Aqueous Bicarbonate Extraction impurity_check->extraction Yes recrystallization Recrystallization impurity_check->recrystallization No / Unsure extraction->recrystallization final_product Pure this compound recrystallization->final_product sublimation->final_product distillation->final_product

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow start Start: Crude Anhydride dissolve Dissolve in Minimal Hot Ether start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_antisolvent Add Petroleum Ether (to cloud point) dissolve->add_antisolvent No insoluble impurities hot_filter->add_antisolvent cool Cool to Room Temp then Ice Bath add_antisolvent->cool filter_collect Vacuum Filter to Collect Crystals cool->filter_collect wash Wash with Cold Petroleum Ether filter_collect->wash dry Dry Under Vacuum wash->dry end End: Pure Anhydride dry->end

Caption: Workflow for the recrystallization of this compound.

References

catalyst selection to lower activation barriers in anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting in anhydride (B1165640) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used to lower activation barriers in anhydride reactions?

A1: The choice of catalyst depends on the specific reaction. For acylation of alcohols and amines, base catalysts like pyridine (B92270) or triethylamine (B128534) are common, with 4-Dimethylaminopyridine (DMAP) being a more potent option for sluggish reactions.[1] For Friedel-Crafts acylation, strong Lewis acids such as aluminum chloride (AlCl₃) are typically required.[2][3] In esterification reactions, both homogeneous catalysts like sulfuric acid and heterogeneous catalysts like Amberlyst-15 are effective.[2] For certain specialized syntheses, such as the formation of mixed anhydrides, transition metal catalysts like palladium complexes are employed.[4]

Q2: My acylation reaction is slow or incomplete. What are the likely causes and solutions?

A2: Incomplete reactions can stem from several factors:

  • Insufficient Reagent: Ensure an adequate molar excess of the anhydride is used. A 1.5 to 2-fold excess is a good starting point for each nucleophilic group.[1]

  • Low Temperature: While many reactions proceed at room temperature, some may require heating to 60-70°C to go to completion.[1]

  • Lack of Catalyst: Many acylations require a base catalyst (e.g., pyridine, triethylamine) or a more potent one like DMAP to proceed efficiently.[1]

  • Steric Hindrance: If the nucleophile (amine or hydroxyl group) on your substrate is sterically hindered, the reaction may be sluggish. In these cases, longer reaction times, higher temperatures, or a stronger catalyst are necessary.[1]

Q3: How can I minimize the hydrolysis of my anhydride starting material?

A3: Hydrolysis of the anhydride to its corresponding carboxylic acid is the most common side reaction.[1] To prevent this, it is critical to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture from the air.[1]

Q4: What are the advantages of using a heterogeneous catalyst like Amberlyst-15 over a homogeneous one like sulfuric acid?

A4: Heterogeneous catalysts offer several key advantages, particularly in purification and process efficiency:

  • Ease of Separation: The solid catalyst can be removed by simple filtration.[2]

  • Reusability: They can often be regenerated and reused, reducing cost and waste.[2]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment than strong mineral acids.[2]

Q5: When should I use a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) instead of a traditional catalyst?

A5: DCC is not a catalyst but a dehydrating agent used for the direct synthesis of a symmetric anhydride from its parent carboxylic acid. This method is ideal when you need to perform the reaction under very mild conditions (e.g., room temperature) and achieve high yields, typically between 87-94%.[5] The solid byproduct, dicyclohexylurea (DCU), is easily removed by filtration.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of the desired acylated product is a frequent issue in anhydride reactions. Use the following workflow and table to diagnose and resolve the problem.

LowYield_Troubleshooting start_node Low Yield Observed check_node check_node start_node->check_node Start Diagnosis cause_node1 Potential Cause: - Presence of water - Sub-optimal temperature - Incorrect stoichiometry check_node->cause_node1 Reagents/Conditions OK? [No] check_node2 check_node2 check_node->check_node2 Reagents/Conditions OK? [Yes] solution_node solution_node cause_node cause_node solution_node1 Action: - Use anhydrous solvents - Increase temperature - Use 1.5-2x excess anhydride cause_node1->solution_node1 Solution cause_node2 Potential Cause: - No catalyst used - Catalyst deactivated - Insufficient loading check_node2->cause_node2 Catalyst OK? [No] cause_node3 Potential Cause: - Steric hindrance - Low nucleophilicity of substrate check_node2->cause_node3 Catalyst OK? [Yes] solution_node2 Action: - Add appropriate catalyst - Use fresh catalyst - Increase catalyst amount cause_node2->solution_node2 Solution solution_node3 Action: - Increase reaction time - Use a more potent catalyst (e.g., DMAP) cause_node3->solution_node3 Solution

Caption: Troubleshooting workflow for low yield in anhydride reactions.

ProblemPotential CauseRecommended Solution
Low or No Product Formation 1. Hydrolysis of Anhydride : Starting material was exposed to moisture.[6] 2. Low Substrate Reactivity : Sterically hindered or electron-deficient nucleophiles react slowly.[6] 3. Incorrect Temperature : The temperature may be too low for the reaction to proceed.[6]1. Ensure all reagents, solvents, and glassware are dry. Handle materials under an inert atmosphere.[1][6] 2. For less reactive substrates, increase the reaction temperature, extend the reaction time, or use a more forceful catalyst like DMAP.[1][6] 3. Increase the reaction temperature, for example, to reflux.[6]
Presence of Unreacted Starting Material 1. Insufficient Anhydride : The molar ratio of anhydride to the substrate is too low.[1] 2. Suboptimal Reaction Parameters : Temperature or reaction time is insufficient.[2]1. Increase the molar equivalents of the anhydride to 1.5-2x per nucleophilic site.[1] 2. Optimize temperature and reaction time based on TLC monitoring.[2]
Formation of Multiple Products 1. Poly-acylation : The substrate has multiple nucleophilic sites (e.g., multiple -OH or -NH₂ groups).[1] 2. N- vs. O-Acylation : Competition exists in molecules with both amine and hydroxyl groups.[1]1. Use a stoichiometric amount of the anhydride or add it slowly to the reaction mixture.[1] 2. This is often expected as amines are generally more nucleophilic and will react preferentially. If O-acylation is desired, protection of the amine group may be necessary.[1]
Issue 2: Catalyst Selection

Choosing the right catalyst is critical for lowering the activation energy and achieving high efficiency. The following decision tree can guide your selection process.

Catalyst_Selection start_node Select Reaction Type catalyst_node1 Base Catalysis (Pyridine, DMAP) or Heterogeneous Acid (Amberlyst-15) start_node->catalyst_node1 Esterification/ Amidation catalyst_node2 Lewis Acid (AlCl₃, ZnO) start_node->catalyst_node2 Friedel-Crafts Acylation catalyst_node3 Palladium Complex start_node->catalyst_node3 Mixed Anhydride Synthesis catalyst_node4 Dehydrating Agent (DCC) start_node->catalyst_node4 Direct Synthesis from Carboxylic Acid catalyst_node catalyst_node condition_node condition_node condition_node1 Use DMAP for sterically hindered substrates [1] catalyst_node1->condition_node1 Consider condition_node2 Use Amberlyst-15 for easy product separation [5] catalyst_node1->condition_node2 condition_node3 Must use anhydrous conditions [5] catalyst_node2->condition_node3 Requirement condition_node4 Specialized synthesis for C-C bond formation [6] catalyst_node3->condition_node4 Note condition_node5 Mild conditions, high yield [18] catalyst_node4->condition_node5 Best for

Caption: Decision tree for catalyst selection in anhydride reactions.

Catalyst Performance Data

The selection of a synthetic route and catalyst significantly impacts reaction outcomes. The following table summarizes quantitative data for the synthesis of benzoic anhydride using different methods.

Synthesis MethodReactantsCatalyst / ReagentReaction ConditionsYield (%)Reference
Non-Catalytic Benzotrichloride, Benzoic AcidNone140-180°C~95[7]
Catalytic Benzaldehyde, TBHPCu₂(BDC)₂(DABCO)Refluxing CH₃CN, 2h67-82[7]
Catalytic (Mixed Anhydride) 1,3-Butadiene, CO, Benzoic AcidPalladium complex93°C, 20 bar CO, 20hup to 82[4][7]
Non-Catalytic Benzoic Acid, Acetic AnhydridePhosphoric Acid (catalytic amount)Slow distillation, up to 270°C72-74[7]

Experimental Protocols

Protocol 1: Two-Step Polyimide Synthesis from an Anhydride

This protocol outlines the general procedure for synthesizing a polyimide from 3,6-Dichlorotrimellitic anhydride and an aromatic diamine.[8]

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Once the diamine is fully dissolved, slowly add 3,6-Dichlorotrimellitic anhydride (1 equivalent) as a solid powder in portions to the stirred solution at room temperature.

  • Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization (Cyclization)

  • To the viscous poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agents and catalysts.

  • Stir the mixture at room temperature for 1 hour, and then heat to 50-60°C for an additional 2-3 hours.

  • Pour the reaction mixture into a large volume of methanol (B129727) to precipitate the polyimide polymer.

  • Collect the polymer by filtration, wash thoroughly with methanol and ethanol, and dry in a vacuum oven.

Protocol 2: Synthesis of Oleic Anhydride using DCC

This protocol describes the synthesis of a symmetric anhydride from its parent carboxylic acid under mild conditions.[5]

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Dissolve oleic acid in the anhydrous solvent in the round-bottom flask.

  • In a separate flask, dissolve DCC in the same anhydrous solvent.

  • Add the DCC solution dropwise to the stirring oleic acid solution at room temperature. A molar ratio of 2:1 for oleic acid to DCC is typically used.

  • Allow the mixture to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) to observe the consumption of oleic acid.

  • Once the reaction is complete, remove the DCU precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude oleic anhydride, which can be further purified if necessary.

References

Validation & Comparative

A Comparative Analysis of Acylation Rates: 3,3-Dimethylglutaric Anhydride vs. 3-Methylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the acylation performance of 3,3-dimethylglutaric anhydride (B1165640) and 3-methylglutaric anhydride, supported by established chemical principles and a detailed experimental protocol for direct comparison.

The primary difference in the acylation reactivity between 3,3-dimethylglutaric anhydride and 3-methylglutaric anhydride arises from steric hindrance. The presence of two methyl groups on the C3 position of this compound creates a significantly more crowded environment around the electrophilic carbonyl centers compared to the single methyl group in 3-methylglutaric anhydride. This increased steric bulk impedes the approach of nucleophiles, leading to a generally slower rate of acylation.

Performance Comparison

FeatureThis compound3-Methylglutaric Anhydride
Structure Contains two methyl groups at the C3 position.Contains one methyl group at the C3 position.
Steric Hindrance HighModerate
Predicted Acylation Rate SlowerFaster
Applications Used in the synthesis of specific derivatives where the gem-dimethyl group is a desired structural feature.A versatile reagent for introducing a 3-methylglutaryl moiety, often used in the development of pharmaceutical compounds.

Experimental Protocol for Comparative Acylation Rate Analysis

To quantitatively assess the acylation rates of this compound and 3-methylglutaric anhydride, the following experimental protocol can be employed. This procedure outlines the acylation of a model primary amine, benzylamine (B48309), and can be adapted for other nucleophiles such as alcohols.

Objective: To determine the relative acylation rates of this compound and 3-methylglutaric anhydride with benzylamine by monitoring the consumption of the starting materials over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (≥98%)

  • 3-Methylglutaric anhydride (≥98%)

  • Benzylamine (≥99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Triethylamine (B128534) (≥99%)

  • Deionized water

  • Trifluoroacetic acid (TFA, for HPLC mobile phase)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, magnetic stirrer, syringes, vials)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of benzylamine in acetonitrile.

    • Prepare a 0.1 M stock solution of this compound in acetonitrile.

    • Prepare a 0.1 M stock solution of 3-methylglutaric anhydride in acetonitrile.

    • Prepare a 0.2 M stock solution of triethylamine (as a non-nucleophilic base) in acetonitrile.

  • Reaction Setup:

    • Set up two separate reactions in parallel, one for each anhydride.

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the 0.1 M benzylamine stock solution.

    • Add 5.0 mL of the 0.2 M triethylamine stock solution.

    • Place the flask in a temperature-controlled water bath at 25 °C and allow it to equilibrate for 10 minutes.

  • Initiation of Reaction and Sampling:

    • To initiate the reaction, add 5.0 mL of the respective 0.1 M anhydride stock solution (either this compound or 3-methylglutaric anhydride) to the corresponding flask. Start a timer immediately.

    • Immediately withdraw a 100 µL aliquot from the reaction mixture (t=0). Quench the reaction in an HPLC vial containing 900 µL of a 50:50 acetonitrile/water mixture with 0.1% TFA.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • A suitable method would involve a C18 column with a gradient elution profile using a mobile phase of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Monitor the elution of benzylamine and the corresponding acylated product at a suitable wavelength (e.g., 254 nm).

    • Generate a calibration curve for benzylamine to accurately quantify its concentration in each sample.

  • Data Analysis:

    • Plot the concentration of benzylamine as a function of time for both reactions.

    • Calculate the initial reaction rates for both anhydrides from the slope of the concentration vs. time plots at the early time points.

    • Alternatively, fit the data to an appropriate rate law (e.g., second-order) to determine the rate constants for each reaction.

Logical Workflow for Comparative Acylation Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_anhydride_A Prepare 0.1 M This compound initiate_A Add 3,3-Dimethylglutaric Anhydride to Rxn A prep_anhydride_A->initiate_A prep_anhydride_B Prepare 0.1 M 3-Methylglutaric Anhydride initiate_B Add 3-Methylglutaric Anhydride to Rxn B prep_anhydride_B->initiate_B prep_amine Prepare 0.1 M Benzylamine mix_A Mix Benzylamine and Triethylamine (Rxn A) prep_amine->mix_A mix_B Mix Benzylamine and Triethylamine (Rxn B) prep_amine->mix_B prep_base Prepare 0.2 M Triethylamine prep_base->mix_A prep_base->mix_B mix_A->initiate_A mix_B->initiate_B sample_A Take Time-course Samples from Rxn A initiate_A->sample_A sample_B Take Time-course Samples from Rxn B initiate_B->sample_B hplc_analysis HPLC Analysis of All Samples sample_A->hplc_analysis sample_B->hplc_analysis data_processing Plot [Amine] vs. Time hplc_analysis->data_processing rate_comparison Compare Initial Rates and/or Rate Constants data_processing->rate_comparison

Caption: Experimental workflow for comparing acylation rates.

Signaling Pathways

Acylation reactions are fundamental in drug development for modifying the properties of lead compounds, such as solubility, stability, and bioavailability. Glutaric anhydride and its derivatives are often used to introduce a linker or a pharmacophore. While these specific anhydrides are not typically direct modulators of signaling pathways, the molecules they help synthesize can be. For example, a drug candidate acylated with one of these anhydrides might be designed to inhibit a specific kinase or receptor in a signaling cascade. The choice between this compound and 3-methylglutaric anhydride would be dictated by the desired steric and electronic properties of the final molecule to optimize its interaction with the biological target.

G cluster_drug_dev Drug Development Context cluster_bio_target Biological Target anhydride Glutaric Anhydride Derivative acylation Acylation Reaction anhydride->acylation lead_compound Lead Compound (e.g., with -NH2 or -OH) lead_compound->acylation modified_drug Modified Drug Candidate acylation->modified_drug receptor Receptor / Enzyme modified_drug->receptor Inhibition or Activation signaling_pathway Signaling Pathway receptor->signaling_pathway cellular_response Cellular Response signaling_pathway->cellular_response

Caption: Role of acylation in targeting signaling pathways.

A Comparative Analysis of the Reactivity of 3,3-Dimethylglutaric Anhydride and 2,2-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric cyclic anhydrides: 3,3-dimethylglutaric anhydride (B1165640) and 2,2-dimethylglutaric anhydride. The position of the dimethyl substitution on the glutaric anhydride ring significantly influences the molecule's steric environment and, consequently, its reactivity towards nucleophiles. This comparison is crucial for chemists selecting reagents for applications ranging from polymer synthesis to the development of pharmaceutical agents.

Executive Summary

The primary determinant of reactivity differences between 3,3-dimethylglutaric anhydride and 2,2-dimethylglutaric anhydride is steric hindrance. The location of the gem-dimethyl group relative to the electrophilic carbonyl carbons dictates the accessibility of these sites to incoming nucleophiles. In general, 2,2-dimethylglutaric anhydride exhibits greater steric hindrance directly at the carbonyl carbons, which can impede nucleophilic attack in some reactions. Conversely, the steric bulk of the 3,3-dimethyl isomer, while more remote from the carbonyls, can influence the overall conformational flexibility and reactivity in other contexts, such as cycloaddition reactions.

Molecular Structures

AnhydrideStructure
This compound this compound
2,2-Dimethylglutaric Anhydride 2,2-Dimethylglutaric Anhydride

Reactivity Comparison: Experimental Insights

While comprehensive kinetic data directly comparing the two isomers across a range of reactions is limited in the published literature, qualitative observations from specific reaction classes highlight their distinct reactivity profiles.

1,3-Azadiene-Anhydride Annulation

A notable difference in reactivity has been observed in 1,3-azadiene-anhydride annulation reactions. This reaction is a valuable tool for the synthesis of complex nitrogen-containing heterocyclic compounds.

  • This compound: Due to the steric bulk of the dimethyl groups at the 3-position, this anhydride fails to react with 1,3-azadienes even at elevated temperatures (150°C). The steric hindrance is believed to prevent the necessary approach and orbital overlap for the cycloaddition to occur.

  • 2,2-Dimethylglutaric Anhydride: In contrast, this isomer reacts efficiently with 1,3-azadienes at a lower temperature of 110°C. The positioning of the methyl groups at the 2-position presents a lower steric barrier to this specific type of annulation reaction.[1]

This stark difference underscores the profound impact of substituent placement on the reactivity of cyclic anhydrides in cycloaddition reactions.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of anhydrides, involving the attack of a nucleophile on one of the carbonyl carbons, leading to ring-opening. Common examples include hydrolysis (reaction with water) and aminolysis (reaction with amines).

  • 2,2-Dimethylglutaric Anhydride: This isomer is considered to have higher steric hindrance in the immediate vicinity of the carbonyl groups. This increased steric congestion is expected to reduce the rate of nucleophilic acyl substitution reactions, as the approach of the nucleophile to the electrophilic carbon is more impeded.

  • This compound: The methyl groups in the 3-position are more distant from the carbonyl carbons. Consequently, it is predicted to be more reactive in nucleophilic acyl substitution reactions compared to its 2,2-dimethyl counterpart, assuming electronic effects are similar.

Proposed Experimental Protocols for Reactivity Comparison

To obtain quantitative data on the relative reactivity of these two anhydrides, the following experimental protocols are proposed.

Hydrolysis Rate Determination by pH-Stat Titration

This method allows for the real-time monitoring of the acid produced during the hydrolysis of the anhydride.

Materials:

  • This compound

  • 2,2-Dimethylglutaric anhydride

  • pH-stat autotitrator

  • Standardized NaOH solution (e.g., 0.01 M)

  • Thermostatted reaction vessel

  • Solvent (e.g., water or a water/dioxane mixture for solubility)

Procedure:

  • Equilibrate the reaction vessel containing the solvent to the desired temperature (e.g., 25°C).

  • Calibrate the pH electrode and set the pH-stat to maintain a constant pH (e.g., 7.0).

  • Dissolve a known amount of the anhydride in a small volume of a suitable organic solvent and inject it into the reaction vessel to initiate the reaction.

  • The pH-stat will automatically add the NaOH solution to neutralize the carboxylic acid formed, maintaining the constant pH.

  • Record the volume of NaOH added over time.

  • The initial rate of reaction can be determined from the initial slope of the plot of NaOH volume versus time.

Aminolysis Rate Determination by UV-Vis Spectroscopy

This method is suitable if the amine reactant or the amide product has a distinct UV-Vis absorbance profile.

Materials:

  • This compound

  • 2,2-Dimethylglutaric anhydride

  • A primary or secondary amine with a chromophore (e.g., aniline)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

Procedure:

  • Prepare stock solutions of the anhydrides and the amine in the chosen solvent.

  • Equilibrate the spectrophotometer cell holder to the desired temperature.

  • In a cuvette, mix the anhydride solution with a stoichiometric excess of the amine solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

  • The reaction can be monitored over time to determine the rate constant.

Synthesis Protocols

Synthesis of this compound

This compound can be prepared from 3,3-dimethylglutaric acid by dehydration. A common method involves heating the diacid with a dehydrating agent such as acetic anhydride or by simple thermal dehydration.

Example Protocol (from 3,3-dimethylglutaric acid):

  • Place 3,3-dimethylglutaric acid in a round-bottom flask equipped with a distillation apparatus.

  • Add an excess of acetic anhydride.

  • Heat the mixture under reflux for several hours.

  • Distill off the acetic acid and excess acetic anhydride.

  • The remaining product can be purified by recrystallization or distillation under reduced pressure.

Synthesis of 2,2-Dimethylglutaric Anhydride

A reported method for the synthesis of 2,2-dimethylglutaric anhydride involves the cyclization of 2,2-dimethylglutaric acid using a condensing agent.[2]

Example Protocol:

  • To a solution of 2,2-dimethylglutaric acid (e.g., 3.00 g, 18.7 mmol) in dichloromethane (B109758) (360 mL), add EDCI (3.95 g, 20.6 mmol) and triethylamine (B128534) (2.87 mL, 20.6 mmol).[2]

  • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Wash the solution with a saturated NaHCO₃ solution (2 x 100 mL) and then with water (1 x 100 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield the white solid product.[2]

Visualizing Reaction Pathways

General Nucleophilic Acyl Substitution Pathway

Nucleophilic_Acyl_Substitution Anhydride Cyclic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Ring-Opened Product Tetrahedral_Intermediate->Product Proton Transfer & Ring Opening

Caption: Generalized pathway for nucleophilic acyl substitution on a cyclic anhydride.

Logical Relationship of Steric Hindrance and Reactivity

Steric_Hindrance_Effect cluster_22 2,2-Dimethylglutaric Anhydride cluster_33 This compound High_Steric_Hindrance_22 High Steric Hindrance at Carbonyls Reduced_Reactivity_NAS Reduced Reactivity in Nucleophilic Acyl Substitution High_Steric_Hindrance_22->Reduced_Reactivity_NAS Lower_Steric_Hindrance_33 Lower Steric Hindrance at Carbonyls Increased_Reactivity_NAS Higher Reactivity in Nucleophilic Acyl Substitution Lower_Steric_Hindrance_33->Increased_Reactivity_NAS High_Steric_Hindrance_Cyclo High Steric Hindrance in Cycloaddition Reduced_Reactivity_Cyclo Reduced Reactivity in 1,3-Azadiene Annulation High_Steric_Hindrance_Cyclo->Reduced_Reactivity_Cyclo

Caption: Influence of dimethyl substitution position on steric hindrance and reactivity.

Conclusion

The reactivity of dimethylglutaric anhydrides is a clear illustration of the structure-activity relationship in organic chemistry. The choice between this compound and 2,2-dimethylglutaric anhydride for a specific synthetic application should be guided by the nature of the desired reaction. For nucleophilic acyl substitutions where high reactivity is desired, the 3,3-isomer is likely the better choice. Conversely, for reactions like the 1,3-azadiene annulation, the 2,2-isomer is demonstrably more effective. Further quantitative kinetic studies are warranted to provide a more precise comparison of their reactivity in a broader range of chemical transformations.

References

A Comparative Guide to Protein Modification: 3,3-Dimethylglutaric Anhydride vs. Citraconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reagent for protein modification is a critical step that influences the outcome of experiments and the efficacy of therapeutic protein candidates. This guide provides a comparative analysis of two acylating reagents, 3,3-dimethylglutaric anhydride (B1165640) and citraconic anhydride, for the modification of primary amino groups in proteins, primarily the ε-amino group of lysine (B10760008) residues.

While both reagents react with primary amines to form amide bonds, their utility in protein modification is dictated by the stability and reversibility of the resulting covalent linkage. This guide aims to provide a clear comparison based on available experimental data.

Introduction to Lysine Modification with Anhydrides

The modification of lysine residues is a widely used strategy to alter the physicochemical properties of proteins. Acylation with anhydrides converts the positively charged amino group of lysine into a neutral or negatively charged amide, thereby changing the protein's overall charge, isoelectric point, and potentially its conformation and activity. This modification can be employed for various applications, including protein stabilization, controlled drug release, and as a tool in proteomics to study protein structure and function.

The reaction of a primary amine with an anhydride, such as 3,3-dimethylglutaric anhydride or citraconic anhydride, proceeds via nucleophilic acyl substitution to form an amide and a carboxylic acid.[1][2]

Reactivity and Reversibility: A Tale of Two Anhydrides

A crucial distinction between protein modifying reagents is the stability of the modification. Some applications require a stable, irreversible modification, while others, such as transiently blocking a reactive site or facilitating cellular delivery, benefit from a reversible linkage.

Citraconic Anhydride: A Tool for Reversible Modification

Citraconic anhydride is well-documented as a reagent for the reversible modification of lysine residues.[3] The resulting citraconyl-amide bond is stable at neutral to alkaline pH but can be readily cleaved under mild acidic conditions (e.g., pH 3-4) to regenerate the free amine.[4] This reversibility is a key advantage in applications where the temporary masking of amino groups is desired. For instance, it is used to block lysine residues during enzymatic digestion with trypsin, directing cleavage specifically to arginine residues. Subsequent removal of the citraconyl groups allows for the analysis of the complete set of tryptic peptides.[3]

This compound: An Irreversible Modification

In contrast to citraconic anhydride, the amide bond formed from the reaction of this compound with a primary amine is generally stable and considered irreversible under typical biological conditions.[5][6] The hydrolysis of such an N-alkyl-3,3-dimethylglutaramic acid would require harsh conditions, such as prolonged heating in strong acid or base, which would denature the protein.[7][8] The steric hindrance provided by the two methyl groups at the 3-position may influence its reactivity compared to other anhydrides.[5]

Comparative Data Summary

Due to a lack of available experimental data on the use of this compound for protein modification in the scientific literature, a direct quantitative comparison of its performance against citraconic anhydride is not possible. However, we can summarize the known properties of citraconic anhydride and infer the expected behavior of this compound based on general chemical principles.

FeatureCitraconic AnhydrideThis compound (Inferred)
Reversibility Reversible under mild acidic conditions (pH 3-4)Irreversible under physiological conditions
Bond Stability Labile at acidic pHStable
Primary Application Temporary blocking of lysine residues, controlled releasePermanent alteration of protein charge and properties

Experimental Protocols

Protein Modification with Citraconic Anhydride (Citraconylation)

A typical protocol for the citraconylation of a protein involves the following steps:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a slightly alkaline pH (typically pH 8-9), such as 0.5 M sodium bicarbonate buffer.[9]

  • Reagent Preparation: Prepare a fresh solution of citraconic anhydride in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add the citraconic anhydride solution to the protein solution with gentle stirring. The reaction is usually carried out at room temperature for 1-2 hours. The pH should be maintained in the alkaline range.

  • Purification: Remove excess reagent and byproducts by dialysis or size-exclusion chromatography against a neutral buffer (e.g., PBS, pH 7.4).

Decitraconylation (Removal of Citraconyl Groups)

To reverse the modification, the pH of the citraconylated protein solution is lowered to 3-4 by adding a suitable acid (e.g., dilute HCl or formic acid). The reaction is typically incubated at room temperature or 37°C for several hours to overnight to ensure complete removal of the modifying groups.[4]

Due to the absence of specific protocols for the use of this compound in protein modification, a detailed experimental workflow cannot be provided. However, a general procedure would likely follow the principles of the citraconylation protocol, with the understanding that the resulting modification would be stable and not subject to reversal under mild conditions.

Logical Workflow for Reagent Selection

The choice between citraconic anhydride and this compound for protein modification depends entirely on the desired outcome of the experiment. The following logical workflow can guide the selection process:

ReagentSelection start Start: Need to modify protein lysine residues decision Is reversible modification required? start->decision citraconic Use Citraconic Anhydride decision->citraconic  Yes   dimethylglutaric Consider this compound (for irreversible modification) decision->dimethylglutaric  No   end Proceed with experimental protocol citraconic->end dimethylglutaric->end

Caption: Logical workflow for selecting between citraconic anhydride and this compound.

Signaling Pathways and Applications

The modification of proteins with these anhydrides can impact various cellular processes and signaling pathways by altering protein charge, conformation, and interactions.

Citraconic Anhydride in Drug Delivery

The ability to reverse the modification of citraconic anhydride has been exploited in drug delivery systems. For example, modifying a protein-based therapeutic with citraconic anhydride can alter its charge and facilitate its packaging into a delivery vehicle. Once inside the acidic environment of endosomes or lysosomes, the citraconyl groups are cleaved, releasing the native, active protein.

DrugDelivery cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartment (e.g., Endosome, pH < 6) Protein Native Protein (+ charge) ModifiedProtein Citraconylated Protein (- charge) Protein->ModifiedProtein Citraconylation Citraconic Citraconic Anhydride Citraconic->ModifiedProtein ModifiedProtein_internal Citraconylated Protein (- charge) ModifiedProtein->ModifiedProtein_internal Cellular Uptake ReleasedProtein Released Native Protein (+ charge) ModifiedProtein_internal->ReleasedProtein Acid-catalyzed hydrolysis

Caption: Workflow of citraconic anhydride-mediated protein delivery and release.

Conclusion

The choice between this compound and citraconic anhydride for protein modification is fundamentally a choice between an irreversible and a reversible modification. Citraconic anhydride is a well-established tool for applications requiring the temporary blockage of lysine residues. While this compound is expected to form a stable amide bond, the lack of specific data on its use in protein modification necessitates careful consideration and empirical validation by researchers for their specific applications. Future studies directly comparing the reactivity and stability of these and other anhydrides would be highly valuable to the scientific community.

References

A Comparative Analysis of Ozonolysis and Electrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and sustainable methods for the cleavage of unsaturated bonds to produce valuable carbonyl compounds is of paramount importance. Among the established and emerging techniques, ozonolysis and electrochemical synthesis represent two distinct and powerful approaches. This guide provides a comparative analysis of these two synthetic routes, offering insights into their mechanisms, experimental setups, and performance, with a focus on providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their synthetic strategies.

At a Glance: Ozonolysis vs. Electrochemical Synthesis

FeatureOzonolysisElectrochemical Synthesis
Reagent Ozone (O₃), often generated in situ.Electrons (electricity).
Mechanism 1,3-dipolar cycloaddition of ozone to a C=C bond, forming an ozonide, followed by workup.Direct or mediated electron transfer at an electrode surface.
Selectivity Generally high, with product outcome (aldehydes, ketones, carboxylic acids) controlled by the workup conditions (reductive or oxidative).[1][2]Can be highly selective, controlled by electrode potential, electrode material, and supporting electrolyte.
Reaction Conditions Typically low temperatures (-78 °C) to handle unstable intermediates.[3]Often at or near room temperature.
Safety Concerns Ozone is toxic and explosive; ozonide intermediates can also be explosive.[4]Generally considered safer, avoiding hazardous reagents.
Green Chemistry Use of a hazardous reagent (ozone).Avoids stoichiometric hazardous reagents, aligning well with green chemistry principles.[5]
Scalability Well-established on both lab and industrial scales.Scalability is an active area of research, with flow chemistry showing promise.

Delving into the Mechanisms

Ozonolysis: The reaction proceeds through the formation of a primary ozonide (molozonide) via a 1,3-dipolar cycloaddition of ozone to the alkene.[3] This unstable intermediate rearranges to a more stable secondary ozonide. The final products are then obtained by working up the ozonide under either reductive or oxidative conditions.[1][2]

Electrochemical Synthesis: This method involves the direct or mediated transfer of electrons at an electrode surface to initiate a chemical transformation.[5] In the context of oxidative cleavage, the alkene can be directly oxidized at the anode, or a mediator can be electrochemically generated to perform the oxidation in solution. The reaction pathway and product distribution are highly dependent on the applied potential, the nature of the electrode material, and the composition of the electrolyte.

Ozonolysis_vs_Electrochemical_Mechanism cluster_ozonolysis Ozonolysis cluster_electrochemical Electrochemical Synthesis Alkene_O3 Alkene + O₃ Molozonide Molozonide Alkene_O3->Molozonide 1,3-dipolar cycloaddition Ozonide Ozonide Molozonide->Ozonide Rearrangement Carbonyls_Reductive Aldehydes/Ketones Ozonide->Carbonyls_Reductive Reductive Workup CarboxylicAcids Carboxylic Acids/Ketones Ozonide->CarboxylicAcids Oxidative Workup Alkene_Elec Alkene Radical_Cation Radical Cation Alkene_Elec->Radical_Cation Anodic Oxidation Intermediates Intermediates Radical_Cation->Intermediates Reaction with nucleophile/mediator Carbonyls_Elec Carbonyl Products Intermediates->Carbonyls_Elec Further Oxidation Other_Products Other Products Intermediates->Other_Products Side Reactions

Quantitative Performance: A Comparative Overview

Direct comparative studies for the synthesis of the same target molecule using both ozonolysis and electrochemical methods are scarce in the literature. However, we can analyze representative examples to draw a comparative picture. Here, we compare the synthesis of dicarboxylic acids, a common application of oxidative cleavage, using both methods.

Table 1: Synthesis of Azelaic Acid from Oleic Acid via Ozonolysis

ParameterValueReference
Starting Material Oleic Acid[6]
Product Azelaic Acid[6]
Yield 80-100% conversion[6]
Co-product Nonanoic Acid[6]
Reaction Time 2-60 minutes[6]
Temperature -78 to 30 °C[6]
Catalyst Catalyst-free[6]
Solvent Not specified, but allows for complete recovery[6]

Table 2: Electrosynthesis of Adipic Acid from Cyclohexene

ParameterValueReference
Starting Material Cyclohexene[3]
Product Adipic Acid[3]
Faradaic Efficiency 78.4%[3]
Selectivity 96%[3]
Generation Rate 0.032 mmol h⁻¹ cm⁻²[3]
Working Electrode Hydrophilic carbon paper[3]
Catalyst Ni(OH)₂[3]
Oxygen Source Water[3]

It is important to note that the examples above involve different starting materials and products, which makes a direct comparison of yield and efficiency challenging. However, the data highlights that ozonolysis can achieve high conversions in short reaction times, while electrochemical synthesis offers high selectivity and the use of water as a sustainable oxygen source.

Experimental Protocols

Key Experiment: Ozonolysis of an Alkene

This protocol is a generalized procedure for the ozonolysis of an alkene followed by a reductive work-up.

  • Apparatus: A reaction flask equipped with a gas inlet tube, a stirrer, and a gas outlet tube connected to a trap containing a potassium iodide solution. The reaction flask is cooled in a dry ice/acetone bath (-78 °C). An ozone generator is connected to the gas inlet.

  • Procedure:

    • Dissolve the alkene in a suitable solvent (e.g., methanol, dichloromethane) in the reaction flask and cool the solution to -78 °C.[3]

    • Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored for the appearance of a blue color, indicating the presence of unreacted ozone, or by passing the effluent gas through a potassium iodide solution, where the formation of iodine indicates the completion of the reaction.[3]

    • Once the reaction is complete, purge the solution with oxygen or an inert gas to remove excess ozone.

    • For a reductive work-up , add a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid to the reaction mixture.[1]

    • Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

    • The product is then isolated and purified using standard techniques such as extraction, distillation, or chromatography.

Ozonolysis_Workflow Start Start: Alkene in Solvent Ozonolysis Ozonolysis (-78 °C) Bubble O₃ through solution Start->Ozonolysis Purge Purge with O₂/N₂ to remove excess O₃ Ozonolysis->Purge Workup Workup Purge->Workup Reductive Reductive Workup (e.g., DMS, Zn/AcOH) Workup->Reductive Reductive Oxidative Oxidative Workup (e.g., H₂O₂) Workup->Oxidative Oxidative Products_Red Aldehydes/Ketones Reductive->Products_Red Products_Ox Carboxylic Acids/Ketones Oxidative->Products_Ox End End: Product Isolation Products_Red->End Products_Ox->End

Key Experiment: Electrochemical Oxidation of an Alkene

This protocol describes a general setup for the electrochemical oxidation of an alkene.

  • Apparatus: An electrochemical cell (divided or undivided) equipped with a working electrode (e.g., graphite, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). A potentiostat/galvanostat is used to control the electrical potential or current.

  • Procedure:

    • Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., a tetraalkylammonium salt) in a suitable solvent (e.g., acetonitrile, methanol).

    • Add the alkene substrate to the electrolyte solution in the electrochemical cell.

    • Immerse the electrodes in the solution and connect them to the potentiostat/galvanostat.

    • Apply a constant potential or current to the working electrode to initiate the oxidation of the alkene.

    • The reaction progress can be monitored by techniques such as cyclic voltammetry or by analyzing aliquots of the reaction mixture using chromatography (GC, HPLC).

    • After the desired conversion is achieved, the reaction is stopped, and the product is isolated from the electrolyte solution by extraction and purified.

Electrochemical_Workflow Start Start: Alkene in Electrolyte Solution Electrolysis Electrolysis (Constant Potential/Current) Start->Electrolysis Monitoring Reaction Monitoring (e.g., CV, GC, HPLC) Electrolysis->Monitoring Workup Workup (Extraction, Purification) Monitoring->Workup Reaction Complete Product Product Isolation Workup->Product End End Product->End

Green Chemistry Perspective

When evaluating synthetic routes, it is crucial to consider their environmental impact. Green chemistry metrics provide a framework for this assessment.

Table 3: Green Chemistry Metrics Comparison

MetricOzonolysisElectrochemical Synthesis
Atom Economy Can be high, but the workup reagents often lower the overall atom economy.Potentially very high as the primary "reagent" is an electron. The overall atom economy depends on the electrolyte and solvent usage.
E-Factor (Environmental Factor) Can be high due to the use of solvents and workup reagents.Can be significantly lower due to the avoidance of stoichiometric reagents.
Process Mass Intensity (PMI) Tends to be higher due to the mass of ozone, solvents, and workup chemicals.Generally lower, especially if the electrolyte and solvent can be recycled.
Energy Consumption Requires energy for ozone generation and maintaining low temperatures.Requires electrical energy to drive the reaction. The overall energy efficiency is a key parameter.
Use of Hazardous Substances Ozone is a primary hazard. Solvents like dichloromethane (B109758) are also of concern.Avoids the use of many hazardous reagents, but some electrolytes and solvents can be hazardous.

Electrochemical synthesis often presents a greener alternative to traditional methods like ozonolysis by replacing hazardous and stoichiometric oxidants with electrons.[5] The use of electricity from renewable sources can further enhance the sustainability of electrochemical processes.

Conclusion

Both ozonolysis and electrochemical synthesis are valuable tools for the oxidative cleavage of alkenes. Ozonolysis is a well-established, high-yielding method, but it comes with safety concerns related to the handling of ozone and potentially explosive intermediates. Electrochemical synthesis, on the other hand, offers a safer and often greener alternative, with high selectivity achievable under mild conditions.

The choice between these two methods will depend on the specific requirements of the synthesis, including the substrate, desired product, scale of the reaction, and the importance of green chemistry principles. For researchers and drug development professionals, a thorough evaluation of these factors, guided by the data and protocols presented in this guide, will enable the selection of the most appropriate and efficient synthetic route. As research in electrochemical methods continues to advance, particularly in the area of scalability and catalyst development, its role as a sustainable alternative to traditional oxidative cleavage reactions is expected to grow significantly.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-dimethylglutaric anhydride (B1165640). For comparative purposes, spectral data for the related structures, glutaric anhydride and 3-methylglutaric anhydride, are also presented. This document is intended to serve as a valuable resource for the structural elucidation and verification of these compounds in a research and development setting.

Data Presentation: A Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 3,3-dimethylglutaric anhydride and its structural analogs. The data was acquired in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compoundthis compound Structure-CH₃1.14s
-CH₂-2.59s
Glutaric AnhydrideGlutaric Anhydride Structureα-CH₂2.80t
β-CH₂2.10p
3-Methylglutaric Anhydride3-Methylglutaric Anhydride Structure-CH₃1.14d
α-CH₂2.33 - 2.87m
β-CH2.42m

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundStructureCarbon AssignmentChemical Shift (δ, ppm)
This compoundthis compound StructureC=O169.5
C(CH₃)₂32.8
-CH₂-45.9
-CH₃27.8
Glutaric AnhydrideGlutaric Anhydride StructureC=O170.1
α-CH₂34.5
β-CH₂17.8
3-Methylglutaric Anhydride3-Methylglutaric Anhydride StructureC=O170.0, 170.2
α-CH₂43.8, 44.1
β-CH28.9
-CH₃21.0

Experimental Protocols

A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution. The resulting solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition:

  • Instrument Preparation: Before inserting the sample, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to homogeneity.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 128 to 1024 scans or more may be necessary depending on the sample concentration and the natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be required for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualizations

The following diagrams illustrate the key structural features and analytical workflow related to the NMR analysis of this compound.

G Structure and NMR Assignments of this compound cluster_structure Chemical Structure cluster_assignments Signal Assignments img img H_signals ¹H NMR Signals 1.14 ppm (s, 6H, -CH₃) 2.59 ppm (s, 4H, -CH₂-) C_signals ¹³C NMR Signals 27.8 ppm (-CH₃) 32.8 ppm (C(CH₃)₂) 45.9 ppm (-CH₂-) 169.5 ppm (C=O)

Caption: Structure and NMR signal assignments for this compound.

G General Workflow for NMR Spectral Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR Spectroscopy) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Calibration Chemical Shift Calibration (Referencing to TMS or Solvent) Processing->Calibration Analysis Spectral Analysis (Integration, Peak Picking, Multiplicity Analysis) Calibration->Analysis StructureElucidation Structure Elucidation / Verification Analysis->StructureElucidation

Caption: A generalized workflow for conducting NMR spectral analysis.

References

A Comparative Guide to the FTIR Spectrum of 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3,3-Dimethylglutaric anhydride (B1165640), presenting a comparative analysis with structurally similar cyclic anhydrides, glutaric anhydride, and succinic anhydride. The information herein is intended to aid researchers in compound identification, purity assessment, and the study of chemical reactions involving these molecules.

Interpreting the Vibrational Landscape of Cyclic Anhydrides

The FTIR spectrum of a molecule offers a unique fingerprint based on the vibrational frequencies of its chemical bonds. For cyclic anhydrides, the most prominent features in the spectrum are the characteristic stretching vibrations of the carbonyl (C=O) groups. Due to the coupling of the two carbonyl groups in the anhydride moiety, two distinct C=O stretching bands are observed. In saturated cyclic anhydrides, these typically appear in the regions of 1870–1845 cm⁻¹ (asymmetric stretch) and 1800–1775 cm⁻¹ (symmetric stretch).[1] The presence of methyl groups in 3,3-Dimethylglutaric anhydride, as well as the differing ring strain between the five- and six-membered rings of succinic and glutaric anhydrides, respectively, leads to subtle but measurable shifts in these and other vibrational frequencies.

Comparative Analysis of FTIR Spectra

The following table summarizes the key FTIR absorption bands for this compound and its analogues, glutaric anhydride and succinic anhydride. This quantitative data facilitates a direct comparison of their vibrational characteristics.

Vibrational Mode This compound (cm⁻¹) Glutaric Anhydride (cm⁻¹) Succinic Anhydride (cm⁻¹)
C-H Stretching~2970, 2880~2950, 2870~2940, 2850
C=O Asymmetric Stretching~1815~1810~1860
C=O Symmetric Stretching~1765~1760~1780
CH₂ Bending (Scissoring)~1470, 1450~1470, 1420~1420
C-O-C Stretching~1240, 1060~1250, 1070~1230, 910
Ring DeformationMultiple bands in fingerprint regionMultiple bands in fingerprint regionMultiple bands in fingerprint region

Note: The exact peak positions may vary slightly depending on the sampling method and the physical state of the sample.

Experimental Protocols

The provided spectral data is typically obtained from solid samples. A standard and effective method for preparing solid samples for FTIR analysis is the Potassium Bromide (KBr) pellet method.

Protocol for KBr Pellet Preparation:

  • Sample Grinding: A small amount of the solid sample (1-2 mg) is placed in an agate mortar and pestle.

  • Mixing with KBr: Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample and KBr are thoroughly ground and mixed until a fine, homogeneous powder is obtained.

  • Pellet Formation: The mixture is transferred to a pellet press die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr mixture to fuse into a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded.

Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start grind Grind Solid Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press place Place Pellet in Spectrometer press->place acquire Acquire FTIR Spectrum place->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Spectra/Data identify->compare interpret Interpret Spectrum compare->interpret end end interpret->end Final Report

Caption: Workflow of FTIR Spectroscopy from sample preparation to spectral interpretation.

References

A Researcher's Guide to the Characterization of 3,3-Dimethylglutaric Anhydride: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of various spectroscopic techniques for the analysis of 3,3-Dimethylglutaric anhydride (B1165640), a valuable building block in organic synthesis. While Raman spectroscopy offers a powerful, non-destructive method for fingerprinting this molecule, a multi-technique approach employing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for unambiguous structural elucidation and purity assessment.

This publication delves into the principles of each technique and presents a summary of the expected spectral data for 3,3-Dimethylglutaric anhydride. Detailed experimental protocols are also provided to aid in the replication of these characterization methods.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data expected for this compound. This data is compiled from publicly available spectral information and theoretical predictions based on the molecular structure.

Spectroscopic Technique Parameter Expected Value/Observation Structural Assignment
Raman Spectroscopy Raman Shift (cm⁻¹)Strong peaks in the C=O stretching region (~1750-1850 cm⁻¹). Multiple peaks in the fingerprint region (< 1500 cm⁻¹) corresponding to C-C stretching and bending modes of the dimethyl and anhydride ring structure.Carbonyl groups, aliphatic chain, and ring vibrations.
FTIR Spectroscopy Wavenumber (cm⁻¹)Two distinct, strong absorption bands for the symmetric and asymmetric C=O stretching of the anhydride group (~1780 cm⁻¹ and ~1820 cm⁻¹). C-O stretching bands (~1000-1300 cm⁻¹). C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.Anhydride functional group, C-O bonds, and aliphatic C-H bonds.
¹H NMR Spectroscopy Chemical Shift (δ, ppm)A singlet for the two equivalent methyl groups (CH₃). A singlet for the two equivalent methylene groups (CH₂) in the anhydride ring.Protons of the dimethyl groups and the anhydride ring.
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)A signal for the carbonyl carbons (C=O). A signal for the quaternary carbon. A signal for the methyl carbons (CH₃). A signal for the methylene carbons (CH₂).Carbonyl, quaternary, methyl, and methylene carbons.
Mass Spectrometry (GC-MS) Mass-to-Charge Ratio (m/z)Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Characteristic fragmentation pattern including the loss of CO, CO₂, and fragments related to the dimethylated carbon chain. The top peaks are often observed at m/z = 56, 70, and 41.Molecular weight and fragmentation pattern confirming the structure.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Raman Spectroscopy

Objective: To obtain a characteristic vibrational fingerprint of this compound.

Instrumentation: A high-resolution Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., 1064 nm Nd:YAG).

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound powder onto a suitable sample holder (e.g., an aluminum well or a glass slide).

  • Instrument Setup:

    • Set the laser power to an appropriate level to avoid sample degradation while ensuring an adequate signal-to-noise ratio.

    • Select a suitable objective lens for focusing the laser onto the sample.

    • Set the spectral range to cover both the fingerprint and functional group regions (e.g., 100-3500 cm⁻¹).

    • Choose an appropriate acquisition time and number of scans to achieve a good quality spectrum.

  • Data Acquisition: Acquire the Raman spectrum of the sample.

  • Data Processing: Process the raw data by performing baseline correction and cosmic ray removal if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the homogenous mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

  • Data Acquisition: Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup:

    • Install a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

    • Set the injector and transfer line temperatures appropriately.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will elute from the GC column and enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion and the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using the described spectroscopic techniques.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Raman Raman Spectroscopy Sample->Raman FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Vibrational Vibrational Modes (Fingerprinting) Raman->Vibrational Functional Functional Groups FTIR->Functional Structure Structural Elucidation (C-H Framework) NMR->Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Confirmation Structural Confirmation Vibrational->Confirmation Functional->Confirmation Structure->Confirmation Molecular_Weight->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry Analysis of 3,3-Dimethylglutaric Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with small molecules, understanding their structural characteristics is paramount. Mass spectrometry is a powerful analytical technique for elucidating molecular weight and fragmentation patterns, providing crucial insights into a compound's identity and structure. This guide offers a comparative overview of the mass spectrometry data for 3,3-Dimethylglutaric anhydride (B1165640), alongside a comparable cyclic anhydride, 3-Methylglutaric anhydride.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of 3,3-Dimethylglutaric anhydride and 3-Methylglutaric anhydride. This data is essential for comparing their fragmentation patterns and identifying unique spectral features.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragments [m/z] (Relative Intensity %)
This compound 1425641 (85), 55 (60), 70 (50), 83 (45), 98 (30)
3-Methylglutaric anhydride 1284255 (80), 70 (65), 85 (50), 98 (20)

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a typical procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • For quantitative analysis, a known concentration of an internal standard may be added.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • Solvent Delay: 3 minutes

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization primarily involves the loss of small neutral molecules and the formation of stable carbocations. The proposed fragmentation pathway is visualized in the following diagram.

fragmentation_pathway M This compound (M+) m/z = 142 F1 [M - C2H4O]+• m/z = 98 M->F1 - C2H4O F2 [M - CO2]+• m/z = 98 M->F2 - CO2 F3 [M - C3H6]+• m/z = 100 M->F3 - C3H6 F4 [C4H8O]+• m/z = 72 F1->F4 - C2H2 F6 [C4H8]+• m/z = 56 (Base Peak) F2->F6 - C2H2O F5 [C4H7]+ m/z = 55 F3->F5 - C2H5• F7 [C3H5]+ m/z = 41 F6->F7 - CH3•

Caption: Proposed mass spectral fragmentation pathway of this compound.

A Comparative Guide to Protein Modification: Validating Acylation with 3,3-Dimethylglutaric Anhydride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount for understanding cellular processes and developing novel therapeutics. Acylation, the addition of an acyl group to a protein, is a key post-translational modification that can alter a protein's function, localization, and stability. This guide provides a comprehensive comparison of 3,3-Dimethylglutaric Anhydride (B1165640) (DMGA) with other commonly used reagents for validating protein acylation, with a focus on chromatographic and mass spectrometric analysis.

This document will delve into the experimental protocols, comparative performance, and data analysis for DMGA, succinic anhydride, maleic anhydride, and citraconic anhydride. By presenting clear, quantitative data and detailed methodologies, this guide aims to equip researchers with the knowledge to select the most appropriate reagent for their specific protein modification studies.

Introduction to Protein Acylation and its Validation

Protein acylation plays a crucial role in regulating a wide array of biological processes, from signal transduction to gene expression. The covalent attachment of acyl groups, such as a dimethylglutaryl group from DMGA, to amino acid residues, primarily the ε-amino group of lysine (B10760008), can significantly impact a protein's physicochemical properties. Validating these modifications is essential for elucidating their biological significance.

Chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), coupled with mass spectrometry (MS), is a powerful technique for identifying and quantifying acylated proteins and peptides. The introduction of an acyl group alters the retention time of a protein or peptide on an HPLC column and increases its mass, both of which can be precisely measured.

Comparative Analysis of Acylation Reagents

The choice of acylation reagent is critical and depends on the specific experimental goals, such as the desired stability of the modification and the need for reversibility. This section compares the performance of DMGA with succinic anhydride, maleic anhydride, and citraconic anhydride.

ReagentMolecular Weight ( g/mol )Mass Shift on Lysine (Da)Key Features
3,3-Dimethylglutaric Anhydride (DMGA) 142.15126.06Stable modification, introduces a bulky, hydrophobic group.
Succinic Anhydride 100.07100.02Widely used, creates a stable modification, increases protein solubility.[1][2]
Maleic Anhydride 98.0698.01Reacts with both amino and thiol groups, modification is reversible under acidic conditions.[3][4][5][6]
Citraconic Anhydride 112.08112.03Reversible modification under mild acidic conditions, useful for temporary blocking of lysine residues.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. This section provides generalized protocols for protein modification with the compared anhydrides and subsequent analysis by HPLC.

General Protein Modification Protocol with Anhydrides
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a stock solution of the anhydride (DMGA, succinic, maleic, or citraconic anhydride) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add a 50- to 100-fold molar excess of the anhydride solution to the protein solution dropwise while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Maintain the pH of the reaction mixture around 8.0 by adding small aliquots of a base (e.g., 1 M NaOH) as needed, as the reaction releases acid.

  • Quenching and Removal of Excess Reagent: Stop the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any remaining anhydride. Remove excess reagent and by-products by dialysis against a suitable buffer or by using a desalting column.

  • Verification of Modification: Confirm the modification by techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry, or by quantifying the remaining free amino groups using a reagent like trinitrobenzenesulfonic acid (TNBS).

HPLC Analysis of Modified Proteins
  • Column: Use a reversed-phase C18 column suitable for protein or peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute the proteins or peptides. The hydrophobicity of the modification will affect the elution time; more hydrophobic modifications will result in longer retention times.

  • Detection: Monitor the elution profile using UV detection at 214 nm and/or 280 nm.

  • Quantification: The extent of modification can be quantified by comparing the peak areas of the modified and unmodified protein or peptide species.

Visualization of Workflows and Pathways

To better illustrate the processes involved in protein acylation and its analysis, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Protein Acylation Analysis Protein Protein Sample Modification Protein Modification (DMGA or Alternative) Protein->Modification Purification Purification (Dialysis / Desalting) Modification->Purification Digestion Proteolytic Digestion (Optional, for peptide analysis) Purification->Digestion HPLC RP-HPLC Separation Purification->HPLC Intact Protein Analysis Digestion->HPLC MS Mass Spectrometry (Identification & Quantification) HPLC->MS Data Data Analysis MS->Data

Experimental Workflow

The diagram above outlines the general steps involved in the analysis of protein acylation, from initial protein modification to final data analysis.

Acylation_Signaling_Pathway Generic Signaling Pathway Affected by Protein Acylation Signal External Signal Receptor Membrane Receptor Signal->Receptor Enzyme Acyltransferase Receptor->Enzyme Protein Substrate Protein Enzyme->Protein Acylation AcylatedProtein Acylated Protein Protein->AcylatedProtein Downstream Downstream Signaling (e.g., Gene Expression) AcylatedProtein->Downstream

Acylation in Signaling

This simplified diagram illustrates how protein acylation can be a key step in a signaling cascade, where an external signal leads to the activation of an acyltransferase, which then modifies a substrate protein, triggering downstream cellular responses.

Conclusion

The validation of protein acylation is a critical aspect of proteomics research. While several anhydrides are available for this purpose, this compound offers a stable and bulky modification that can be advantageous for certain analytical applications. The choice between DMGA, succinic anhydride, maleic anhydride, and citraconic anhydride will ultimately depend on the specific requirements of the experiment, including the desired stability of the modification and the need for reversibility. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to design and execute robust protein modification studies. The use of chromatographic and mass spectrometric techniques, as outlined, allows for the precise and quantitative analysis of these important post-translational modifications.

References

A Comparative Analysis of Cryopreservation Agents: Evaluating Alternatives to Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the efficacy of Dimethylglycine-Arginine-Proline-Leucine-Leucine (DMGA-PLL) as a cryopreservation agent did not yield specific comparative studies. As such, this guide provides a comprehensive comparison of widely utilized and researched cryoprotective agents (CPAs): Dimethyl Sulfoxide (DMSO), Glycerol (B35011), and the promising amino acid osmolyte, L-proline. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize cryopreservation protocols.

The selection of an appropriate cryoprotectant is crucial for maintaining cell viability and functionality post-thaw.[1] DMSO and glycerol are the most common CPAs used for long-term storage of cultured cells at ultra-low temperatures.[1] More recently, amino acids like L-proline have been investigated for their cryoprotective properties, often in conjunction with traditional CPAs, to enhance cell survival and recovery.[2][3]

Quantitative Comparison of Cryoprotective Agents

The efficacy of a cryoprotectant is primarily evaluated based on post-thaw cell viability and recovery. The following tables summarize quantitative data from various studies comparing DMSO, Glycerol, and L-proline.

Table 1: Post-Thaw Viability of Vero Cells with DMSO and Glycerol

CryoprotectantConcentrationPost-Thaw Viability (%)Reference
DMSO10%60%[4]
Glycerol10%70%[4]
DMSO2.5%61%[5]
DMSO5%73%[5]
DMSO10%75%[5]
DMSO15%53%[5]
Glycerol2.5%63%[5]
Glycerol5%87.9%[5]
Glycerol10%89.4%[5]
Glycerol15%79%[5]

Table 2: Efficacy of L-proline in Oocyte Cryopreservation

Cryopreservation SolutionOocyte Survival Rate (%)Reference
15% DMSO + 15% Ethylene Glycol (EG) (Control)88.4%[6]
2.00 mol/L L-proline + 7.5% DMSO + 10% EG93.8%[6]

Table 3: Comparison of Cryoprotectants for Avian Red Blood Cells

CryoprotectantConcentrationPost-Thaw Recovery (%)Saline Stability (%)Necrotic/Late Apoptotic Cells (%)Reference
DMSO10%>99%96.11%3%[7]
Glycerol20%99.71%>94%1%[7]

Experimental Protocols

Detailed methodologies are essential for reproducible cryopreservation success. The following are generalized protocols for utilizing DMSO, Glycerol, and L-proline. Optimization for specific cell lines is recommended.[1]

Protocol 1: Standard Cryopreservation with DMSO or Glycerol

This protocol is suitable for most mammalian cell lines, both adherent and in suspension.[8]

Materials:

  • Cells in exponential growth phase (viability > 90%)[9]

  • Complete growth medium

  • Cryoprotective agent (DMSO or Glycerol)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for serum-free media[8]

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer[9]

Procedure:

  • Cell Harvest:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize with complete growth medium.[9]

    • For suspension cells, pellet the cells directly from the culture.[9]

  • Cell Counting and Pelletting: Perform a viable cell count. Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[9]

  • Resuspension in Freezing Medium:

    • Prepare the freezing medium. A common formulation is 90% FBS and 10% DMSO.[9] For glycerol, a 10% concentration in growth medium is often used.[8]

    • Gently resuspend the cell pellet in the cold freezing medium at a concentration of 2-4 x 10^6 cells/mL.[9]

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.[9]

  • Controlled Cooling:

    • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This typically achieves a cooling rate of -1°C per minute.[9]

  • Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[9][10]

  • Thawing:

    • Rapidly thaw the vial in a 37°C water bath.[11]

    • Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.[10]

    • Slowly dilute the cell suspension with pre-warmed growth medium.

    • If using DMSO, it is advisable to centrifuge the cells and resuspend them in fresh medium to remove the cryoprotectant.[8]

Protocol 2: L-proline Pre-conditioning for Enhanced Cryopreservation

This protocol involves pre-incubating cells with L-proline before standard cryopreservation to improve post-thaw recovery.[2][3]

Materials:

  • Same as Protocol 1

  • L-proline solution

Procedure:

  • Pre-incubation: 24 hours prior to cryopreservation, add L-proline to the cell culture medium to a final concentration of 100-200 mM.[3]

  • Standard Cryopreservation: After the 24-hour incubation period, remove the L-proline containing medium and proceed with the standard cryopreservation protocol as described in Protocol 1, using a freezing medium containing 5-10% DMSO.[3]

Mechanisms of Action and Signaling Pathways

Cryoprotectants protect cells from damage during freezing and thawing through various mechanisms.

  • DMSO and Glycerol: These are penetrating cryoprotectants that increase the solute concentration within the cells. This action lowers the freezing point of the intracellular water, preventing the formation of damaging ice crystals.[12] They also help to dehydrate the cells, further reducing the amount of water available to form ice.

  • L-proline: As a natural osmolyte, L-proline also contributes to osmotic protection.[13] However, studies suggest that its cryoprotective effects may also stem from a biochemical pre-conditioning of the cells. Pre-incubation with L-proline has been shown to transiently slow cell growth, which may prime the cells for the stress of freezing.[2] This suggests a more complex mechanism beyond simple biophysical effects on ice formation.[2][14]

Visualizing Cryopreservation Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Cell Preparation cluster_freezing Freezing cluster_storage Storage & Thawing harvest Harvest Cells (Log Phase) count Cell Count & Viability Check harvest->count pellet Centrifuge to Pellet Cells count->pellet resuspend Resuspend in Freezing Medium (e.g., 10% DMSO) pellet->resuspend aliquot Aliquot into Cryovials resuspend->aliquot cool Controlled Cooling (-1°C/min to -80°C) aliquot->cool store Long-term Storage (Liquid Nitrogen) cool->store thaw Rapid Thawing (37°C Water Bath) store->thaw culture Return to Culture thaw->culture

Caption: A generalized workflow for mammalian cell cryopreservation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular CPA_out Cryoprotectant (e.g., DMSO, Glycerol) solute_conc Increased Solute Concentration CPA_out->solute_conc Penetrates Cell Membrane ice_formation Reduced Ice Crystal Formation solute_conc->ice_formation dehydration Controlled Dehydration solute_conc->dehydration cell_survival Enhanced Cell Survival ice_formation->cell_survival dehydration->cell_survival

Caption: Mechanism of action for penetrating cryoprotectants.

References

O-Acylation vs. N-Acylation in Protein Reactions with Anhydrides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein acylation is critical for therapeutic development and biological inquiry. The reaction of proteins with anhydrides can lead to two primary types of modifications: O-acylation, the esterification of hydroxyl-containing residues, and N-acylation, the amidation of amino groups. The competition between these two reactions is governed by a delicate interplay of factors, primarily pH, and the intrinsic nucleophilicity of the target amino acid residues. This guide provides a comprehensive analysis of O- versus N-acylation, presenting experimental data, detailed protocols, and visualizations to elucidate the underlying principles and practical considerations.

At a Glance: O-Acylation vs. N-Acylation

FeatureO-AcylationN-Acylation
Target Residues Serine, Threonine, TyrosineLysine (B10760008), N-terminal α-amino group
Bond Type EsterAmide
Optimal pH Acidic (pH < 6)Neutral to Alkaline (pH > 7.5)
Bond Stability Labile, susceptible to hydrolysisStable
Key Regulator Protonation state of amino groupsDeprotonation state of amino groups

The Chemical Basis of Competition: A Tale of Two Nucleophiles

The fundamental difference between O-acylation and N-acylation lies in the nucleophilicity of the target functional groups. The ε-amino group of lysine and the α-amino group at the N-terminus of a protein are generally more nucleophilic than the hydroxyl groups of serine, threonine, and tyrosine. However, this reactivity is highly dependent on the pH of the reaction environment.

Under acidic conditions (pH < 6), the more basic amino groups (pKa ≈ 10.5 for lysine ε-amino group, ≈ 8.0 for N-terminal α-amino group) are predominantly protonated, forming non-nucleophilic ammonium (B1175870) ions (-NH3+). This effectively "masks" them from reacting with electrophilic anhydrides. In contrast, the hydroxyl groups of serine and threonine (pKa > 13) remain largely unprotonated and available for acylation, thus favoring O-acylation.

Conversely, at neutral to alkaline pH (pH > 7.5), amino groups are deprotonated and become potent nucleophiles (-NH2), readily attacking the anhydride (B1165640). While the hydroxyl groups can also be deprotonated at very high pH, the greater intrinsic nucleophilicity of the amino groups ensures that N-acylation is the predominant reaction pathway under these conditions.[1][2]

The following diagram illustrates the pH-dependent competition between O- and N-acylation.

Acylation_Competition cluster_conditions Reaction pH cluster_reactions Dominant Reaction Acidic Acidic (pH < 6) O_Acylation O-Acylation (Ser, Thr, Tyr) Acidic->O_Acylation Favors Alkaline Neutral to Alkaline (pH > 7.5) N_Acylation N-Acylation (Lys, N-terminus) Alkaline->N_Acylation Favors Protein Protein with -OH and -NH2 groups Protein->Acidic Protein->Alkaline Anhydride Acetic Anhydride Anhydride->Acidic Anhydride->Alkaline

Caption: pH dependence of O- vs. N-acylation.

Quantitative Analysis of Acylation

ProteinLysine SiteAcetylating AgentSecond-Order Rate Constant (M⁻¹s⁻¹)
Glutamate DehydrogenaseK503Acetyl-Phosphate7.58 x 10⁻³
Glutamate DehydrogenaseK110Acetyl-Phosphate3.75 x 10⁻⁴
Glutamate DehydrogenaseK415Acetyl-Phosphate7.40 x 10⁻⁵
Histone H3 peptide-Acetyl-CoA2.61 x 10⁻³

Data adapted from a study on non-enzymatic lysine acetylation.

These data highlight that the reactivity of a particular lysine residue is highly dependent on its local microenvironment within the protein structure. Factors such as solvent accessibility and the presence of neighboring charged or bulky residues can significantly influence the rate of acylation.

Experimental Protocols

Protocol 1: In Vitro Competitive O- vs. N-Acylation of a Model Peptide

This protocol describes a general procedure for the competitive acylation of a model peptide containing both hydroxyl and amino groups, followed by analysis using mass spectrometry.

Materials:

  • Model peptide (e.g., GGSKGG)

  • Acetic anhydride

  • Pyridine-acetate buffer (0.1 M, pH 4.5 and pH 8.5)

  • Anhydrous acetonitrile

  • 0.1% Formic acid in water

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the model peptide in the desired pyridine-acetate buffer (pH 4.5 for favoring O-acylation, pH 8.5 for favoring N-acylation) to a final concentration of 1 mg/mL.

  • Reaction Initiation: Cool the peptide solution on ice. Add a 10-fold molar excess of acetic anhydride dissolved in anhydrous acetonitrile.

  • Incubation: Incubate the reaction mixture on ice for 1 hour.

  • Quenching: Quench the reaction by adding an equal volume of 0.1% formic acid.

  • Sample Preparation for MS: Dilute the quenched reaction mixture with 0.1% formic acid in water to a final concentration suitable for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the sample by ESI-MS to identify the masses of the unmodified, mono-acetylated, and di-acetylated peptide species. A mass shift of 42.01 Da corresponds to the addition of one acetyl group.

  • Data Analysis: Determine the relative abundance of the O- and N-acetylated products by comparing the peak intensities of the corresponding ions. Tandem mass spectrometry (MS/MS) can be used to confirm the site of acetylation.

Protocol 2: Mass Spectrometry-Based Identification of Acylation Sites

This protocol outlines a general workflow for identifying O- and N-acylation sites in a protein sample using mass spectrometry.

MS_Workflow Start Acylated Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS1 Mass Spectrometry (MS1) (Peptide Mass Measurement) LC->MS1 Fragmentation Tandem MS (MS/MS) (Peptide Fragmentation) MS1->Fragmentation Analysis Data Analysis (Site Identification) Fragmentation->Analysis End Identified Acylation Sites Analysis->End

Caption: Workflow for MS-based acylation site identification.

Procedure:

  • Protein Digestion: The acylated protein sample is digested into smaller peptides using a specific protease, such as trypsin.

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated based on hydrophobicity using reverse-phase liquid chromatography.

  • Mass Spectrometry (MS1): The separated peptides are introduced into a mass spectrometer, and their mass-to-charge ratios are measured to create a peptide mass map.

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest are selected and fragmented within the mass spectrometer.

  • Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence of the peptide and pinpoint the exact location of the acyl modification. A mass shift of 42.01 Da on a specific serine, threonine, tyrosine, or lysine residue confirms the site of acetylation.[3][4][5]

Functional Implications: O-Acylation vs. N-Acylation

The functional consequences of O- and N-acylation can be profound and are largely dictated by the nature of the modified residue and the stability of the resulting bond.

N-acylation , particularly of lysine residues, is a well-established regulatory mechanism in cellular processes. The addition of an acetyl group neutralizes the positive charge of the lysine side chain, which can have several effects:

  • Altered Protein-Protein Interactions: The change in charge can disrupt or create new binding interfaces, thereby modulating protein complex formation.[6]

  • Regulation of Enzyme Activity: Acetylation of lysine residues in the active site or allosteric sites of an enzyme can alter its catalytic activity.[6]

  • Control of Protein Stability: N-terminal acetylation can protect proteins from degradation, thereby increasing their half-life.[7][8]

O-acylation , on the other hand, is generally a more labile modification due to the susceptibility of the ester bond to hydrolysis. While less studied than N-acylation in the context of anhydride reactions, O-acetylation is a known post-translational modification with important biological roles. For example, O-acetylation of sialic acids on glycoproteins can modulate cell-cell recognition and signaling. The reversibility of O-acylation suggests that it may play a role in dynamic cellular processes where transient modifications are required.[9]

Conclusion

The competition between O- and N-acylation in protein reactions with anhydrides is a critical consideration for researchers in various fields. By understanding the fundamental principles of pH-dependence and nucleophilicity, and by employing the appropriate experimental techniques, it is possible to control and analyze these modifications. The ability to selectively introduce acyl groups onto specific amino acid residues opens up exciting avenues for the development of novel protein-based therapeutics and for elucidating the complex regulatory networks that govern cellular function. Further research into the direct kinetic comparison of O- and N-acylation with anhydrides will provide a more complete quantitative picture and enhance our ability to predict and control these important reactions.

References

A Comparative Guide to the Synthesis of 3,3-Dimethylglutaric Acid Derivatives: Anhydride Ring-Opening vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of carboxylic acid derivatives is a cornerstone of molecular design and discovery. This guide provides a comprehensive comparison of synthetic strategies for obtaining monoamides and monoesters of 3,3-dimethylglutaric acid, focusing on the widely utilized ring-opening reaction of 3,3-dimethylglutaric anhydride (B1165640) and contrasting it with alternative synthetic methodologies. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in the laboratory.

I. Ring-Opening Reactions of 3,3-Dimethylglutaric Anhydride

The reaction of this compound with nucleophiles offers a direct and often high-yielding route to the corresponding mono-substituted dicarboxylic acids. This approach is particularly advantageous due to the commercial availability of the anhydride and the generally straightforward reaction conditions.

A. Alcoholysis: Formation of Monoesters

The reaction of this compound with alcohols (alcoholysis) leads to the formation of monoesters of 3,3-dimethylglutaric acid. The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.

A notable example is the synthesis of 3,3-dimethylglutaric acid mono-t-butyl ester. In a typical procedure, this compound is treated with potassium t-butoxide in a suitable solvent such as tetrahydrofuran (B95107) (THF).[1] This method provides the desired monoester, although yields can be modest.

Experimental Protocol: Synthesis of 3,3-Dimethylglutaric Acid Mono-t-Butyl Ester [1]

  • Materials: this compound (455 mg, 3.2 mmol), potassium t-butoxide (395 mg, 3.5 mmol), tetrahydrofuran (THF, 5 mL), saturated sodium bicarbonate solution, 0.5M phosphoric acid, chloroform, sodium sulfate (B86663).

  • Procedure: To a solution of this compound in THF, add sublimed potassium t-butoxide. Stir the mixture for 30 minutes. Concentrate the solution, then pour it into a saturated sodium bicarbonate solution and wash with ether. Acidify the aqueous phase to pH 4 with 0.5M phosphoric acid and extract with chloroform. Dry the combined organic extracts over sodium sulfate and evaporate the solvent to yield the product.

  • Yield: 26% (oily product).[1]

  • Characterization (¹H NMR, 300 MHz, CDCl₃): δ 1.13 (s, 6H), 1.47 (s, 9H), 2.33 (s, 2H), 2.45 (s, 2H).[1]

Reaction Pathway: Alcoholysis of this compound

alcoholysis cluster_reactants Reactants cluster_products Product anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate + ROH alcohol Alcohol (ROH) Base product 3,3-Dimethylglutaric Acid Monoester intermediate->product Proton Transfer & Ring Opening

Caption: General pathway for the base-catalyzed alcoholysis of this compound.

B. Aminolysis: Formation of Monoamides

The reaction of this compound with primary or secondary amines (aminolysis) yields the corresponding N-substituted 3,3-dimethylglutaramic acids. Similar to alcoholysis, this reaction proceeds through a nucleophilic acyl substitution mechanism.

General Experimental Protocol (Hypothetical): Synthesis of N-Aryl-3,3-dimethylglutaramic Acid

  • Materials: this compound, substituted aniline (B41778), a suitable solvent (e.g., chloroform, THF, or acetic acid).

  • Procedure: Dissolve this compound in the chosen solvent. Add an equimolar amount of the substituted aniline to the solution. The reaction may proceed at room temperature or require gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can be isolated by evaporation of the solvent and purification by recrystallization or chromatography.

Reaction Pathway: Aminolysis of this compound

aminolysis cluster_reactants Reactants cluster_products Product anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate + R¹R²NH amine Amine (R¹R²NH) product N-Substituted 3,3-Dimethyl- glutaramic Acid intermediate->product Proton Transfer & Ring Opening

Caption: General pathway for the aminolysis of this compound.

II. Alternative Synthetic Routes

While the ring-opening of this compound is a common strategy, alternative methods for the synthesis of its mono-substituted derivatives exist. These often involve the selective functionalization of the parent 3,3-dimethylglutaric acid.

A. Selective Monoesterification of 3,3-Dimethylglutaric Acid

Achieving selective monoesterification of a symmetrical dicarboxylic acid can be challenging, often leading to a mixture of the di-ester, mono-ester, and unreacted di-acid. However, specific methods have been developed to favor the formation of the mono-ester. One such approach involves the ozonolysis of dimedone followed by alcoholysis, which can yield the mono-methyl ester as a byproduct.[2]

B. Synthesis via Ozonolysis of Dimedone

An alternative route to esters of 3,3-dimethylglutaric acid involves the ozonolysis of dimedone. The resulting ozone-addition product can then be converted to the desired ester through alcoholysis in the presence of a mineral acid.[3] This method can also produce the mono-methyl ester as a byproduct.[2]

III. Comparison of Synthetic Routes

Method Starting Material Key Reagents Products Advantages Disadvantages
Anhydride Alcoholysis This compoundAlcohol, Base (e.g., K-t-butoxide)MonoesterDirect, one-step reaction.Can have moderate yields.[1]
Anhydride Aminolysis This compoundAmineMonoamideDirect, one-step reaction.Reaction conditions may need optimization for different amines.
Selective Monoesterification 3,3-Dimethylglutaric acidAlcohol, Acid/Base catalystMonoesterUtilizes the di-acid directly.Can be difficult to control selectivity, leading to product mixtures.
Ozonolysis of Dimedone DimedoneOzone, Alcohol, Mineral AcidDiester, Monoester (byproduct)Utilizes a different starting material.Involves ozonolysis which requires specialized equipment.[2][3]

IV. Conclusion

The ring-opening of this compound with alcohols and amines provides a direct and versatile method for the synthesis of the corresponding monoesters and monoamides. This approach is often favored for its operational simplicity. However, for specific applications, alternative routes starting from 3,3-dimethylglutaric acid or dimedone may offer advantages. The choice of synthetic strategy will ultimately depend on the desired product, available starting materials, and the specific requirements of the research or development project. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to design and execute efficient syntheses of these important dicarboxylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylglutaric Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,3-Dimethylglutaric anhydride (B1165640) is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling 3,3-Dimethylglutaric anhydride, it is crucial to be aware of its potential hazards. This chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionWear appropriate protective gloves.
Eye/Face ProtectionUse chemical safety goggles or a face shield.
Skin and Body ProtectionWear protective clothing to prevent skin exposure.[1]
Respiratory ProtectionIn case of insufficient ventilation, wear a dust mask (e.g., N95).[3]

Spill and Leak Management

In the event of a spill, immediate action should be taken to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For major spills, evacuate non-essential personnel.

  • Containment: Prevent the powder from spreading or entering drains.[1]

  • Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[4]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[1][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is imperative to consult and comply with all local, regional, and national hazardous waste regulations.[1]

Key Disposal Considerations:

  • Do not dispose of down the drain. [1]

  • The material should be disposed of in its original container or a suitable, clearly labeled container.

  • Engage a licensed waste disposal company to handle the chemical waste.

While specific on-site neutralization protocols are not extensively detailed in standard safety data sheets, a general understanding of the chemical's reactivity can inform safe handling. As an anhydride, it will react with water to form the corresponding dicarboxylic acid (3,3-dimethylglutaric acid). However, uncontrolled hydrolysis is not a recommended disposal method. The preferred and compliant method is to transfer the waste to a certified disposal facility.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3,3-Dimethylglutaric Anhydride for Disposal spill_check Is this a result of a spill? start->spill_check check_contamination Is the material contaminated? identify_contaminants Identify contaminants and consult SDS for compatibility check_contamination->identify_contaminants Yes package_waste Package in a suitable, labeled, and sealed container check_contamination->package_waste No identify_contaminants->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or designated waste management package_waste->contact_ehs spill_check->check_contamination No follow_spill_protocol Follow spill cleanup protocol before packaging spill_check->follow_spill_protocol Yes follow_spill_protocol->check_contamination arrange_pickup Arrange for pickup by a licensed waste disposal company contact_ehs->arrange_pickup end_disposal End: Compliant Disposal arrange_pickup->end_disposal

Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3,3-Dimethylglutaric anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Dimethylglutaric Anhydride (B1165640)

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3,3-Dimethylglutaric anhydride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate potential risks.

Hazard Summary & Quantitative Data

This compound is a combustible solid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to stringent safety protocols is mandatory to prevent exposure.

Hazard Classification GHS Hazard Code Description
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[1][2][3]
Physical & Chemical Properties
Form Powder
Melting Point 124-126 °C[3]
Boiling Point 181 °C at 25 mmHg[3]
Storage Class 11 - Combustible Solids

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for handling this compound to minimize exposure.

Protection Area Required Equipment Standard/Specification Rationale
Eye/Face Chemical safety goggles or a face shield.[1][4][5]EN166 or NIOSH approved.[1][4]Protects against splashes, dust, and vapors which can cause serious eye irritation.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4][5]Inspect prior to use.[4][5]Prevents skin contact which can lead to irritation.
Body Flame-retardant lab coat, long pants, and closed-toe shoes.[4][5]Ensure the lab coat is fully buttoned.Provides a barrier against accidental spills and contact.
Respiratory NIOSH-approved respirator with an N95 or higher rating for dusts.Use if ventilation is inadequate or dust is generated.Protects the respiratory system from irritating dust.

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires careful preparation and execution within a controlled environment.

Pre-Operational Checks:
  • Engineering Controls: Confirm that a certified chemical fume hood is operational.[4][5] Ensure that a safety shower and an eyewash station are accessible and unobstructed.[4][5]

  • Personnel: Inform colleagues in the immediate vicinity that you will be handling a hazardous substance.

  • Equipment: Assemble all necessary PPE and ensure it is in good condition.[4] Have all necessary equipment (e.g., spatulas, weigh boats, glassware) inside the fume hood to minimize movement and potential for spills.[5]

Step-by-Step Handling Procedure:
  • All handling of this compound must be conducted within a certified chemical fume hood to control dust and vapors.[4][5]

  • Don the prescribed PPE at all times.

  • Carefully open the container, avoiding any actions that could generate dust.[4]

  • Use dedicated and clean spatulas and glassware for weighing and transferring the chemical.[4]

  • Keep the container tightly closed when not in use to prevent exposure to moisture and contamination.[1][6]

  • Avoid all direct contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the handling area.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Waste containing this compound is classified as hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[1][5]

Waste Segregation:
  • Collect any unused this compound and any materials contaminated with it (e.g., paper towels, weigh boats, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Contaminated PPE, such as gloves and disposable lab coats, should also be placed in the designated hazardous waste container.[5]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]

Final Disposal:
  • The sealed hazardous waste container must be disposed of through a licensed professional waste disposal service.[1]

  • Do not empty any amount of this compound or its waste into drains or the general trash.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_disposal 4. Final Disposal prep1 Verify Fume Hood & Safety Stations prep2 Assemble PPE & Equipment prep1->prep2 handle1 Don PPE prep2->handle1 handle2 Carefully Open & Weigh handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Seal Container When Not in Use handle3->handle4 cleanup1 Segregate Contaminated Waste handle4->cleanup1 cleanup2 Decontaminate Work Area cleanup1->cleanup2 dispose1 Store Waste in Labeled, Sealed Container cleanup1->dispose1 cleanup3 Doff & Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 dispose2 Arrange for Professional Disposal dispose1->dispose2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylglutaric anhydride
Reactant of Route 2
3,3-Dimethylglutaric anhydride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.